molecular formula C8H3NO5 B026980 3-Nitrophthalic anhydride CAS No. 641-70-3

3-Nitrophthalic anhydride

Cat. No.: B026980
CAS No.: 641-70-3
M. Wt: 193.11 g/mol
InChI Key: ROFZMKDROVBLNY-UHFFFAOYSA-N
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Description

3-Nitrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C8H3NO5 and its molecular weight is 193.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27006. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H
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InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H3NO5
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DSSTOX Substance ID

DTXSID0060939
Record name 1,3-Isobenzofurandione, 4-nitro-
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Molecular Weight

193.11 g/mol
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Physical Description

Yellow hygroscopic powder; [Alfa Aesar MSDS]
Record name 3-Nitrophthalic anhydride
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CAS No.

641-70-3
Record name 3-Nitrophthalic anhydride
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Record name 3-NITROPHTHALIC ANHYDRIDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophthalic Anhydride (CAS No. 641-70-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophthalic anhydride (B1165640), a pivotal chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, its significant applications in the pharmaceutical and dye industries, and essential safety and handling information. The CAS Number for 3-Nitrophthalic anhydride is 641-70-3.[1][2]

Chemical and Physical Properties

This compound is a beige to yellow crystalline powder.[1][3] It is a derivative of phthalic anhydride with a nitro group attached to the benzene (B151609) ring.[1] This compound is sensitive to moisture and may decompose in water.[1][4][5] It is soluble in acetone, hot alcohol, and hot acetic acid, and slightly soluble in benzene.[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 641-70-3[1][2][6][7]
Molecular Formula C₈H₃NO₅[1][6][7]
Molecular Weight 193.11 g/mol [6][7]
IUPAC Name 4-nitro-2-benzofuran-1,3-dione[2]
Synonyms 3-Nitrophthalic acid anhydride, 4-Nitroisobenzofuran-1,3-dione[6]
InChI Key ROFZMKDROVBLNY-UHFFFAOYSA-N[1][6]
SMILES C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=O)OC2=O[2]
EC Number 211-373-6[2][6]

Table 2: Physical Data

PropertyValue
Appearance Beige to yellow crystalline powder[1][3]
Melting Point 163-165 °C[3][6][7]
Water Solubility May decompose[1]
Storage Temperature Store below +30°C, at ambient temperatures[1][3]

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Dehydration of 3-Nitrophthalic Acid

This is a common laboratory-scale method involving the dehydration of 3-nitrophthalic acid, often using a dehydrating agent like acetic anhydride.[8][9][10]

Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid in acetic anhydride.[8] A typical molar ratio is 1 mole of 3-nitrophthalic acid to 2 moles of acetic anhydride.[8]

  • Heating: Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for approximately ten more minutes.[8]

  • Crystallization: Pour the hot mixture into a porcelain dish and allow it to cool, promoting the crystallization of this compound.[8]

  • Purification: Grind the resulting crystal mass in a mortar and filter it by suction.[8] The crystals can be washed with alcohol-free ether to remove impurities.[8]

  • Drying: Dry the purified product to a constant weight at 105°C.[8] The expected yield is typically between 88% and 93%.[8]

G Synthesis via Dehydration A 3-Nitrophthalic Acid + Acetic Anhydride B Heat to Gentle Boil (Reflux) A->B Dissolve C Cool to Crystallize B->C Pour Hot Mixture D Filter and Wash (with alcohol-free ether) C->D Grind E Dry at 105°C D->E F This compound E->F G Synthesis via Direct Nitration A Phthalic Anhydride + Conc. Sulfuric Acid B Add Conc. Nitric Acid (85-110°C) A->B C Reaction Mixture B->C D Extract with Methylene Chloride C->D E Mixture of 3- and 4- Nitrophthalic Anhydrides D->E F Fractional Distillation E->F G This compound F->G G Applications of this compound A This compound B Pharmaceutical Synthesis A->B C Dye & Pigment Production A->C D Polymer & Resin Formulation A->D E Apremilast B->E F Pomalidomide B->F G ABT-472 (PARP Inhibitor) B->G

References

An In-depth Technical Guide to 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nitrophthalic anhydride (B1165640), a key chemical intermediate in various industrial and research applications. It covers its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications.

Core Molecular and Physical Properties

3-Nitrophthalic anhydride is a yellow, hygroscopic crystalline solid.[1] It is an important building block in organic synthesis due to the reactivity conferred by the anhydride and nitro functional groups.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₈H₃NO₅[1][2][3][4][5]
Molecular Weight 193.11 g/mol [1][2][3][5]
CAS Number 641-70-3[1][2][3][5]
Melting Point 163-165 °C[2][5]
Appearance Pale-yellow to yellow crystalline powder[1][3]
Purity ≥ 98%[2][3][5]
Applications and Logical Relationships

This compound serves as a versatile precursor in the synthesis of a wide range of commercially and scientifically important molecules. Its primary utility lies in its role as an intermediate for creating more complex chemical structures.

Applications A 3-Nitrophthalic Anhydride B Dyes & Pigments A->B Intermediate for vibrant colors C Pharmaceuticals A->C Building block for drug intermediates D High-Performance Polymers & Resins A->D Monomer for enhanced thermal stability E Agrochemicals A->E Precursor for synthesis

Caption: Logical relationship of this compound's applications.

Experimental Protocol: Synthesis of this compound

A common and high-yield method for synthesizing this compound is through the dehydration of 3-nitrophthalic acid using acetic anhydride.[2][6] The following protocol is based on a well-established procedure from Organic Syntheses.[2]

Materials and Equipment:

  • 3-nitrophthalic acid (1 mole, 211 g)

  • Acetic anhydride (99–100%, 2 moles, 205 g, 190 cc)

  • Alcohol-free ether

  • 300-cc round-bottomed flask

  • Reflux condenser

  • 15-cm porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus (Büchner funnel)

  • Drying oven

Methodology:

  • Reaction Setup: In a 300-cc round-bottomed flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of acetic anhydride.[2]

  • Heating and Dissolution: Heat the mixture to a gentle boil. Continue heating for approximately ten minutes after the 3-nitrophthalic acid has completely dissolved.[2]

  • Crystallization: Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, permitting the product to crystallize.[2]

  • Initial Filtration and Washing: Grind the resulting crystal mass thoroughly in a mortar. Filter the crystals using suction. Return the crystals to the mortar and wash them by grinding with 150 cc of alcohol-free ether, followed by another suction filtration. Repeat the ether wash.[2]

  • Drying: After a brief period of air-drying, dry the product to a constant weight in an oven at 105°C.[2]

  • Product Recovery: This procedure typically yields 170–180 g (88–93%) of this compound with a melting point of 163–164°C.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-nitrophthalic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Nitrophthalic Acid C Combine & Reflux A->C B Acetic Anhydride B->C D Cool & Crystallize C->D 10 min post- dissolution E Grind & Filter D->E F Wash with Ether E->F G Dry at 105°C F->G Repeat wash H 3-Nitrophthalic Anhydride G->H Yield: 88-93%

Caption: Workflow for the synthesis of this compound.

References

3-Nitrophthalic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Nitrophthalic anhydride (B1165640). It is an essential resource for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated source of critical data, experimental methodologies, and contextual understanding of this versatile chemical intermediate.

Core Physical and Chemical Properties

3-Nitrophthalic anhydride, with the CAS number 641-70-3, is a beige to yellow crystalline powder.[1][2] It is a key building block in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceutical intermediates.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Identifier Value Source(s)
CAS Number 641-70-3[1][4][5]
Molecular Formula C₈H₃NO₅[1][4][5]
Molecular Weight 193.11 g/mol [4][6]
EINECS Number 211-373-6[1][4]
Physical Property Value Source(s)
Appearance Beige to yellow crystalline powder[1][2]
Melting Point 163-165 °C[2][5][6]
Boiling Point 411.8 °C at 760 mmHg[5]
Density 1.687 g/cm³[5]
Flash Point 227.5 °C[5]
Refractive Index 1.660[5]
Solubility Soluble in acetone, hot alcohol, and hot acetic acid. Slightly soluble in benzene (B151609). Insoluble in water, may decompose.[1]

Chemical Reactivity and Applications

This compound is a reactive compound, primarily due to the presence of the anhydride functional group and the electron-withdrawing nitro group on the aromatic ring. It is sensitive to moisture and may decompose in water.[1][7]

Its primary application lies in organic synthesis as an intermediate. It is notably used in the production of:

  • Dyes and Pigments : The chromophoric nitro group and the reactive anhydride moiety make it a valuable precursor for various colorants.[1][3]

  • Pharmaceuticals : It serves as a crucial intermediate in the synthesis of pharmaceuticals, including the immunomodulatory drug Pomalidomide.[3][5]

  • Polymers : It is used in the production of high-performance polymers and resins, contributing to their thermal stability and chemical resistance.[6]

  • Agrochemicals and other fine chemicals .[5][6]

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

A common laboratory-scale synthesis involves the dehydration of 3-nitrophthalic acid using a dehydrating agent such as acetic anhydride.[8][9][10]

Materials:

  • 3-Nitrophthalic acid

  • Acetic anhydride (99-100%)

  • Alcohol-free ether

  • Round-bottomed flask with reflux condenser

  • Porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus

Procedure:

  • To one mole of 3-nitrophthalic acid in a round-bottomed flask, add two moles of acetic anhydride.[8]

  • Heat the mixture to a gentle boil with stirring until the acid is completely dissolved, and continue heating for an additional ten minutes.[8]

  • Pour the hot mixture into a porcelain dish and allow it to cool, forming a crystal mass.[8]

  • Grind the crystal mass thoroughly in a mortar.[8]

  • Filter the product by suction.[8]

  • Wash the crystals by grinding them with alcohol-free ether in the mortar, followed by filtration. Repeat the washing process.[8]

  • After a brief period of air-drying, dry the product to a constant weight at 105 °C.[8]

This procedure typically yields a product with a melting point of 163–164 °C in 88–93% of the theoretical amount.[8]

Purification

Crystallization is a common method for the purification of this compound. Suitable solvents for recrystallization include benzene, a mixture of benzene and petroleum ether, acetone, acetic acid, or acetic anhydride.[1][2] The purified product should be dried at 100 °C.[2]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-Nitrophthalic Acid 3-Nitrophthalic Acid Heating and Reflux Heating and Reflux 3-Nitrophthalic Acid->Heating and Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating and Reflux Crystallization Crystallization Heating and Reflux->Crystallization Filtration and Washing Filtration and Washing Crystallization->Filtration and Washing Drying Drying Filtration and Washing->Drying This compound This compound Drying->this compound Application_Pathway Application Pathways of this compound cluster_applications Applications This compound This compound Dyes and Pigments Dyes and Pigments This compound->Dyes and Pigments Pharmaceuticals (e.g., Pomalidomide) Pharmaceuticals (e.g., Pomalidomide) This compound->Pharmaceuticals (e.g., Pomalidomide) High-Performance Polymers High-Performance Polymers This compound->High-Performance Polymers Agrochemicals Agrochemicals This compound->Agrochemicals

References

A Technical Guide to the Melting Point of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the melting point of 3-Nitrophthalic anhydride (B1165640) (CAS 641-70-3), a crucial physical property for its identification, purity assessment, and application in various synthetic processes. 3-Nitrophthalic anhydride serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its melting point is a fundamental parameter that ensures its quality and suitability for these high-precision applications.[3]

Physicochemical Data of this compound

The essential physical and chemical properties of this compound are summarized below. The melting point is consistently reported within a narrow range, indicating its reliability as a standard for purity.

PropertyValueSource(s)
CAS Number 641-70-3[1][3][4][5]
Molecular Formula C₈H₃NO₅[1][4][5]
Molecular Weight 193.11 g/mol [1]
Melting Point 163-165 °C[1][3][4][6]
160-166 °C[5]
164 °C[7][8]
Appearance White to yellow or beige crystalline powder[2][3][5]
IUPAC Name 4-nitro-2-benzofuran-1,3-dione[5][9]
Synonyms 4-Nitro-isobenzofuran-1,3-dione, 3-Nitrophthalic acid anhydride[1]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For this compound, the literature and supplier data consistently report a melting point range between 160°C and 166°C.[1][3][4][5][6][7][8][10] Most sources specify a narrower range of 163-165°C for material with 97-98% purity.[1][4][5]

A broadening of the melting point range or a depression in the initial melting temperature typically indicates the presence of impurities. Therefore, precise melting point determination is a critical quality control step in the manufacturing and use of this compound.

Standard Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of this compound using a modern digital apparatus.[11][12]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus & Materials:

  • Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

  • Safety goggles

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder.[12] If necessary, gently grind the crystals using a mortar and pestle.

    • Place a small amount of the powdered sample on a clean, dry surface.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom.

    • The packed sample height should be approximately 1-2 mm.[13]

  • Apparatus Setup & Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20°C per minute) to get a rough estimate.[11]

    • For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point (e.g., set to 150°C).

    • Set the heating rate (ramp) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[11]

    • Begin heating and observe the sample through the viewing lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (T2).

    • The melting point is reported as the range from T1 to T2.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in the designated glass waste container.

    • For highest accuracy, repeat the determination with two more samples and average the results.

Logical Workflow for Melting Point Determination

The process of determining a melting point follows a clear and logical sequence, from sample preparation to the final analysis. This workflow is crucial for obtaining reproducible and accurate results.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (1-2 mm height) prep->load insert Insert Tube into Apparatus load->insert heat Heat Slowly (1-2 °C/min) insert->heat observe Observe Sample for Phase Change heat->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (Completely liquid) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to the Solubility of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Nitrophthalic anhydride (B1165640), a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough summary of qualitative solubility, alongside a robust, generalized experimental protocol for determining precise solubility parameters in a laboratory setting.

Qualitative Solubility of 3-Nitrophthalic Anhydride

This compound exhibits a range of solubilities in common organic solvents, as summarized in the table below. This information is critical for selecting appropriate solvent systems for reactions, purification, and formulation.

SolventSolubilityNotes
AcetoneSoluble[1][2]
Hot Alcohol (e.g., Ethanol)Soluble[1][2]
Hot Acetic AcidSoluble[1][2]
BenzeneSlightly Soluble[1]
WaterInsoluble[1][2]May decompose.[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, based on the widely accepted shake-flask method. This protocol can be adapted for various solvents and temperatures.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

  • Thermostatically controlled environment

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of sealed glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Prepare replicate samples for each solvent and temperature point to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach solid-liquid equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours. This allows the excess solid to settle, leaving a clear supernatant.

    • Alternatively, for faster separation, the vials can be centrifuged at the same constant temperature.

  • Sampling and Filtration:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid disturbing the settled solid.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is essential to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the anhydride).

    • Weigh the remaining solid this compound.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve with standards of known concentrations should be prepared to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the data obtained from the quantification step. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

    • When using the gravimetric method (evaporation), the solubility (S) in g/100g of solvent can be calculated as: S = (mass of dissolved anhydride / mass of solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (24-72h at constant T) prep->equil phase_sep Phase Separation (Settling or Centrifugation) equil->phase_sep sampling Sampling of Supernatant phase_sep->sampling filtration Filtration (e.g., 0.22 µm syringe filter) sampling->filtration quant Quantification (Gravimetric or Chromatographic) filtration->quant calc Calculation of Solubility quant->calc

Caption: Workflow for determining solubility via the shake-flask method.

References

Spectroscopic Profile of 3-Nitrophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-nitrophthalic anhydride (B1165640), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Molecular Structure and Properties

3-Nitrophthalic anhydride (C₈H₃NO₅) is an organic compound with a molecular weight of 193.11 g/mol .[1][2] It typically appears as a yellow, hygroscopic powder.[2] The proper IUPAC name for this compound is 4-nitro-2-benzofuran-1,3-dione.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not explicitly found in search results
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak values not explicitly found in search resultsC=O (anhydride) stretching, NO₂ stretching, C-O stretching, aromatic C-H bending
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zInterpretation
193Molecular ion [M]⁺
Other significant fragment m/z values not explicitly found in search results

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[3] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker WM-300 or a Varian XL-100.[2]

Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[2] The KBr pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85, and the spectrum is recorded.[2] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), a sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualizing the Process

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

3_Nitrophthalic_Anhydride_Structure cluster_anhydride cluster_benzene cluster_nitro C1 O1 C1->O1 O2 C1->O2 =O C3 C1->C3 C2 C2->O1 O3 C2->O3 =O C4 C2->C4 C3->C4 C5 C4->C5 C6 C5->C6 N1 C5->N1 C7 C6->C7 C8 C7->C8 C8->C3 O4 N1->O4 =O O5 N1->O5 C1_label C C2_label C O1_label O O2_label O O3_label O C3_label C C4_label C C5_label C C6_label C C7_label C C8_label C N1_label N O4_label O O5_label O

Caption: Molecular structure of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation 3_Nitrophthalic_Anhydride 3_Nitrophthalic_Anhydride Dissolution Dissolution in Deuterated Solvent (for NMR) 3_Nitrophthalic_Anhydride->Dissolution KBr_Pellet KBr Pellet Preparation (for IR) 3_Nitrophthalic_Anhydride->KBr_Pellet Direct_Insertion Direct Insertion (for MS) 3_Nitrophthalic_Anhydride->Direct_Insertion NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer KBr_Pellet->FTIR_Spectrometer Mass_Spectrometer Mass Spectrometer Direct_Insertion->Mass_Spectrometer NMR_Spectrum ¹H & ¹³C NMR Spectra NMR_Spectrometer->NMR_Spectrum IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum MS_Spectrum Mass Spectrum Mass_Spectrometer->MS_Spectrum Structural_Elucidation Structural Elucidation NMR_Spectrum->Structural_Elucidation IR_Spectrum->Structural_Elucidation MS_Spectrum->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrophthalic Anhydride from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrophthalic anhydride (B1165640), a crucial intermediate in the production of various organic compounds, including pharmaceuticals and dyes. The primary focus is on the synthetic route starting from phthalic anhydride, detailing the reaction mechanisms, experimental protocols, and purification methods.

Introduction

The synthesis of 3-nitrophthalic anhydride from phthalic anhydride is a multi-step process that typically involves the nitration of phthalic anhydride to form a mixture of isomeric nitrophthalic acids, followed by the separation of the desired 3-nitro isomer and its subsequent dehydration to the corresponding anhydride. The direct nitration of phthalic anhydride to yield a mixture of 3- and 4-nitrophthalic anhydrides is also a viable, though less common, approach. The electron-withdrawing nature of the anhydride group deactivates the aromatic ring towards electrophilic substitution, making the nitration a key and often challenging step in the overall synthesis.

Reaction Mechanism: Nitration of Phthalic Anhydride

The nitration of phthalic anhydride is an electrophilic aromatic substitution reaction. The process begins with the generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the aromatic ring of phthalic anhydride. The anhydride group is a deactivating meta-director. However, the substitution occurs at the 3- and 4-positions. The subsequent workup with water leads to the hydrolysis of the anhydride to the corresponding dicarboxylic acids, yielding a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

Nitration_Mechanism PA Phthalic Anhydride Arenium_Ion Arenium Ion Intermediate PA->Arenium_Ion Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Mixture->Nitronium_Ion Generates Nitronium_Ion->Arenium_Ion Electrophilic Attack Nitrophthalic_Anhydride_Mix Mixture of 3- & 4- Nitrophthalic Anhydride Arenium_Ion->Nitrophthalic_Anhydride_Mix Deprotonation Nitrophthalic_Acid_Mix Mixture of 3- & 4- Nitrophthalic Acid Nitrophthalic_Anhydride_Mix->Nitrophthalic_Acid_Mix Water H₂O (Workup) Water->Nitrophthalic_Acid_Mix Hydrolysis

Figure 1: Reaction pathway for the nitration of phthalic anhydride.

Experimental Protocols

The synthesis of this compound from phthalic anhydride can be broadly divided into two main stages:

  • Nitration of Phthalic Anhydride: This step produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

  • Conversion of 3-Nitrophthalic Acid to this compound: This involves the dehydration of the purified 3-nitrophthalic acid.

Several methods for the nitration of phthalic anhydride have been reported. A common procedure involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

Experimental Data for Nitration of Phthalic Anhydride

ParameterValueReference
Reactants
Phthalic Anhydride500 g (3.4 moles)[1]
Concentrated H₂SO₄ (sp. gr. 1.84)650 cc[1]
Fuming HNO₃ (sp. gr. 1.51)210 cc[1]
Concentrated HNO₃ (sp. gr. 1.42)900 cc[1]
Reaction Conditions
Initial Temperature80°C[1]
Temperature during fuming HNO₃ addition100-110°C[1]
Temperature during conc. HNO₃ addition< 110°C[1]
Reaction Time after acid addition2 hours[1]
Workup
QuenchingPoured into 1.5 L of water[1]
Product
Crude Yield (mixture of 3- and 4-isomers)200-220 g (28-31%) of 3-nitrophthalic acid after initial purification[1]

Detailed Experimental Protocol for Nitration:

  • In a suitable reaction vessel, place 650 cc of concentrated sulfuric acid and 500 g of phthalic anhydride.[1]

  • Stir the mixture and heat it to 80°C.[1]

  • Slowly add 210 cc of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes one to two hours.[1]

  • After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid, ensuring the temperature does not exceed 110°C.[1]

  • Continue stirring and heating the mixture for an additional two hours.[1]

  • Allow the mixture to stand overnight and then pour it into 1.5 L of cold water.[1]

  • Filter the resulting solid mixture of 3- and 4-nitrophthalic acids.[1]

The crude product from the nitration step is a mixture of 3- and 4-nitrophthalic acids. The separation is typically achieved by fractional crystallization from water, as 4-nitrophthalic acid is more soluble in water than the 3-isomer.[1] A purification method involving salification and acidification has also been reported to yield high-purity 3-nitrophthalic acid.[2]

The purified 3-nitrophthalic acid is then converted to its anhydride. Common dehydrating agents include acetic anhydride and thionyl chloride.[3][4]

Experimental Data for Anhydride Formation

MethodReagentsReaction ConditionsYieldReference
Acetic Anhydride 3-Nitrophthalic acid (1 mole), Acetic anhydride (2 moles)Gentle boiling until dissolved, then 10 min longer88-93%[3]
Thionyl Chloride 3-Nitrophthalic acid (94.7 mmol), Thionyl chloride (0.15 mmol), DMF (cat.), Cyclohexane5-10°C for 50 min, then reflux for 3 h98.9%[4]
Catalytic Dehydration 3-Nitrophthalic acid, Toluene, Acetic acid, p-toluenesulfonic acid (cat.)100-150°C for 4-12 hours93.8-95.8%[5]

Detailed Experimental Protocol using Acetic Anhydride:

  • To 211 g (1 mole) of 3-nitrophthalic acid in a round-bottomed flask, add 205 g (2 moles) of acetic anhydride.[3]

  • Heat the mixture to a gentle boil until all the acid has dissolved, and continue heating for an additional ten minutes.[3]

  • Pour the hot mixture into a porcelain dish and allow it to cool and crystallize.[3]

  • Grind the crystal mass and filter it by suction.[3]

  • Wash the crystals with alcohol-free ether and dry them at 105°C to a constant weight.[3] The expected yield is 170-180 g (88-93%).[3]

Overall Experimental Workflow

The entire process from phthalic anhydride to this compound can be visualized as a sequential workflow.

Experimental_Workflow Start Phthalic Anhydride Nitration Nitration (Conc. HNO₃, Conc. H₂SO₄) Start->Nitration Workup Aqueous Workup (Quenching & Filtration) Nitration->Workup Crude_Product Crude Mixture of 3- & 4-Nitrophthalic Acids Workup->Crude_Product Separation Separation (Fractional Crystallization) Crude_Product->Separation Purified_3NPA Purified 3-Nitrophthalic Acid Separation->Purified_3NPA Dehydration Dehydration (e.g., Acetic Anhydride) Purified_3NPA->Dehydration Final_Product This compound Dehydration->Final_Product

Figure 2: General experimental workflow for the synthesis.

Direct Synthesis and Alternative Methods

An alternative approach involves the direct nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic anhydrides, followed by separation, for instance, by fractional distillation.[6] This method may require highly concentrated sulfuric acid to prevent the formation of the corresponding acids due to the liberation of water during the reaction.[6] Another patented process describes the nitration of phthalic anhydride using concentrated nitric acid as both the reactant and the solvent, followed by extraction of the products.[7][8]

Conclusion

The synthesis of this compound from phthalic anhydride is a well-established but nuanced process. The key challenges lie in controlling the nitration reaction to achieve acceptable yields and in the efficient separation of the 3-nitro isomer from the 4-nitro byproduct. The choice of the specific protocol, particularly for the dehydration of 3-nitrophthalic acid, can significantly impact the final yield and purity of the product. The methods outlined in this guide, derived from established literature, provide a solid foundation for researchers and professionals in the field.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-nitrophthalic anhydride (B1165640) from its corresponding diacid, 3-nitrophthalic acid. The synthesis of 3-nitrophthalic anhydride is a crucial step in the preparation of various organic intermediates, which are widely utilized in the pharmaceutical, dye, and polymer industries. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and a workflow diagram to facilitate practical application in a laboratory setting.

The conversion of 3-nitrophthalic acid to this compound is fundamentally a dehydration reaction. Several reagents and conditions have been successfully employed to effect this transformation, each with its own advantages in terms of yield, purity, and operational simplicity. The most common methods involve the use of a dehydrating agent such as acetic anhydride, thionyl chloride, or other acid anhydrides, as well as catalytic and thermal dehydration approaches.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various reported methods for the synthesis of this compound from 3-nitrophthalic acid, allowing for easy comparison of reaction conditions and outcomes.

Dehydrating Agent/CatalystSolvent(s)Reactant Ratio (Acid:Agent)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Acetic AnhydrideAcetic Anhydride (neat)1:2 (molar)Boiling~10 minutes after dissolution88-93Melting Point: 163-164°C[1]
Thionyl Chloride / DMFCyclohexane1:1.6 (molar acid:SOCl₂)5-10, then reflux~4 hours98.9Not specified[2]
p-Toluenesulfonic AcidToluene (B28343), Acetic AcidCatalytic100-1504-12 hours95.198[3][4]
Propionic AnhydridePropionic Anhydride (neat)1:1.2 to 1:1.8 (molar)140-1704-10 hours84-9098.16[5]
n-Butyric Anhydriden-Butyric Anhydride (neat)1:1.5 (molar)1507 hoursNot specified99.65[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for use by trained professionals in a properly equipped chemical laboratory.

Method 1: Dehydration using Acetic Anhydride [1]

This is a classic and reliable method for the preparation of this compound.

  • Materials:

    • 3-Nitrophthalic acid (211 g, 1 mole)

    • Acetic anhydride (205 g, 190 cc, 2 moles, 99-100%)

    • Alcohol-free ether

  • Procedure:

    • In a 300-cc round-bottomed flask equipped with a reflux condenser, combine 211 g of 3-nitrophthalic acid and 205 g of acetic anhydride.

    • Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves. Continue heating for an additional 10 minutes.

    • Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, resulting in a crystalline mass.

    • Grind the crystal mass thoroughly in a mortar and filter by suction.

    • Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar, followed by suction filtration. Repeat the washing step.

    • After a brief period of air-drying, dry the product to a constant weight at 105°C. The expected yield is 170-180 g (88-93%) of this compound with a melting point of 163–164°C.

    • Further product can be recovered from the acetic acid filtrate by distillation and subsequent crystallization.

Method 2: Dehydration using Thionyl Chloride and DMF Catalyst [2]

This method utilizes thionyl chloride as the dehydrating agent, catalyzed by N,N-dimethylformamide (DMF).

  • Materials:

    • 3-Nitrophthalic acid (20 g, 94.7 mmol)

    • Cyclohexane (50 mL)

    • N,N-dimethylformamide (DMF) (0.5 mL, catalyst)

    • Thionyl chloride (16.8 g, 0.15 mol)

    • n-Heptane

  • Procedure:

    • To a reaction flask, add 20 g of 3-nitrophthalic acid, 50 mL of cyclohexane, and 0.5 mL of DMF.

    • Cool the mixture to 5°C using an ice bath.

    • Add 16.8 g of thionyl chloride dropwise while maintaining the temperature at 10°C and stirring for 50 minutes.

    • Increase the temperature and reflux the reaction mixture for 3 hours.

    • After the reaction is complete, recover the solvent under reduced pressure.

    • Dry the resulting product, a light green solid, to obtain 18.1 g (98.9% yield) of this compound.

Method 3: Catalytic Dehydration with p-Toluenesulfonic Acid [3][4]

This method employs a catalytic amount of a strong acid in a suitable solvent system to drive the dehydration.

  • Materials:

    • 3-Nitrophthalic acid (212 g)

    • Toluene (300 g)

    • Acetic acid (50 g)

    • p-Toluenesulfonic acid (6 g, catalyst)

  • Procedure:

    • In a reaction vessel, combine 212 g of 3-nitrophthalic acid with a solvent mixture of 300 g of toluene and 50 g of acetic acid.

    • Add 6 g of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to 100-150°C for 4-12 hours. Monitor the reaction progress by HPLC until the content of 3-nitrophthalic acid is less than 1%.

    • Upon completion, subject the mixture to vacuum distillation at -0.08 to -0.098 MPa to remove toluene, acetic acid, and p-toluenesulfonic acid.

    • This procedure yields 184.5 g (95.1%) of this compound with a purity of 98%.

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the key steps.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reactants Combine 3-Nitrophthalic Acid, Solvent, and Dehydrating Agent/Catalyst start->reactants heating Heat and Stir (e.g., Reflux) reactants->heating monitoring Monitor Reaction Progress (e.g., HPLC, TLC) heating->monitoring monitoring->heating Continue if incomplete cooling Cool Reaction Mixture monitoring->cooling Reaction Complete isolation Isolate Crude Product (e.g., Filtration, Distillation) cooling->isolation washing Wash with Solvent (e.g., Ether) isolation->washing drying Dry Product washing->drying analysis Characterize Final Product (e.g., Melting Point, Purity) drying->analysis

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship start_material 3-Nitrophthalic Acid (Starting Material) process Dehydration Reaction start_material->process product This compound (Final Product) process->product reagents Dehydrating Agents - Acetic Anhydride - Thionyl Chloride - Other Anhydrides reagents->process catalysts Catalysts - DMF - p-Toluenesulfonic Acid catalysts->process conditions Reaction Conditions - Temperature - Time - Solvent conditions->process

Caption: Logical relationship of components in the synthesis of this compound.

References

The Nitration of Phthalic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and product distribution involved in the nitration of phthalic anhydride (B1165640). The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this fundamental chemical transformation.

Core Mechanism of Nitration

The nitration of phthalic anhydride is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a nitro group (-NO2) onto the aromatic ring of the phthalic anhydride molecule. The reaction typically proceeds by generating a powerful electrophile, the nitronium ion (NO2+), which then attacks the electron-rich benzene (B151609) ring.

The overall mechanism can be summarized in the following key steps[1]:

  • Generation of the Nitronium Ion: In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion.

  • Electrophilic Attack: The nitronium ion attacks the π-electron system of the benzene ring of phthalic anhydride, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO4-), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the nitrated phthalic anhydride.

  • Hydrolysis: During the work-up procedure, which typically involves pouring the reaction mixture into water, the anhydride group is hydrolyzed to form the corresponding dicarboxylic acids, resulting in a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid[1].

The dicarboxylic anhydride group in phthalic anhydride is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution[2]. Consequently, relatively harsh reaction conditions, such as the use of strong acids and elevated temperatures, are generally required to achieve nitration[2].

Reaction Pathways and Product Distribution

The nitration of phthalic anhydride primarily yields two isomeric products: 3-nitrophthalic acid and 4-nitrophthalic acid[3][4][5][6][7]. The regioselectivity of the reaction is influenced by the directing effects of the anhydride substituent.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Hydrogen Sulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O Phthalic_Anhydride Phthalic Anhydride H2SO4_regen H2SO4_regen H2O Water (H₂O) Arenium_Ion Arenium Ion Intermediate Phthalic_Anhydride->Arenium_Ion + NO₂⁺ Nitrophthalic_Anhydride Nitrophthalic Anhydride Arenium_Ion->Nitrophthalic_Anhydride - H⁺ Nitrophthalic_Anhydride_hydro Nitrophthalic Anhydride H+ Proton (H⁺) Nitrophthalic_Acid 3- and 4-Nitrophthalic Acid Nitrophthalic_Anhydride_hydro->Nitrophthalic_Acid + H₂O H2O_hydro Water (H₂O)

Figure 1: Mechanism of the nitration of phthalic anhydride.

The ratio of the 3-nitro to the 4-nitro isomer can be influenced by the reaction conditions, including the concentration of nitric acid and the reaction temperature[6]. For instance, it has been reported that as the weight ratio of nitric acid to phthalic anhydride increases, the ratio of the 4-isomer to the 3-isomer approaches 1:1[6].

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the nitration of phthalic anhydride under various conditions.

Table 1: Influence of Nitric Acid Concentration on Product Composition

Nitric Acid Concentration (wt%)Phthalic Anhydride (mol%)3-Nitrophthalic Acid (mol%)4-Nitrophthalic Acid (mol%)
99.979.342.847.9
9545.325.928.8
Conditions: 10 parts by weight phthalic anhydride to 100 parts by weight nitric acid, reacted at 70°C for 3 hours. Data sourced from patent EP0165300B1[6].

Table 2: Influence of Reactant Ratio on Isomer Distribution

Weight Ratio (HNO₃:Phthalic Acid)3-Nitrophthalic Acid (mol%)4-Nitrophthalic Acid (mol%)Mole Ratio (4-nitro:3-nitro)
10:144.849.51.10
15:145.249.01.08
Conditions: 99% nitric acid, reacted at 70°C for 3 hours. Data sourced from patent EP0165300B1[6].

Detailed Experimental Protocols

This section provides detailed methodologies for the nitration of phthalic anhydride, based on established literature procedures.

Protocol for the Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 408 (1941); Vol. 2, p.42 (1922)[3].

Materials:

  • Phthalic anhydride (technical grade)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Fuming nitric acid (sp. gr. 1.51)

  • Concentrated nitric acid (sp. gr. 1.42)

  • Water

Equipment:

  • 1-gallon crock or large beaker

  • Mechanical stirrer

  • Separatory funnel

  • Büchner funnel or filtros plate

  • Steam source

Procedure:

  • In a 1-gallon crock equipped with a mechanical stirrer, place 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of technical phthalic anhydride.

  • Stir the mixture and pass steam into the crock until the temperature reaches 80°C.

  • Discontinue the steam and slowly add 210 mL of fuming nitric acid from a separatory funnel at a rate that maintains the reaction temperature between 100–110°C. This addition typically takes one to two hours.

  • After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid.

  • Continue stirring and maintain the temperature at 100–110°C for an additional four to five hours.

  • Allow the mixture to stand overnight and then pour it into 1.5 L of water in a 4-L crock.

  • After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids by suction.

  • Return the wet cake to the crock and stir thoroughly with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.

  • Filter the mixture again by suction.

  • Dissolve the wet cake of crude 3-nitrophthalic acid in 200–300 mL of boiling water.

  • Filter the hot solution and stir mechanically until crystallization begins.

  • Allow the solution to stand overnight to complete crystallization.

  • Filter the crystals by suction and air-dry. The yield of crude 3-nitrophthalic acid is typically 200–220 g (28–31% of the theoretical amount) with a melting point of 205–210°C in a sealed tube[3].

Protocol for Nitration using Concentrated Nitric Acid

This protocol is based on a process described in patent EP0165300B1[6].

Materials:

  • Phthalic anhydride

  • Concentrated nitric acid (99% by weight)

Equipment:

  • Reaction vessel with temperature control and stirring

Procedure:

  • To a reaction vessel, add 100 parts by weight of 99% concentrated nitric acid.

  • Bring the nitric acid to a temperature of 70°C.

  • Add 10 parts by weight of phthalic anhydride to the heated nitric acid.

  • Allow the nitration reaction to proceed at 70°C for three hours with continuous stirring.

  • After the reaction period, the mixture will contain 3- and 4-isomers of nitrophthalic acid and some unreacted phthalic acid.

  • Recover the nitrated products using conventional methods, such as cooling and filtration.

Experimental and Workflow Diagrams

The following diagrams illustrate the general workflow for the nitration of phthalic anhydride and the subsequent separation of the isomeric products.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Isolation cluster_3 Purification Reactants Phthalic Anhydride + Nitrating Agent (e.g., HNO₃/H₂SO₄ or conc. HNO₃) Reaction_Vessel Reaction Vessel with Stirring and Temperature Control Reactants->Reaction_Vessel Heating Heat to Reaction Temperature (e.g., 70-110°C) Reaction_Vessel->Heating Reaction_Time Maintain Temperature and Stir for a Defined Period (e.g., 3-5 hours) Heating->Reaction_Time Quenching Pour Reaction Mixture into Water/Ice Reaction_Time->Quenching Precipitation Precipitation of Crude Nitrophthalic Acids Quenching->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Leaching Wash with Water to Remove More Soluble 4-Nitrophthalic Acid Filtration->Leaching Recrystallization Recrystallize from Hot Water to Obtain Pure 3-Nitrophthalic Acid Leaching->Recrystallization

Figure 2: General experimental workflow for the nitration of phthalic anhydride.

This guide provides a foundational understanding of the nitration of phthalic anhydride, a reaction of significant industrial and academic importance. For further details on specific applications or advanced mechanistic studies, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Safe Handling of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrophthalic anhydride (B1165640) (CAS No. 641-70-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

3-Nitrophthalic anhydride is a beige to yellow crystalline powder.[1][2] It is moisture-sensitive and decomposes in contact with water.[3][4]

PropertyValueReference
CAS Number 641-70-3[3]
Molecular Formula C8H3NO5[3]
Molecular Weight 193.11 g/mol [3]
Appearance Beige to yellow crystalline powder[1][2]
Melting Point 160 - 166 °C[4][5]
Solubility Insoluble in water. Soluble in acetone, hot alcohol, and hot acetic acid. Slightly soluble in benzene.[2][6]
Hazard Identification and Classification

This compound is classified as an irritant.[7] The toxicological properties of this substance have not been fully investigated.[7]

GHS Classification: [3][8]

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3

Signal Word: Warning[3][4]

Hazard Statements: [3][4]

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure risk.

Protection TypeSpecificationReference
Eye/Face Protection Chemical splash goggles or face shield (EN 166).[4][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and apron.[1][7]
Respiratory Protection NIOSH/MSHA approved air-purifying dust or mist respirator (EN 149) if dust is generated. Use in a well-ventilated area.[4][7]
Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[9]

  • Use in a well-ventilated area, such as a chemical fume hood.[9]

  • Do not eat, drink, or smoke when using this product.[9]

  • Wash hands thoroughly after handling.[3]

  • Avoid dust formation.[4]

  • Contaminated work clothing should be laundered separately before reuse.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed.[3]

  • It is moisture-sensitive; store under an inert gas like argon.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

First Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms appear.[1][7]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Urgent hospital treatment is likely needed. Seek immediate medical attention.[7][9]
Accidental Release and Disposal

Spills:

  • For minor spills, wear appropriate PPE, remove all ignition sources, and clean up spills immediately to avoid generating dust.[9] Use dry clean-up procedures and place the material in a suitable, labeled container for disposal.[9]

  • For major spills, evacuate the area and alert emergency services.[9] Prevent the spillage from entering drains or water courses.[9]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[3] Waste is classified as hazardous.[4] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]

Firefighting Measures
  • Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[7]

  • Hazards: The material is non-combustible but containers may burn.[9] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][4]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • 3-Nitrophthalic acid (1 mole, 211 g)

  • Acetic anhydride (99-100%, 2 moles, 190 cc)

  • Alcohol-free ether

  • 300-cc round-bottomed flask with reflux condenser

  • 15-cm porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus

  • Distillation apparatus

Procedure:

  • Combine 211 g of 3-nitrophthalic acid and 190 cc of acetic anhydride in a 300-cc round-bottomed flask.

  • Heat the mixture to a gentle boil with reflux until the acid is completely dissolved, then continue heating for an additional 10 minutes.

  • Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, forming a crystal mass. This step should be performed in a fume hood.

  • Grind the crystal mass thoroughly in a mortar and filter by suction.

  • Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar, followed by filtration. Repeat the washing step.

  • Dry the product in the air for a short time, then dry to a constant weight at 105°C.

  • The expected yield is 170-180 g of this compound with a melting point of 163-164°C.

Visualizations

Safe_Handling_Workflow General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage prep_1 Consult SDS prep_2 Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 handling_1 Work in a Ventilated Area (Fume Hood) prep_2->handling_1 handling_2 Weigh and Handle Solid Carefully to Avoid Dust handling_1->handling_2 handling_3 Keep Container Tightly Closed handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Dispose of Waste Properly (Hazardous Waste) cleanup_1->cleanup_2 cleanup_3 Wash Hands Thoroughly cleanup_2->cleanup_3 storage_1 Store in Cool, Dry Place storage_2 Keep Away from Moisture and Incompatible Materials storage_1->storage_2

Caption: Workflow for the safe handling of this compound.

Synthesis_Protocol Synthesis of this compound reagents Reagents: 3-Nitrophthalic Acid Acetic Anhydride reflux 1. Heat and Reflux in Round-Bottomed Flask reagents->reflux cool 2. Pour Hot Mixture into Porcelain Dish to Cool reflux->cool grind_filter 3. Grind Crystal Mass and Filter by Suction cool->grind_filter wash 4. Wash Crystals with Alcohol-Free Ether grind_filter->wash dry 5. Dry Product at 105°C wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Overview of 3-Nitrophthalic Anhydride's Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of 3-Nitrophthalic Anhydride (B1165640)

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, safety, and the longevity of the compound. This guide provides a comprehensive overview of the recommended storage conditions for 3-Nitrophthalic anhydride (CAS No. 641-70-3), a key intermediate in various synthetic processes.

This compound is a beige to yellow crystalline powder.[1][2][3] A critical characteristic of this compound is its sensitivity to moisture.[1][4][5] Understanding its physical and chemical properties is the first step toward establishing appropriate storage protocols.

Recommended Storage Conditions

To maintain its chemical integrity, this compound must be stored under specific conditions that mitigate its sensitivity to environmental factors.

Quantitative Storage Parameters

The following table summarizes the key quantitative and qualitative parameters for the optimal storage of this compound.

ParameterRecommended ConditionSource
Temperature Cool, dry place. Store below +30°C.[2][3][4][6][7]
Atmosphere Store under an inert gas, such as argon.[1][4][5][6]
Humidity Dry conditions are essential as the compound is moisture-sensitive and hygroscopic.[5] It decomposes in contact with water.[4][1][4][5][6]
Container Tightly closed container.[1][4][5][6][7]
Incompatible Materials and Chemical Stability

This compound is chemically stable under standard ambient conditions (room temperature) when stored correctly.[5] However, it is incompatible with the following materials:

  • Strong oxidizing agents [1][4][6]

  • Strong acids [1][4][6]

  • Strong bases [1][4][6]

Contact with these substances should be avoided to prevent hazardous reactions. Exposure to moist air or water must also be prevented.[1][4][6]

Hazardous Decomposition

In the event of decomposition, which can be triggered by contact with water or high temperatures, this compound may produce hazardous decomposition products, including:

  • Nitrogen oxides (NOx)[4][6]

  • Carbon monoxide (CO)[4][6]

  • Carbon dioxide (CO2)[4][6]

Experimental Protocols and Handling Procedures

While specific experimental protocols for storage are not typically published as novel research, the following are standardized procedures derived from safety data sheets for the safe handling and storage of this compound.

General Handling
  • Avoid all personal contact, including inhalation of dust.[7]

  • Use in a well-ventilated area.[4][7]

  • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and a lab coat or apron.[4][6][8]

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]

  • Avoid generating dust during handling.[5]

Storage Workflow

The following diagram illustrates the recommended workflow for receiving and storing this compound to ensure its stability and minimize safety risks.

storage_workflow cluster_receiving Receiving cluster_storage_prep Storage Preparation cluster_storage Core Storage cluster_retrieval Handling for Use receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log in Inventory System inspect->log If OK quarantine Quarantine & Report inspect->quarantine If Damaged label_storage Affix Storage Information log->label_storage storage_area Transfer to Designated Cool, Dry, Well-Ventilated Area label_storage->storage_area inert_gas Store Under Inert Gas (e.g., Argon) seal Ensure Container is Tightly Sealed incompatibles Store Away From Incompatible Materials (Acids, Bases, Oxidizers) retrieve Retrieve from Storage storage_area->retrieve weigh Weigh in Ventilated Area retrieve->weigh reseal Immediately Reseal Container weigh->reseal return_storage Return to Storage reseal->return_storage

Caption: Recommended workflow for the safe storage and handling of this compound.

Conclusion

The chemical stability and, consequently, the experimental utility of this compound are directly dependent on adherence to strict storage and handling protocols. By maintaining a cool, dry, and inert atmosphere in a tightly sealed container, and by avoiding contact with incompatible materials, researchers can ensure the quality and safety of this important chemical intermediate. Regular checks of the storage area and adherence to the outlined handling procedures are critical for any laboratory or research facility utilizing this compound.

References

3-Nitrophthalic Anhydride: A Technical Guide to its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalic anhydride (B1165640), a key organic intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis for over a century. This technical guide provides an in-depth exploration of its discovery, historical evolution of its synthesis, and its notable applications, particularly in the development of chemiluminescent compounds and as a precursor in the pharmaceutical and dye industries. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of quantitative data to aid researchers in their synthetic endeavors.

Discovery and Historical Context

While a single definitive "discovery" of 3-nitrophthalic anhydride is not prominently documented, its synthesis and characterization emerged from the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The precursor, 3-nitrophthalic acid, was being studied in the late 1800s. The direct nitration of phthalic anhydride, which yields a mixture of 3- and 4-nitrophthalic acids, was a known reaction.

Key historical milestones in the synthesis of 3-nitrophthalic acid and its subsequent conversion to the anhydride include work referenced in early 20th-century publications. For instance, the procedure for preparing this compound from 3-nitrophthalic acid using acetic anhydride is mentioned in scientific literature from as early as 1901 and 1902.[1] This indicates that the compound was being actively synthesized and utilized by the turn of the century.

One of the most significant historical applications of this compound is its use as a crucial starting material for the synthesis of luminol (B1675438) (3-aminophthalhydrazide). The chemiluminescent properties of luminol were first observed in the 1920s, and its synthesis from 3-nitrophthalic acid (derived from the anhydride) cemented the importance of this nitro-substituted aromatic compound in the field of analytical chemistry and, later, forensic science.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two main approaches: the dehydration of 3-nitrophthalic acid and the direct nitration of phthalic anhydride followed by separation of the isomers.

Dehydration of 3-Nitrophthalic Acid

This is the most common and direct laboratory method for obtaining pure this compound. The process involves the removal of a water molecule from 3-nitrophthalic acid, typically by heating with a dehydrating agent.

This classic method, detailed in Organic Syntheses, provides a reliable route to high-purity this compound.[1]

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of 3-nitrophthalic acid with 2 moles of acetic anhydride.[1]

  • Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves, and continue heating for an additional ten minutes.[1]

  • Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the this compound to crystallize.[1]

  • Grind the resulting crystal mass in a mortar and filter it by suction.[1]

  • Wash the crystals with alcohol-free ether to remove impurities.[1]

  • Dry the product at 105°C to a constant weight.[1]

Quantitative Data:

ParameterValueReference
Yield88–93%[1]
Melting Point163–164°C[1]
Direct Nitration of Phthalic Anhydride

This method involves the electrophilic aromatic substitution of phthalic anhydride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which then needs to be separated.[2]

The following is a general procedure for the nitration of phthalic anhydride to produce the precursor for this compound.

Procedure:

  • In a beaker fitted with a mechanical stirrer, add 3.4 moles of technical phthalic anhydride to 650 cc of commercial sulfuric acid (sp. gr. 1.84).[2]

  • Heat the stirred mixture to 80°C.

  • Slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) at a rate that maintains the temperature between 100–110°C. This addition typically takes one to two hours.[2]

  • After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without exceeding 110°C.[2]

  • Continue stirring and heating for an additional two hours.[2]

  • Allow the mixture to stand overnight and then pour it into 1.5 L of water.

  • After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids.[2]

  • The isomers can be separated based on their differential solubility in water.

Quantitative Data for 3-Nitrophthalic Acid Precursor:

ParameterValueReference
Yield (crude 3-nitrophthalic acid)28–31%[2]
Melting Point (recrystallized)~217°C (in a sealed tube)[2]

Reaction Mechanisms and Pathways

The synthesis of this compound involves key chemical transformations that are fundamental to organic chemistry.

Electrophilic Aromatic Substitution: Nitration of Phthalic Anhydride

The introduction of a nitro group onto the phthalic anhydride ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium ion) reagents->nitronium Generation of Electrophile phthalic_anhydride Phthalic Anhydride sigma_complex Arenium Ion (Sigma Complex) phthalic_anhydride->sigma_complex Electrophilic Attack nitrophthalic_acid 3-Nitrophthalic Acid sigma_complex->nitrophthalic_acid Deprotonation & Hydration

Caption: Mechanism of Phthalic Anhydride Nitration.

Dehydration of 3-Nitrophthalic Acid to its Anhydride

The conversion of 3-nitrophthalic acid to this compound is a dehydration reaction, typically facilitated by a dehydrating agent like acetic anhydride.

Dehydration_Workflow start 3-Nitrophthalic Acid heating Heating/ Reflux start->heating reagent Acetic Anhydride reagent->heating product This compound heating->product

Caption: Workflow for Dehydration of 3-Nitrophthalic Acid.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactive anhydride functionality and the directing effects of the nitro group.

Synthesis of Luminol

As previously mentioned, the most prominent application of this compound is in the synthesis of luminol. The anhydride is first converted to 3-nitrophthalhydrazide (B1587705) by reaction with hydrazine, followed by reduction of the nitro group to an amine to yield luminol.

Luminol_Synthesis_Pathway start This compound step1 Reaction with Hydrazine (N₂H₄) start->step1 intermediate 3-Nitrophthalhydrazide step1->intermediate step2 Reduction of Nitro Group intermediate->step2 final_product Luminol (3-Aminophthalhydrazide) step2->final_product

Caption: Synthetic Pathway to Luminol.

Intermediate in Dye and Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various dyes and pharmaceuticals.[3][4][5][6] The presence of the nitro group can be exploited for further functionalization, such as reduction to an amino group, which can then be diazotized to produce azo dyes. In the pharmaceutical industry, the phthalimide (B116566) structure, readily formed from the anhydride, is a common motif in drug molecules.

Conclusion

This compound, a compound with a rich history intertwined with the development of modern organic synthesis, remains a relevant and valuable intermediate. Its straightforward preparation, coupled with its versatile reactivity, ensures its continued use in research and industry. This guide provides a foundational understanding of its discovery, synthesis, and key applications, offering a valuable resource for professionals in the chemical sciences.

References

Methodological & Application

Applications of 3-Nitrophthalic Anhydride in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalic anhydride (B1165640) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structure, featuring both an anhydride functional group and a nitro substituent on the aromatic ring, allows for a diverse range of chemical transformations. This makes it an invaluable precursor in the pharmaceutical, dye, and polymer industries. This document provides detailed application notes and experimental protocols for the use of 3-Nitrophthalic anhydride in several key areas of organic synthesis.

Application 1: Synthesis of Chemiluminescent Agents - Luminol (B1675438)

This compound is a key starting material in the synthesis of luminol (3-aminophthalhydrazide), a compound renowned for its chemiluminescent properties. Luminol is widely used in forensic science to detect trace amounts of blood. The synthesis involves the condensation of this compound with hydrazine (B178648) to form 3-nitrophthalhydrazide (B1587705), followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of Luminol

Step 1: Synthesis of 3-Nitrophthalhydrazide

  • In a large test tube, combine 1.3 g of 3-nitrophthalic acid (or 1.16 g of this compound) and 2 mL of a 10% aqueous solution of hydrazine.

  • Heat the mixture gently over a microburner until the solid dissolves.

  • Add 4 mL of triethylene glycol and a boiling chip to the test tube.

  • Insert a thermometer and heat the solution vigorously to distill off the excess water. The temperature will rise to approximately 215-220°C.

  • Maintain this temperature for 2 minutes.

  • Remove the heat and allow the solution to cool to about 100°C.

  • Add 20 mL of hot water and stir the mixture.

  • Collect the precipitated 3-nitrophthalhydrazide by vacuum filtration and wash it with a small amount of cold water.

Step 2: Synthesis of Luminol (3-Aminophthalhydrazide)

  • Transfer the moist 3-nitrophthalhydrazide back to the large test tube.

  • Add 6.5 mL of a 10% sodium hydroxide (B78521) solution and stir until the solid dissolves.

  • Add 4 g of sodium dithionite (B78146) (sodium hydrosulfite).

  • Wash down the sides of the test tube with a small amount of water.

  • Heat the solution to boiling and maintain it for 5 minutes with stirring.

  • Add 2.6 mL of glacial acetic acid.

  • Cool the mixture in an ice bath with stirring to precipitate the luminol.

  • Collect the light-yellow solid by vacuum filtration, wash with cold water, and allow it to air dry.

Quantitative Data
ParameterValueReference
Starting Material3-Nitrophthalic Acid/Anhydride
Key ReagentsHydrazine, Sodium Dithionite
Typical Yield of LuminolNot specified in provided abstracts
Purity of LuminolNot specified in provided abstracts

Experimental Workflow: Synthesis of Luminol

Luminol_Synthesis cluster_step1 Step 1: Synthesis of 3-Nitrophthalhydrazide cluster_step2 Step 2: Synthesis of Luminol 3-Nitrophthalic_Anhydride This compound Reaction1 Condensation Reaction (Heat, Triethylene Glycol) 3-Nitrophthalic_Anhydride->Reaction1 Hydrazine Hydrazine Solution (10%) Hydrazine->Reaction1 3-Nitrophthalhydrazide 3-Nitrophthalhydrazide Reaction1->3-Nitrophthalhydrazide 3-Nitrophthalhydrazide_input 3-Nitrophthalhydrazide Reaction2 Reduction Reaction (Heat, Acetic Acid) 3-Nitrophthalhydrazide_input->Reaction2 Reducing_Agent Sodium Dithionite (in NaOH solution) Reducing_Agent->Reaction2 Luminol Luminol (3-Aminophthalhydrazide) Reaction2->Luminol

Workflow for the synthesis of Luminol.

Application 2: Synthesis of Immunomodulatory Drugs - Pomalidomide

This compound is a critical starting material for the synthesis of Pomalidomide, a third-generation immunomodulatory imide drug (IMiD) used in the treatment of multiple myeloma. The synthesis involves the condensation of this compound with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form an intermediate, which is then reduced to yield Pomalidomide.

Experimental Protocol: Synthesis of Pomalidomide

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961)

  • To a reaction flask, add this compound, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate (B1210297) in glacial acetic acid.[1]

  • The molar ratio of this compound to 3-aminopiperidine-2,6-dione hydrochloride is approximately 1:1.[2]

  • Heat the reaction mixture to reflux (around 116-118°C) and maintain for 15-25 hours.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid and wash it with water.[1]

  • Dry the solid under vacuum to obtain 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.

Step 2: Synthesis of Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • Suspend the 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione in a suitable solvent such as 1,4-dioxane, water, or acetic acid.[3]

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[2]

  • Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 70 psi) at a controlled temperature (e.g., 20-30°C) for about 6 hours.[3]

  • After the reaction is complete, filter the catalyst.

  • The filtrate containing Pomalidomide can be further purified by recrystallization to obtain the high-purity product.[2]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound
Key Reagents3-Aminopiperidine-2,6-dione hydrochloride, Pd/C[1][2]
Yield of Intermediate86.2%[1]
Purity of Intermediate99.91%[1]
Overall Yield of Pomalidomide62%[2]
Purity of Pomalidomide>99%[3]

Experimental Workflow: Synthesis of Pomalidomide

Pomalidomide_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 3-Nitrophthalic_Anhydride This compound Reaction1 Condensation (Glacial Acetic Acid, NaOAc, Reflux) 3-Nitrophthalic_Anhydride->Reaction1 Aminopiperidinedione 3-Aminopiperidine-2,6-dione HCl Aminopiperidinedione->Reaction1 Nitro_Intermediate 2-(2,6-dioxopiperidin-3-yl)- 4-nitroisoindoline-1,3-dione Reaction1->Nitro_Intermediate Nitro_Intermediate_input Nitro Intermediate Reaction2 Catalytic Hydrogenation (1,4-Dioxane) Nitro_Intermediate_input->Reaction2 Catalyst H2, Pd/C Catalyst->Reaction2 Pomalidomide Pomalidomide Reaction2->Pomalidomide

Workflow for the synthesis of Pomalidomide.

Application 3: Synthesis of Dyes and Fluorescent Probes

This compound serves as a precursor for the synthesis of 3-aminophthalimide, a valuable intermediate for fluorescent dyes. The synthesis involves the conversion of the anhydride to the imide, followed by the reduction of the nitro group. These aminophthalimides can be further modified to create a variety of dyes with different photophysical properties.

Experimental Protocol: Synthesis of 3-Aminophthalimide

Step 1: Synthesis of 3-Nitrophthalimide (B32571)

  • In a reaction flask, combine 8.45 g (40 mmol) of 3-nitrophthalic acid and 2.16 g (36 mmol) of urea.

  • Add 40 mL of glacial acetic acid as the solvent.

  • Stir the mixture at 117°C for 3 hours.

  • After the reaction, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Extract the crude product with water and ethyl acetate to remove residual urea.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield 3-nitrophthalimide as a yellow solid.

Step 2: Synthesis of 3-Aminophthalimide

  • Dissolve 100 g of 3-nitrophthalimide in a mixture of 200 mL of dimethylformamide and 300 mL of methanol.

  • Transfer the solution to a hydrogenation kettle and add 20 g of Raney nickel as the catalyst.

  • Conduct the hydrogenation at a hydrogen pressure of 10-60 psi and a temperature of 20-100°C.

  • After the reduction is complete, filter off the catalyst.

  • Distill the solvent from the filtrate to obtain 3-aminophthalimide.

Quantitative Data
ParameterValueReference
Starting Material3-Nitrophthalic Acid
Key ReagentsUrea, Raney Nickel
Yield of 3-Nitrophthalimide98%
Purity of 3-AminophthalimideNot specified in provided abstracts

Experimental Workflow: Synthesis of 3-Aminophthalimide

Aminophthalimide_Synthesis cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Reduction 3-Nitrophthalic_Acid 3-Nitrophthalic Acid Reaction1 Condensation (Glacial Acetic Acid, 117°C) 3-Nitrophthalic_Acid->Reaction1 Urea Urea Urea->Reaction1 3-Nitrophthalimide 3-Nitrophthalimide Reaction1->3-Nitrophthalimide 3-Nitrophthalimide_input 3-Nitrophthalimide Reaction2 Catalytic Hydrogenation (DMF/Methanol) 3-Nitrophthalimide_input->Reaction2 Catalyst H2, Raney Nickel Catalyst->Reaction2 3-Aminophthalimide 3-Aminophthalimide Reaction2->3-Aminophthalimide

Workflow for the synthesis of 3-Aminophthalimide.

Application 4: Synthesis of High-Performance Polymers - Polyetherimides

This compound can be utilized in the synthesis of high-performance polymers such as polyetherimides. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries. The synthesis typically involves the reaction of a bis(nitrophthalimide) monomer, derived from this compound, with a bisphenolate salt via nucleophilic aromatic substitution.

Note: The following protocol is a general representation of polyetherimide synthesis and may require optimization for specific monomers derived from this compound.

Experimental Protocol: Synthesis of a Polyetherimide

Step 1: Synthesis of a Bis(3-nitrophthalimide) Monomer (General Procedure)

  • Dissolve a diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add two equivalents of this compound to the solution.

  • Stir the reaction mixture at room temperature to form the bis(amic acid).

  • The bis(amic acid) is then cyclized to the bis(imide) by either thermal or chemical imidization. For thermal imidization, the solution is heated. For chemical imidization, a dehydrating agent like acetic anhydride and a catalyst like pyridine (B92270) are added.

  • The resulting bis(3-nitrophthalimide) monomer is isolated and purified.

Step 2: Polymerization

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve a bisphenol (e.g., Bisphenol A) in a mixture of a polar aprotic solvent (e.g., NMP or DMAc) and an azeotroping solvent (e.g., toluene).

  • Add an excess of anhydrous potassium carbonate.

  • Heat the mixture to reflux to form the bisphenolate salt in situ, with the removal of water via the Dean-Stark trap.

  • After the formation of the salt is complete, cool the reaction mixture.

  • Add an equimolar amount of the bis(3-nitrophthalimide) monomer.

  • Heat the reaction mixture to an elevated temperature (e.g., 160-180°C) to effect the nucleophilic aromatic substitution polymerization.

  • After several hours, the viscous polymer solution is cooled and precipitated into a non-solvent such as methanol.

  • The fibrous polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialBis(3-nitrophthalimide) Monomer
Key ReagentsBisphenol, Potassium Carbonate
Inherent Viscosities of Polyetherimides0.46-0.54 dL/g (for related 4-nitro systems)[4]
Glass Transition Temperatures (Tg)Around 200°C (for related 4-nitro systems)[4]

Logical Relationship: Polyetherimide Synthesis

Polyetherimide_Synthesis 3-Nitrophthalic_Anhydride This compound Bis_nitrophthalimide Bis(3-nitrophthalimide) Monomer 3-Nitrophthalic_Anhydride->Bis_nitrophthalimide Diamine Aromatic Diamine Diamine->Bis_nitrophthalimide Polymerization Nucleophilic Aromatic Substitution Polymerization Bis_nitrophthalimide->Polymerization Bisphenol Bisphenol Bisphenolate Bisphenolate Salt Bisphenol->Bisphenolate Base Base (e.g., K2CO3) Base->Bisphenolate Bisphenolate->Polymerization Polyetherimide Polyetherimide Polymerization->Polyetherimide

Logical relationship in Polyetherimide synthesis.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, enabling the efficient production of a diverse range of valuable compounds. The protocols and data presented herein provide a detailed guide for researchers and professionals in the fields of medicinal chemistry, materials science, and dye chemistry to harness the synthetic potential of this versatile molecule. The applications highlighted demonstrate its significance in creating complex molecules with important biological and physical properties.

References

The Pivotal Role of 3-Nitrophthalic Anhydride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Nitrophthalic anhydride (B1165640), a versatile chemical intermediate, is a critical building block in the synthesis of several high-impact pharmaceuticals. Its unique structure, featuring both an anhydride functional group and a nitro group, allows for the strategic construction of complex molecular architectures essential for therapeutic efficacy. This application note provides detailed insights and experimental protocols for the use of 3-nitrophthalic anhydride in the synthesis of the immunomodulatory drugs Pomalidomide (B1683931) and Lenalidomide (B1683929), and the anti-inflammatory agent Apremilast (B1683926).

Introduction

This compound serves as a cornerstone in the synthetic pathways of a class of drugs known as immunomodulators and phosphodiesterase 4 (PDE4) inhibitors.[] These pharmaceuticals are instrumental in treating a range of conditions, from multiple myeloma to psoriatic arthritis. The strategic placement of the nitro group on the phthalic anhydride ring is key to its utility, as it can be readily converted to an amino group, providing a crucial handle for further molecular elaboration.[2][3][4] This document outlines the synthetic applications, provides detailed experimental protocols, and summarizes quantitative data for these processes.

Application 1: Synthesis of Pomalidomide and Lenalidomide Analogues

Pomalidomide and Lenalidomide are potent immunomodulatory drugs used in the treatment of multiple myeloma and other hematological malignancies.[][5][6] The synthesis of these drugs and their analogues frequently commences with the reaction of this compound with the appropriate amine-containing building block.

A general synthetic workflow for Pomalidomide synthesis is depicted below:

cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 3-Nitrophthalic_anhydride 3-Nitrophthalic_anhydride Nitro_Intermediate 2-(2,6-Dioxopiperidin-3-yl)- 4-nitroisoindoline-1,3-dione 3-Nitrophthalic_anhydride->Nitro_Intermediate Solvent, Base 3-Aminopiperidine-2,6-dione_HCl 3-Aminopiperidine-2,6-dione_HCl 3-Aminopiperidine-2,6-dione_HCl->Nitro_Intermediate Nitro_Intermediate_2 2-(2,6-Dioxopiperidin-3-yl)- 4-nitroisoindoline-1,3-dione Pomalidomide Pomalidomide Nitro_Intermediate_2->Pomalidomide Catalyst, H2 source

Fig. 1: General workflow for Pomalidomide synthesis.
Mechanism of Action: Pomalidomide and Lenalidomide

Pomalidomide and Lenalidomide exert their therapeutic effects by binding to the protein cereblon (CRBN), a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4^CRBN^).[][5][7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][7] The degradation of these transcription factors is cytotoxic to multiple myeloma cells and enhances the activity of T cells and Natural Killer (NK) cells, contributing to the overall anti-tumor immune response.[][8][9]

Pomalidomide_Lenalidomide Pomalidomide / Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Pomalidomide_Lenalidomide->CRBN binds to IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 recruits Proteasomal_Degradation Proteasomal Degradation IKZF1_IKZF3->Proteasomal_Degradation ubiquitination Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Proteasomal_Degradation->Myeloma_Cell_Apoptosis leads to Immune_Stimulation T-cell & NK-cell Activation Proteasomal_Degradation->Immune_Stimulation leads to

Fig. 2: Signaling pathway of Pomalidomide/Lenalidomide.
Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961) (Pomalidomide Nitro-Intermediate)

This protocol describes the condensation of this compound with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.

  • Materials:

    • This compound

    • 3-Aminopiperidine-2,6-dione hydrochloride

    • Sodium acetate (B1210297)

    • Glacial acetic acid

    • Water

  • Procedure:

    • To a solution of 3-aminopiperidine-2,6-dione hydrochloride (8.5 g) in glacial acetic acid (75 mL), add anhydrous sodium acetate (4.5 g) in portions at 25-30 °C.[2]

    • Add this compound (10 g) to the mixture at the same temperature.[2]

    • Heat the reaction mixture to 118 °C and stir for 18 hours.[2]

    • After completion, cool the reaction to 60 °C and remove the solvent by vacuum distillation.[2]

    • To the residue, add water (100 mL) and stir the mixture at 25-30 °C for 1 hour.[2]

    • Filter the solid, wash the wet cake with water (2 x 100 mL), and dry to yield the product.[2]

Protocol 2: Synthesis of Pomalidomide by Catalytic Hydrogenation

This protocol details the reduction of the nitro-intermediate to Pomalidomide.

  • Materials:

    • 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

    • 10% Palladium on carbon (Pd/C)

    • N,N-Dimethylformamide (DMF)

    • Hydrogen gas

  • Procedure:

    • Dissolve 3-nitro-N-(2,6-dioxo-3-piperidyl)-phthalimide (80g) in 1.2 L of N,N-dimethylformamide.[10]

    • Add 10g of 10% palladium on carbon to the solution.[10]

    • Transfer the mixture to a hydrogenation reactor and apply hydrogen pressure of 0.5-1.0 MPa.[10]

    • Conduct the reaction for 12 hours.[10]

    • After the reaction is complete, filter off the palladium on carbon.[10]

    • The filtrate containing Pomalidomide can be further purified by recrystallization.[11][12][13][14]

Quantitative Data Summary
Intermediate/ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Pomalidomide Nitro-IntermediateThis compound, 3-Aminopiperidine-2,6-dione HCl, Sodium AcetateGlacial Acetic Acid1181889.798[2]
PomalidomidePomalidomide Nitro-Intermediate, 10% Pd/C, H₂N,N-Dimethylformamide-1295 (crude)-[10]

Application 2: Synthesis of Apremilast

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[15] The synthesis of Apremilast involves the reaction of a chiral amine with a phthalic anhydride derivative, which is prepared from 3-nitrophthalic acid.[16][17][18]

A simplified synthetic workflow for Apremilast is shown below:

cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Condensation 3-Nitrophthalic_acid 3-Nitrophthalic_acid 3-Aminophthalic_acid 3-Aminophthalic_acid 3-Nitrophthalic_acid->3-Aminophthalic_acid Reduction 3-Acetamidophthalic_anhydride 3-Acetamidophthalic_anhydride 3-Aminophthalic_acid->3-Acetamidophthalic_anhydride Acetylation & Cyclization 3-Acetamidophthalic_anhydride_2 3-Acetamidophthalic anhydride Apremilast Apremilast 3-Acetamidophthalic_anhydride_2->Apremilast Acetic Acid, Reflux Chiral_Amine (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethanamine Chiral_Amine->Apremilast

Fig. 3: Simplified workflow for Apremilast synthesis.
Mechanism of Action: Apremilast

Apremilast inhibits PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[15][19] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[19][20] Elevated cAMP activates protein kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[15][19] Specifically, it leads to the downregulation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[21]

Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 inhibits cAMP_increase Increased intracellular cAMP Apremilast->cAMP_increase leads to cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes PKA_activation Protein Kinase A (PKA) Activation cAMP_increase->PKA_activation Cytokine_modulation Modulation of Cytokine Expression PKA_activation->Cytokine_modulation Pro_inflammatory ↓ TNF-α, IL-23, IFN-γ Cytokine_modulation->Pro_inflammatory Anti_inflammatory ↑ IL-10 Cytokine_modulation->Anti_inflammatory

Fig. 4: Signaling pathway of Apremilast.
Experimental Protocols

Protocol 3: Synthesis of 3-Acetamidophthalic Anhydride

This protocol describes the preparation of a key intermediate for Apremilast synthesis from 3-nitrophthalic acid.

  • Materials:

    • 3-Nitrophthalic acid

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Acetic anhydride

  • Procedure:

    • Reduce 3-nitrophthalic acid using 10% Pd/C in a suitable solvent under hydrogen pressure to obtain 3-aminophthalic acid.[18]

    • React the resulting 3-aminophthalic acid with acetic anhydride at reflux temperature for approximately 3 hours to yield 3-acetamidophthalic anhydride.[18]

Protocol 4: Synthesis of Apremilast

This protocol outlines the final condensation step to produce Apremilast.

  • Materials:

    • 3-Acetamidophthalic anhydride

    • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine or its salt

    • Glacial acetic acid

  • Procedure:

    • React the N-acetyl-L-leucine salt of (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine with 3-acetamidophthalic anhydride in glacial acetic acid.[18]

    • Heat the reaction mixture at reflux temperature overnight (approximately 15 hours) to obtain Apremilast.[18]

    • The product can be isolated and purified by standard methods.

Quantitative Data Summary
Intermediate/ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Apremilast3-Acetamidophthalic anhydride, Chiral Amine SaltGlacial Acetic AcidReflux1575[18]

Conclusion

This compound is an indispensable reagent in the synthesis of complex and vital pharmaceuticals. The protocols and data presented herein demonstrate its utility in constructing the core scaffolds of Pomalidomide, Lenalidomide, and Apremilast. The ability to efficiently introduce a reactive amino group via the reduction of the nitro functionality makes this compound a valuable tool for medicinal chemists and drug development professionals. Further research into novel applications of this versatile building block is anticipated to yield new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: The Role of 3-Nitrophthalic Anhydride in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalic anhydride (B1165640) is a versatile chemical intermediate, distinguished by its dual functionality of an anhydride group and a nitro substituent.[1] This unique structure makes it a valuable precursor in the synthesis of a diverse range of organic molecules, including pharmaceuticals, and notably, a variety of dyes and pigments.[1] The electron-withdrawing nature of the nitro group enhances the reactivity of the anhydride ring, making it susceptible to nucleophilic attack, which is a cornerstone of many dye synthesis reactions.[2] This document provides detailed application notes and experimental protocols for the synthesis of various classes of dyes and pigments derived from 3-nitrophthalic anhydride, including phthalocyanine (B1677752) pigments, quinophthalone dyes, and azo dyes.

Synthesis of Precursors

The direct starting material for many of these syntheses is this compound itself, which is typically prepared from its corresponding acid.

Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid

This protocol details the dehydration of 3-nitrophthalic acid to form this compound using acetic anhydride.

Materials:

  • 3-Nitrophthalic acid

  • Acetic anhydride (99-100%)

  • Alcohol-free ether

  • Round-bottomed flask with reflux condenser

  • Porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus

  • Drying oven

Procedure:

  • In a 300-cc round-bottomed flask fitted with a reflux condenser, add 211 g (1 mole) of 3-nitrophthalic acid and 205 g (190 cc, 2 moles) of acetic anhydride.

  • Heat the mixture to a gentle boil until the acid has completely dissolved, and continue heating for an additional ten minutes.

  • Pour the hot mixture into a 15-cm porcelain dish in a fume hood and allow it to cool.

  • Grind the resulting crystal mass thoroughly in a mortar and filter by suction.

  • Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar and filter again. Repeat the washing process.

  • After a short period of air-drying, dry the product to a constant weight at 105°C.

Expected Yield: 170–180 g (88–93% of the theoretical amount) with a melting point of 163–164°C.[3][4]

Protocol 2: Synthesis of 3-Aminophthalic Acid

For the synthesis of azo dyes, 3-nitrophthalic acid is first reduced to 3-aminophthalic acid.

Materials:

Procedure:

  • In a 500 ml three-necked flask, dissolve 16 g of sodium hydroxide in 260 g of water with stirring.

  • Add 40 g (0.19 mol) of 3-nitrophthalic acid and stir until a clear solution is formed.

  • To this solution, add a catalyst mixture of 2.5 g of iron(III) chloride hexahydrate and 14 g of activated carbon.

  • Heat the solution to 95°C (near reflux) and begin the dropwise addition of 25 g of 80% hydrazine hydrate solution.

  • Continue heating at reflux for 3.5 hours.

  • After the reaction is complete, filter the hot solution and collect the filtrate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3.5.

  • Cool the solution to induce crystallization, then filter the product.

  • Dry the resulting 3-aminophthalic acid at 80°C for 3 hours.

Expected Yield: 31.9 g (93%) with a purity of 96.42% (by HPLC).[5]

Application in Pigment Production: Phthalocyanines

This compound is a key starting material for producing substituted phthalocyanine pigments, which are known for their brilliant colors and exceptional stability.[3]

Protocol 3: Synthesis of Cobalt-tetranitrophthalocyanine (CoTNP)

This protocol describes the synthesis of a nitro-substituted cobalt phthalocyanine pigment.

Materials:

  • This compound

  • Urea

  • Cobalt(II) salt (e.g., Cobalt(II) chloride)

  • Ammonium (B1175870) molybdate (B1676688) (catalyst)

  • Nitrobenzene (solvent)

  • Toluene

  • Methanol/ether mixture (1:9)

  • Ethyl acetate/hexane mixture (2:1)

  • Reaction vessel with stirrer and nitrogen inlet

  • Centrifuge

Procedure:

  • To a solution of 1.93 g (10 mmol) of this compound, 3.00 g (50 mmol) of urea, and a cobalt(II) salt (2.6 mmol) in 15 mL of nitrobenzene, add 0.012 g (0.01 mmol) of ammonium molybdate.

  • Stir the mixture under a nitrogen atmosphere at 185°C for 4 hours.

  • Cool the reaction mixture to room temperature and dilute with 80 mL of toluene.

  • Collect the resulting precipitate by centrifugation.

  • Wash the solid sequentially with toluene, water, a 1:9 methanol/ether mixture, and a 2:1 ethyl acetate/hexane mixture.

  • Filter and dry the product to obtain a dark green solid.

Expected Yield: 2.0 g (98%).[1]

Application in Dye Production: Quinophthalones and Azo Dyes

This compound serves as a building block for various dye structures, including quinophthalones and, via its amino derivative, azo dyes.

Protocol 4: Synthesis of 3-Nitro-6-Phenacitamido Quinophthalone

This protocol outlines the synthesis of a yellow quinophthalone dye.

Materials:

  • 6-Phenacitamido quinaldine

  • This compound

  • Anhydrous zinc chloride

  • Rectified spirit

  • Oil bath

Procedure:

  • Heat a mixture of 5.6 g (0.019 mole) of 6-phenacitamido quinaldine, 3.6 g (0.018 mole) of powdered this compound, and 1 g (0.007 mole) of anhydrous zinc chloride in an oil bath at 180°C for four hours.

  • Cool the resulting dark red viscous liquid.

  • Wash the cooled product with rectified spirit to precipitate the yellow solid dye.

Expected Yield: The yield for this class of dyes typically ranges from 51.7% to 80%.

Protocol 5: Synthesis of an Azo Dye from 3-Aminophthalic Acid and Phenol (B47542)

This protocol provides a representative method for the synthesis of an azo dye, starting from the 3-aminophthalic acid precursor.

Part A: Diazotization of 3-Aminophthalic Acid

Materials:

  • 3-Aminophthalic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452)

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve 1.81 g (0.01 mole) of 3-aminophthalic acid in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water, cooling the mixture in an ice bath to 0-5°C.

  • In a separate beaker, dissolve 0.76 g (0.011 mole) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution to the cold 3-aminophthalic acid solution while maintaining the temperature between 0-5°C and stirring continuously.

  • After the addition is complete, stir for an additional 15 minutes to ensure the formation of the diazonium salt.

Part B: Azo Coupling

Materials:

  • Phenol

  • Sodium hydroxide

  • The freshly prepared diazonium salt solution from Part A

Procedure:

  • In a separate beaker, dissolve 0.94 g (0.01 mole) of phenol in 10 mL of a 10% sodium hydroxide solution, and cool the mixture in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • A colored precipitate of the azo dye will form. Continue stirring in the ice bath for 30 minutes.

  • Filter the dye, wash with cold water, and air dry.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized compounds.

Table 1: Synthesis Yields and Physical Properties

CompoundStarting MaterialMolar Mass ( g/mol )Yield (%)Melting Point (°C)Appearance
This compound3-Nitrophthalic acid193.1188-93163-164Yellow crystalline powder
3-Aminophthalic acid3-Nitrophthalic acid181.1593>300Light yellow crystalline powder
Cobalt-tetranitrophthalocyanineThis compound791.4398>300Dark green solid
3-Nitro-6-Phenacitamido quinophthaloneThis compound455.4152-80-Yellow solid
Azo dye from 3-aminophthalic acid and phenol3-Aminophthalic acid287.21--Colored solid

Table 2: Spectroscopic Data

CompoundUV-Vis λmax (nm)Key IR Absorptions (cm⁻¹)
This compound-1850, 1780 (C=O anhydride), 1540, 1360 (NO₂)
Cobalt-tetranitrophthalocyanine~670 (Q-band)~1610 (C=C), ~1525, ~1335 (NO₂), ~1100, ~750 (Phthalo skeleton)
Quinophthalone Dyes400-460~1720, ~1680 (C=O), ~1600 (C=C), ~1530, ~1350 (NO₂)
Azo Dyes400-500~3400 (O-H), ~1600 (C=C), 1450-1500 (-N=N-), ~1200 (C-O)

Table 3: Fastness Properties of Dye/Pigment Classes

Dye/Pigment ClassLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
Phthalocyanines7-8 (Excellent)[1][6]5 (Excellent)
Quinophthalones6-7 (Very Good)4-5 (Good to Excellent)
Azo Dyes3-7 (Variable)[3]3-4 (Moderate to Good)[4]

Note: Fastness properties are highly dependent on the specific dye structure, concentration, substrate, and finishing processes.

Visualized Workflows and Pathways

Synthesis_of_Cobalt_Tetranitrophthalocyanine cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Nitrophthalic_anhydride This compound Reaction Cyclotetramerization 3_Nitrophthalic_anhydride->Reaction Urea Urea Urea->Reaction Cobalt_Salt Cobalt(II) Salt Cobalt_Salt->Reaction Solvent Nitrobenzene Solvent->Reaction Catalyst Ammonium molybdate Catalyst->Reaction Atmosphere N₂ Atmosphere->Reaction Temperature 185°C Temperature->Reaction Time 4 hours Time->Reaction Purification Washing & Centrifugation Reaction->Purification Product Cobalt-tetranitrophthalocyanine (CoTNP) Purification->Product

Caption: Synthesis of Cobalt-tetranitrophthalocyanine.

Synthesis_of_Quinophthalone_Dye Reactant_A 6-Phenacitamido quinaldine Heating Heating (180°C, 4h) Reactant_A->Heating Reactant_B This compound Reactant_B->Heating Catalyst Anhydrous ZnCl₂ Catalyst->Heating Intermediate Viscous Liquid Heating->Intermediate Purification Cooling & Washing (Rectified Spirit) Intermediate->Purification Product 3-Nitro-6-Phenacitamido quinophthalone Purification->Product

Caption: Synthesis of a Quinophthalone Dye.

Azo_Dye_Synthesis_Pathway Start This compound Step1 Reduction (Hydrazine hydrate, FeCl₃) Start->Step1 Intermediate 3-Aminophthalic acid Step1->Intermediate Step2 Diazotization (NaNO₂, HCl, 0-5°C) Intermediate->Step2 Diazonium_Salt Diazonium Salt Step2->Diazonium_Salt Step3 Azo Coupling (<5°C) Diazonium_Salt->Step3 Coupling_Component Phenol (in NaOH) Coupling_Component->Step3 Product Azo Dye Step3->Product

Caption: General pathway for Azo Dye synthesis.

Dye_Synthesis_Workflow Start Start: Precursor Selection (e.g., this compound) Synthesis Chemical Synthesis (Reaction, Purification) Start->Synthesis Characterization Product Characterization (Spectroscopy, M.P.) Synthesis->Characterization Application Dye/Pigment Application (e.g., on textile) Characterization->Application Testing Performance Testing (Fastness properties) Application->Testing End End: Final Product Testing->End

Caption: General workflow for dye synthesis and testing.

References

Application Notes and Protocols: 3-Nitrophthalic Anhydride as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. The final performance of an epoxy system is largely dictated by the choice of curing agent. Anhydride-based curing agents, in particular, are favored for applications demanding high thermal stability and excellent electrical insulation properties.[1][2] This document provides detailed application notes and protocols for the use of 3-nitrophthalic anhydride (B1165640) as a specialized curing agent for epoxy resins. The introduction of a nitro group onto the phthalic anhydride backbone is anticipated to influence the reactivity and final properties of the cured epoxy network, potentially offering unique characteristics for advanced applications.

The curing of epoxy resins with anhydrides is a complex process that necessitates elevated temperatures and often the use of a catalyst. The reaction mechanism is initiated by a hydroxyl group, which attacks the anhydride ring, leading to the formation of a monoester with a carboxylic acid group. This carboxylic acid group then reacts with an epoxy group, propagating the crosslinking reaction.[2] Due to the thermal requirements, anhydride-cured systems typically exhibit a long pot life at ambient temperatures, which is advantageous for many processing techniques.[3]

These notes are intended to guide researchers in the formulation, curing, and characterization of epoxy systems utilizing 3-nitrophthalic anhydride.

Curing Mechanism and Reaction Pathway

The curing of an epoxy resin with this compound is a thermally activated process, often facilitated by a catalyst such as a tertiary amine. The reaction proceeds through a multi-step mechanism:

  • Initiation: A hydroxyl group (present on the epoxy resin backbone, from atmospheric moisture, or an added alcohol) attacks one of the carbonyl carbons of the this compound ring. This ring-opening reaction forms a monoester containing a free carboxylic acid group.

  • Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, opening the epoxide ring and forming a hydroxyl-ester. This reaction also regenerates a hydroxyl group.

  • Crosslinking: The regenerated hydroxyl group can then react with another anhydride molecule, continuing the cycle and building a highly crosslinked polymer network.

A competing reaction is the etherification of the epoxy groups, which can also contribute to the network formation.[3]

curing_mechanism epoxy Epoxy Resin (with -OH groups) initiator Hydroxyl Group (-OH) etherification Etherification (Side Reaction) epoxy->etherification anhydride 3-Nitrophthalic Anhydride ring_opening Anhydride Ring-Opening anhydride->ring_opening catalyst Catalyst (e.g., Tertiary Amine) catalyst->ring_opening accelerates monoester Monoester Formation (with -COOH) initiator->ring_opening initiates ring_opening->monoester esterification Esterification (Epoxy Reaction) monoester->esterification esterification->initiator regenerates crosslinked Crosslinked Epoxy Network esterification->crosslinked etherification->crosslinked

Simplified signaling pathway of epoxy-anhydride curing.

Data Presentation

While specific experimental data for epoxy resins cured with this compound is not widely available in the reviewed literature, the following tables present expected trends and comparative data for anhydride-cured systems. Note: These values are illustrative and will vary depending on the specific epoxy resin, formulation, and curing conditions.

Table 1: Typical Physical and Thermal Properties of Anhydride-Cured Epoxy Resins

PropertyExpected Range for this compound SystemComparative Anhydride SystemsTest Method
Glass Transition Temperature (Tg)150 - 220 °C125 - 250 °C[4][5]DSC, DMA
Heat Deflection Temperature (HDT)140 - 200 °C120 - 230 °CASTM D648
Coefficient of Thermal Expansion (CTE)40 - 60 ppm/°C30 - 70 ppm/°CTMA
Thermal Decomposition Temp. (TGA, 5% wt loss)> 300 °C> 300 °C[6]TGA

Table 2: Typical Mechanical Properties of Anhydride-Cured Epoxy Resins

PropertyExpected Range for this compound SystemComparative Anhydride SystemsTest Method
Tensile Strength60 - 90 MPa50 - 120 MPaASTM D638
Tensile Modulus2.5 - 4.0 GPa2.0 - 5.0 GPaASTM D638
Elongation at Break2 - 5 %1 - 8 %ASTM D638
Flexural Strength100 - 150 MPa80 - 200 MPaASTM D790
Flexural Modulus2.8 - 4.5 GPa2.5 - 5.5 GPaASTM D790

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with this compound. Researchers should optimize these procedures for their specific materials and applications.

Protocol 1: Formulation and Curing

This protocol describes the preparation of a standard formulation using a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828, DER 331)

  • This compound (curing agent)

  • Tertiary amine accelerator (e.g., benzyldimethylamine - BDMA, 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)

  • Mixing vessels (disposable)

  • Mechanical stirrer or spatula

  • Vacuum oven or desiccator

  • Molds for specimen casting (e.g., silicone, aluminum)

  • Programmable oven

Procedure:

  • Stoichiometry Calculation: Calculate the required amounts of epoxy resin and this compound. A common starting point for anhydride-cured systems is an anhydride-to-epoxy (A/E) equivalent ratio of 0.85 to 1.0.[7] The amount of anhydride in parts per hundred parts of resin (phr) can be calculated using the following formula: phr = (100 / EEW) * AEW * (A/E) where EEW is the epoxy equivalent weight of the resin and AEW is the anhydride equivalent weight of this compound (193.11 g/mol ).

  • Mixing: a. Preheat the epoxy resin to 60-80 °C to reduce its viscosity. b. Add the calculated amount of this compound to the preheated epoxy resin. c. Mix thoroughly with a mechanical stirrer until the anhydride is completely dissolved and the mixture is homogeneous. d. Allow the mixture to cool to approximately 40-50 °C.

  • Accelerator Addition: a. Add the accelerator to the mixture. A typical starting concentration is 0.5-2.0 phr. b. Mix gently but thoroughly for 2-3 minutes to ensure uniform dispersion.

  • Degassing: a. Place the mixture in a vacuum oven or desiccator at 60-80 °C. b. Apply vacuum to remove entrapped air bubbles. Degassing is complete when bubbling subsides.

  • Casting: a. Preheat the molds to the initial curing temperature. b. Carefully pour the degassed mixture into the molds.

  • Curing: a. A multi-stage cure cycle is recommended to control the exotherm and minimize residual stresses. A typical cure schedule is:

    • Initial cure: 2 hours at 120 °C
    • Post-cure: 4 hours at 180 °C b. Allow the cured specimens to cool slowly to room temperature before demolding.

experimental_workflow start Start formulation Formulation Calculation (Epoxy, Anhydride, Accelerator) start->formulation mixing Mixing of Components formulation->mixing degassing Degassing in Vacuum Oven mixing->degassing casting Casting into Molds degassing->casting curing Multi-Stage Curing casting->curing characterization Characterization curing->characterization dsc DSC characterization->dsc tga TGA characterization->tga dma DMA characterization->dma mechanical Mechanical Testing characterization->mechanical end End mechanical->end

General experimental workflow for epoxy curing and analysis.
Protocol 2: Thermal Characterization

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), onset of cure, peak exotherm, and heat of cure.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured mixture into an aluminum DSC pan and hermetically seal it.[8]

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 300 °C at a heating rate of 10 °C/min.

    • Cool down to 25 °C at 20 °C/min.

    • Perform a second heating ramp to 300 °C at 10 °C/min to determine the Tg of the cured material.[8]

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.[9]

  • Sample Preparation: Place a 5-10 mg sample of the cured epoxy in a TGA pan.

  • Temperature Program: Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min.[9]

  • Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.[9]

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and a precise determination of the Tg.[10]

  • Sample Preparation: Use a rectangular specimen of the cured epoxy with typical dimensions of 35 mm x 10 mm x 2 mm.

  • Test Mode: Single cantilever or three-point bending.

  • Temperature Program: Ramp from room temperature to 250 °C at a heating rate of 3-5 °C/min.[10]

  • Frequency: 1 Hz.[10]

  • Strain: A small, fixed strain amplitude within the linear viscoelastic region.

Safety Precautions

  • Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epoxy resins and curing agents can be skin and respiratory sensitizers. Avoid direct contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • The curing reaction is exothermic and can generate significant heat, especially with larger batches.

Conclusion

This compound presents an interesting, albeit under-documented, option as a curing agent for epoxy resins. Its aromatic structure and the presence of the electron-withdrawing nitro group may impart unique thermal and mechanical properties to the cured polymer network. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this curing agent. Experimental optimization of the formulation and cure cycle will be crucial to achieving the desired performance characteristics for specific applications.

References

Application Notes and Protocols for the Use of 3-Nitrophthalic Anhydride in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Nitrophthalic anhydride (B1165640) as a monomer in polymerization reactions, primarily for the synthesis of high-performance polyimides. The protocols are based on established methodologies for aromatic polyimide synthesis.

Introduction

3-Nitrophthalic anhydride is a versatile monomer used in the synthesis of various polymers, most notably polyimides. The presence of a nitro group on the phthalic anhydride ring enhances the electrophilicity of the carbonyl carbons, thereby increasing the reactivity of the monomer towards nucleophilic attack by diamines. This facilitates the formation of the poly(amic acid) precursor, which can then be converted to the final polyimide through thermal or chemical imidization. The resulting nitro-functionalized polyimides are of interest for a variety of applications due to their thermal stability and the potential for further chemical modification of the nitro group. For instance, reduction of the nitro group to an amine provides a reactive site for grafting other molecules, which is a desirable feature in the development of functional materials for applications such as drug delivery.[1]

Application Notes

The primary application of this compound in polymerization is in the synthesis of aromatic polyimides. The most common and well-established method for this is the two-step polycondensation reaction.

Two-Step Polyimide Synthesis:

  • Poly(amic acid) Formation: The first step involves the reaction of this compound with a diamine in a polar aprotic solvent at room temperature. This reaction is a nucleophilic addition of the amine to the anhydride, leading to the formation of a soluble poly(amic acid) precursor. Common solvents for this step include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylformamide (DMF).

  • Imidization: The second step is the conversion of the poly(amic acid) to the final polyimide. This is typically achieved by thermal imidization, which involves heating the poly(amic acid) solution or a cast film to high temperatures (200-300°C) to induce cyclodehydration.[2] Alternatively, chemical imidization can be employed, using dehydrating agents like acetic anhydride in the presence of a base catalyst such as pyridine.

Influence of the 3-Nitro Group:

The electron-withdrawing nature of the nitro group at the 3-position of the phthalic anhydride ring has a significant impact on the polymerization reaction and the properties of the resulting polymer:

  • Increased Reactivity: The nitro group activates the anhydride ring, making it more susceptible to nucleophilic attack by the diamine. This can lead to higher reaction rates and facilitate the formation of high molecular weight poly(amic acid).

  • Modified Polymer Properties: The presence of the nitro group in the final polyimide can alter its physical and chemical properties, such as solubility, thermal characteristics, and dielectric constant.

  • Post-Polymerization Modification: The nitro group serves as a functional handle for further chemical transformations. For example, it can be reduced to an amine group, which can then be used to attach bioactive molecules, crosslinking agents, or other functional moieties. This is particularly relevant for the development of materials for biomedical applications, including drug delivery systems.

Potential Applications in Drug Delivery:

While direct applications of this compound-based polymers in drug delivery are not extensively documented, the potential exists through post-polymerization modification. The conversion of the nitro group to an amine allows for the covalent attachment of drugs or targeting ligands. The polymer backbone, being a polyimide, would provide thermal and chemical stability to the drug delivery system.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of polyimides from substituted phthalic anhydrides.

Protocol 1: Synthesis of Poly(amic acid) from this compound and 4,4'-Oxydianiline (B41483) (ODA)

Materials:

  • This compound (reagent grade, dried in a vacuum oven at 120°C for 4 hours prior to use)

  • 4,4'-Oxydianiline (ODA) (reagent grade, purified by sublimation or recrystallization)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of 4,4'-oxydianiline (ODA).

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids content of 15-20 wt%.

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • In a separate flask, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Transfer the this compound solution to an addition funnel and add it dropwise to the stirred ODA solution over a period of 1-2 hours. Maintain the reaction temperature at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film

Materials:

Equipment:

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven or convection oven with temperature programming

Procedure:

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film of desired thickness using a doctor blade or casting knife.

  • Place the glass plate in an oven and cure the film using a staged heating program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

  • Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.

Data Presentation

The following table summarizes typical properties of polyetherimides synthesized from the isomeric 4-nitrophthalic anhydride, which are expected to be comparable to those derived from this compound.[3]

Polymer IDInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (°C)Char Yield at 800°C (%)
PEI-40.47200.05487.9548.3
PEI-70.56200.06450.1143.87
PEI-80.49-460.0942.68

Data adapted from a study on polyetherimides derived from 4-nitrophthalic anhydride and various diamines.[3]

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Thermal Imidization dissolve_diamine Dissolve Diamine (ODA) in DMAc react React at Room Temp. under N2 for 24h dissolve_diamine->react dissolve_anhydride Dissolve 3-Nitrophthalic Anhydride in DMAc dissolve_anhydride->react cast_film Cast Poly(amic acid) Solution onto Glass react->cast_film Viscous Solution cure Cure Film (100°C -> 200°C -> 300°C) cast_film->cure peel_wash Peel, Wash, and Dry Polyimide Film cure->peel_wash final_product Polyimide Film peel_wash->final_product Final Product

Caption: Workflow for the two-step synthesis of polyimide from this compound.

Caption: General reaction scheme for the synthesis of polyimide from this compound.

References

Application Notes & Protocols: Derivatization of Alcohols with 3-Nitrophthalic Anhydride for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of alcohols using 3-nitrophthalic anhydride (B1165640). This process enhances the detection and quantification of alcohols, including chiral alcohols, by high-performance liquid chromatography (HPLC) with UV detection.

Introduction

The analysis of alcohols, particularly at low concentrations, can be challenging due to their poor chromophoric properties, making UV detection in HPLC difficult. Chemical derivatization is a technique used to modify a compound to improve its analytical properties.[1][2] 3-Nitrophthalic anhydride is an effective derivatizing agent for alcohols. It reacts with the hydroxyl group to form a highly conjugated ester derivative that strongly absorbs UV light, significantly enhancing detection sensitivity.[3][4] This methodology is applicable to a wide range of primary and secondary alcohols and is particularly useful for the chiral resolution of racemic alcohols.

The derivatization reaction proceeds by nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the this compound, leading to the opening of the anhydride ring and the formation of a monoester.[3] The presence of the nitro group on the aromatic ring not only enhances the UV absorbance of the derivative but also influences its chromatographic retention.

Applications

  • Quantitative Analysis of Alcohols: Determination of the concentration of various alcohols in complex matrices.

  • Chiral Separation: Resolution of racemic alcohol mixtures into their individual enantiomers after derivatization, which is crucial in the pharmaceutical industry where enantiomers can have different pharmacological activities.[5][6]

  • Trace Analysis: Detection and quantification of alcohols at low concentrations in environmental, clinical, and industrial samples.

  • Quality Control: Monitoring the purity and composition of raw materials and finished products in the pharmaceutical, food and beverage, and chemical industries.

Chemical Reaction Pathway

The derivatization of an alcohol with this compound results in the formation of a 3-nitro-hemiphthalate ester.

G cluster_reactants Reactants cluster_product Product Alcohol R-OH (Alcohol) Ester 3-Nitro-hemiphthalate Ester (UV-Active Derivative) Alcohol->Ester + this compound (Pyridine or DMAP catalyst) Anhydride This compound

Caption: Derivatization of an alcohol with this compound.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G A Sample Preparation (e.g., Extraction, Dilution) B Derivatization Reaction (Alcohol + this compound) A->B Add derivatizing agent & catalyst C Reaction Quenching & Work-up (Removal of excess reagent) B->C Quench with aqueous acid D HPLC Analysis (Separation of derivative) C->D Inject sample E Data Acquisition & Analysis (Quantification, Enantiomeric Ratio) D->E Integrate peak areas

Caption: General workflow for alcohol analysis via derivatization.

Detailed Experimental Protocols

Protocol 1: General Derivatization of Alcohols for Quantitative Analysis

This protocol is suitable for the derivatization of primary and secondary alcohols for subsequent quantitative analysis by reversed-phase HPLC.

Materials:

  • This compound

  • Alcohol sample

  • Pyridine (B92270) (or 4-Dimethylaminopyridine, DMAP)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran, or 1,4-Dioxane)

  • Hydrochloric acid (HCl), 0.1 M

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • HPLC-grade solvents (Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the alcohol sample into a clean, dry reaction vial.

    • Dissolve the sample in a minimal amount of anhydrous solvent (e.g., 1 mL).

  • Derivatization Reaction:

    • Add a 1.5 to 2-fold molar excess of this compound to the sample solution.

    • Add a catalytic amount of pyridine or DMAP (e.g., 10-20 µL).

    • Seal the vial and heat the reaction mixture at 60-80 °C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the alcohol.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 0.1 M HCl to quench the reaction and protonate the catalyst.

    • Extract the derivatized alcohol with ethyl acetate (2 x 2 mL).

    • Combine the organic layers and wash with deionized water (2 x 2 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

HPLC Conditions (Example):

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm or a wavelength closer to the derivative's absorbance maximum (e.g., 335 nm).[1]
Injection Vol. 10 µL
Protocol 2: Derivatization of Chiral Alcohols for Enantiomeric Resolution

This protocol is designed for the derivatization of racemic alcohols for separation on a chiral stationary phase (CSP).

Materials:

  • Same as Protocol 1.

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).[6]

Procedure:

  • Derivatization: Follow steps 1 and 2 from Protocol 1. A complete reaction is crucial for accurate determination of the enantiomeric ratio.

  • Reaction Work-up: Follow step 3 from Protocol 1.

Chiral HPLC Conditions (Example):

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Note: The optimal mobile phase composition for chiral separations is highly dependent on the specific analyte and chiral stationary phase and must be determined empirically.

Quantitative Data Summary

The following table provides hypothetical but realistic quantitative data that can be expected from the analysis of a derivatized alcohol using the described methods. Actual performance will depend on the specific alcohol, instrumentation, and experimental conditions.

Analyte (as derivative)Linearity (r²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methanol> 0.9990.5 - 1000.10.5
Ethanol> 0.9990.5 - 1000.10.5
Isopropanol> 0.9981.0 - 2000.21.0
(R/S)-2-Butanol> 0.9981.0 - 2000.31.0

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product peak Incomplete reaction.Increase reaction time, temperature, or amount of catalyst. Ensure all reagents and solvents are anhydrous.
Degradation of derivative.Analyze the sample promptly after preparation. Store reconstituted samples at 4 °C.
Poor peak shape Column overload.Dilute the sample.
Incompatible reconstitution solvent.Reconstitute the final sample in the initial mobile phase.
Baseline noise Contaminated mobile phase or system.Use fresh HPLC-grade solvents. Purge the HPLC system.
Poor chiral resolution Inappropriate chiral stationary phase.Screen different types of CSPs.
Suboptimal mobile phase.Adjust the ratio of polar (e.g., isopropanol) to non-polar (e.g., n-hexane) solvent. Additives may also help.

Conclusion

Derivatization of alcohols with this compound is a robust and sensitive method for their quantitative analysis and chiral separation by HPLC. The protocols provided herein offer a solid foundation for developing and validating analytical methods for a wide range of applications in research, development, and quality control.

References

Application Notes and Protocols: 3-Nitrophthalic Anhydride in the Preparation of Chemiluminescent Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of luminol (B1675438), a prominent chemiluminescent agent, utilizing 3-nitrophthalic anhydride (B1165640) as a key precursor. The document outlines the synthetic pathway, experimental procedures, and the mechanism of chemiluminescence, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Application Notes

3-Nitrophthalic anhydride is a crucial starting material in the synthesis of various phthalhydrazide-based chemiluminescent compounds, with luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) being the most notable example. The inherent chemical properties of luminol and its derivatives to emit light upon oxidation make them invaluable tools in a multitude of scientific disciplines. In clinical diagnostics and drug development, luminol-based assays are employed for the sensitive detection of various biomolecules, including enzymes, metabolites, and specific protein markers through immunoassays.[1] The intense blue glow emitted during the chemiluminescent reaction allows for the quantification of even minute concentrations of target analytes.[2][3]

The synthesis of luminol from this compound involves a two-step process.[4][5] The initial step is a condensation reaction between this compound and hydrazine (B178648), typically in a high-boiling point solvent, to form 3-nitrophthalhydrazide (B1587705).[4][5] Subsequently, the nitro group of 3-nitrophthalhydrazide is reduced to an amino group to yield luminol.[4][5] The efficiency of this synthesis and the purity of the final product are critical for achieving high-performance chemiluminescence.

The chemiluminescence of luminol is triggered by its oxidation in an alkaline medium, a reaction often catalyzed by metal ions or enzymes like horseradish peroxidase (HRP).[2][6] This process involves the formation of an unstable endoperoxide intermediate, which then decomposes, releasing nitrogen gas and forming an excited state of 3-aminophthalate.[7][8] As this excited molecule relaxes to its ground state, it emits a photon of light, resulting in the characteristic blue glow.[5][7] The quantum yield of this process, a measure of the efficiency of light emission, is a key parameter in evaluating the performance of luminol and its derivatives.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalhydrazide from this compound

This protocol details the synthesis of the intermediate, 3-nitrophthalhydrazide, from this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₈H₃NO₅193.111.0 g
Hydrazine Hydrate (8% aq. solution)N₂H₄·H₂O50.062.0 mL
Triethylene GlycolC₆H₁₄O₄150.173.0 mL

Procedure:

  • In a large test tube, combine 1.0 g of this compound and 2.0 mL of an 8% aqueous hydrazine solution.[3]

  • Add 3.0 mL of triethylene glycol to the mixture.[3]

  • Heat the mixture in an oil bath. The temperature will initially rise to about 110 °C as excess water distills off.[3]

  • Continue heating until the temperature of the solution reaches 215-220 °C. Maintain this temperature for approximately 2 minutes.[3]

  • Remove the test tube from the oil bath and allow it to cool to about 100 °C.[3]

  • Add 15 mL of hot water to the cooled mixture and stir.

  • Allow the solution to cool to room temperature, during which a yellow precipitate of 3-nitrophthalhydrazide will form.

  • Collect the solid product by vacuum filtration and wash with cold water.[3]

Protocol 2: Synthesis of Luminol from 3-Nitrophthalhydrazide

This protocol describes the reduction of 3-nitrophthalhydrazide to luminol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-NitrophthalhydrazideC₈H₅N₃O₄207.14Product from Protocol 1
Sodium Hydroxide (B78521) (10% aq. solution)NaOH40.006.5 mL
Sodium Dithionite (B78146)Na₂S₂O₄174.114.0 g
Glacial Acetic AcidCH₃COOH60.052.6 mL

Procedure:

  • Transfer the 3-nitrophthalhydrazide synthesized in Protocol 1 to a large test tube.

  • Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[11]

  • Add 4.0 g of sodium dithionite to the solution.[11]

  • Wash down the sides of the test tube with a small amount of water.

  • Heat the mixture to boiling and maintain it at this temperature with stirring for 5 minutes.[11]

  • Remove the test tube from the heat and add 2.6 mL of glacial acetic acid.[11]

  • Cool the solution to room temperature while stirring. A precipitate of luminol will form.

  • Collect the light-yellow solid luminol by vacuum filtration.[3]

Protocol 3: Chemiluminescence Assay

This protocol provides a general procedure to elicit the chemiluminescent glow from the synthesized luminol.

Materials and Reagents:

ReagentFormulaConcentration
LuminolC₈H₇N₃O₂~0.05 g in 60 mL H₂O
Sodium CarbonateNa₂CO₃0.5 g
Sodium BicarbonateNaHCO₃3.0 g
Ammonium (B1175870) Carbonate(NH₄)₂CO₃0.05 g
Copper(II) Sulfate (B86663)CuSO₄0.035 g
Hydrogen PeroxideH₂O₂3% aqueous solution
Potassium Ferricyanide (B76249)K₃[Fe(CN)₆]3% aqueous solution

Procedure:

Solution A:

  • In a 125 mL Erlenmeyer flask, dissolve 0.05 g of the synthesized luminol, 0.5 g of sodium carbonate, 3.0 g of sodium bicarbonate, and 0.05 g of ammonium carbonate in approximately 60 mL of water.[12]

  • Add 0.035 g of copper(II) sulfate and stir until dissolved.[12]

Solution B:

  • In a separate container, prepare a solution by mixing 4 mL of 3% aqueous potassium ferricyanide and 4 mL of 3% hydrogen peroxide with 32 mL of water.[3]

Chemiluminescence Demonstration:

  • In a darkened room, pour Solution A and Solution B simultaneously into a larger flask or beaker.

  • Observe the immediate emission of a blue chemiluminescent glow.[3]

Quantitative Data

Table 1: Synthesis Yields

Synthesis StepProductStarting MaterialReported Yield (%)Reference
Anhydride FormationThis compound3-Nitrophthalic Acid88 - 93[13]
Luminol SynthesisLuminol3-Nitrophthalic Acid~35 (overall)[9]
Luminol SynthesisLuminol3-Nitrophthalhydrazide83[14]

Table 2: Chemiluminescence Properties of Luminol

PropertyValueConditionsReference
Emission Maximum (λmax)~425 nmAqueous Solution[2][7]
Quantum Yield (ΦCL)~0.01H₂O₂, HRP catalyst[2]
Quantum Yield (ΦCL)0.10 ± 0.03H₂O₂, Cu(II) catalyst[9]
Quantum Yield (ΦCL)0.04Aqueous solution (pH 11-13), H₂O₂[10]
Quantum Yield (ΦCL)0.09Aprotic solvents[10]

Visual Diagrams

Synthesis_Workflow A This compound C Condensation (Heat, Triethylene Glycol) A->C B Hydrazine Hydrate B->C D 3-Nitrophthalhydrazide C->D F Reduction (NaOH, Heat) D->F E Sodium Dithionite (Reducing Agent) E->F G Luminol F->G

Caption: Synthetic workflow for luminol from this compound.

Chemiluminescence_Pathway cluster_activation Activation cluster_reaction Reaction Cascade cluster_emission Light Emission Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) Oxidant Oxidant (e.g., H₂O₂) + Catalyst (e.g., Fe³⁺, HRP) Oxidant->Dianion Endoperoxide Unstable Endoperoxide Intermediate Dianion->Endoperoxide Decomposition Decomposition Endoperoxide->Decomposition Excited_State Excited State 3-Aminophthalate* Decomposition->Excited_State - N₂ Ground_State Ground State 3-Aminophthalate Excited_State->Ground_State Light Light (hν) ~425 nm Excited_State->Light

Caption: Signaling pathway of luminol chemiluminescence.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 3-Nitrophthalic anhydride (B1165640), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The primary method described is the dehydration of 3-Nitrophthalic acid, a common and efficient route. An alternative method involving the direct nitration of phthalic anhydride is also briefly discussed.

Method 1: Dehydration of 3-Nitrophthalic Acid with Acetic Anhydride

This is a widely used and high-yielding method for the preparation of 3-Nitrophthalic anhydride.[1][2][3] It involves the removal of a water molecule from 3-Nitrophthalic acid using an excess of acetic anhydride.

Reaction Scheme:
Experimental Protocol

Materials:

  • 3-Nitrophthalic acid

  • Acetic anhydride (99-100%)

  • Alcohol-free ether

  • Round-bottomed flask (300 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Porcelain dish (15 cm)

  • Mortar and pestle

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Distillation apparatus

Procedure:

  • In a 300-mL round-bottomed flask equipped with a reflux condenser, combine 211 g (1 mole) of 3-Nitrophthalic acid and 205 g (190 mL, 2 moles) of acetic anhydride.[1]

  • Heat the mixture to a gentle boil using a heating mantle or oil bath. Continue heating until the 3-Nitrophthalic acid is completely dissolved, and then for an additional 10 minutes.[1]

  • Caution: Perform the next step in a well-ventilated fume hood. Pour the hot mixture into a 15-cm porcelain dish and allow it to cool to room temperature. A solid crystal mass will form.[1]

  • Grind the crystal mass thoroughly in a mortar and filter the solid using suction filtration.[1]

  • Transfer the collected crystals back to the mortar.

  • Wash the crystals by grinding them with 150 mL of alcohol-free ether and then filter by suction. Repeat the washing step.[1]

  • Air-dry the crystals for a short period, then dry to a constant weight in an oven at 105°C.[1]

  • The expected yield of this compound is 170-180 g, with a melting point of 163-164°C.[1]

Work-up of the Filtrate:

  • The acetic acid filtrate can be distilled to recover an additional amount of product.[1]

  • Heat the filtrate in a distillation apparatus until the liquid temperature reaches 150°C.

  • Pour the residue into a mortar, allow it to cool, and then grind it with some of the ether used in the initial washing.

  • This will yield approximately 10 g of a slightly less pure product with a melting point of 160-163°C.[1]

Quantitative Data Summary
ParameterValueReference
Starting Material 3-Nitrophthalic acid[1]
Molar Amount1 mole (211 g)[1]
Dehydrating Agent Acetic anhydride[1]
Molar Amount2 moles (205 g, 190 mL)[1]
Product This compound[1]
Yield170-180 g (88-93%)[1]
Melting Point163-164°C[1]
Secondary Product from Filtrate This compound[1]
Yield~10 g[1]
Melting Point160-163°C[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_product Product Reactants 3-Nitrophthalic Acid + Acetic Anhydride Heating Heat to Gentle Boil Reactants->Heating in Round-Bottom Flask Cooling Cool Mixture in Porcelain Dish Heating->Cooling Grinding Grind Crystal Mass Cooling->Grinding Filtration Suction Filtration Grinding->Filtration Washing Wash with Alcohol-Free Ether Filtration->Washing Drying Dry at 105°C Washing->Drying Product 3-Nitrophthalic Anhydride Drying->Product

Caption: Workflow for the synthesis of this compound.

Method 2: Direct Nitration of Phthalic Anhydride

This method produces a mixture of this compound and its isomer, 4-Nitrophthalic anhydride.[2][4] The separation of these isomers is a necessary subsequent step. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

Reaction Overview

The direct nitration of phthalic anhydride is a viable route, though it necessitates a purification step to isolate the desired 3-nitro isomer from the 4-nitro isomer.[2][5] The synthesis of 3-Nitrophthalic acid, the precursor for Method 1, is also achieved through the nitration of phthalic anhydride, followed by purification.[5][6]

A patented process describes the nitration of phthalic anhydride in concentrated sulfuric acid with concentrated nitric acid at 85-110°C, followed by extraction with methylene (B1212753) chloride to obtain a mixture of the 3- and 4-nitro isomers.[4]

Considerations for Method Selection
  • Purity: The dehydration of 3-Nitrophthalic acid (Method 1) generally provides a purer product directly.

  • Separation: The direct nitration of phthalic anhydride (Method 2) requires an additional separation step, which can be tedious.

  • Availability of Starting Materials: The choice of method may also depend on the availability and cost of 3-Nitrophthalic acid versus phthalic anhydride.

Alternative Dehydration Protocols for 3-Nitrophthalic Acid

Other reagents can be employed for the dehydration of 3-Nitrophthalic acid. These methods may offer advantages in terms of reaction time or specific experimental conditions.

Dehydration using Thionyl Chloride
  • Procedure: 20 g of 3-Nitrophthalic acid is suspended in 50 mL of cyclohexane (B81311) with 0.5 mL of DMF as a catalyst. The mixture is cooled to 5°C, and 16.8 g of thionyl chloride is added dropwise. The reaction is stirred at 10°C for 50 minutes and then refluxed for 3 hours.[2]

  • Yield: This method reports a high yield of 98.9% (18.1 g) of this compound.[2]

Dehydration using p-Toluenesulfonic Acid in Toluene (B28343)
  • Procedure: 212 g of 3-Nitrophthalic acid is placed in a reaction solvent of 300 g of toluene and 50 g of acetic acid, with 6 g of p-toluenesulfonic acid as a catalyst. The mixture is heated to 100-150°C for 4-12 hours. The solvent and catalyst are then removed under reduced pressure.[7]

  • Yield: This method has a reported yield of 95.1% (184.5 g).[7]

Quantitative Data for Alternative Dehydration Methods
Dehydrating AgentStarting Material (3-Nitrophthalic acid)CatalystSolventYieldReference
Thionyl Chloride20 g (94.7 mmol)DMF (0.5 mL)Cyclohexane (50 mL)98.9% (18.1 g)[2]
p-Toluenesulfonic Acid212 gp-Toluenesulfonic Acid (6 g)Toluene (300 g), Acetic Acid (50 g)95.1% (184.5 g)[7]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials and the final product through the different synthetic routes.

logical_relationship pa Phthalic Anhydride npa_mix Mixture of 3- and 4- Nitrophthalic Anhydride pa->npa_mix Direct Nitration npa_acid_mix Mixture of 3- and 4- Nitrophthalic Acid pa->npa_acid_mix Nitration & Hydrolysis npa3 This compound npa_mix->npa3 Separation npa3_acid 3-Nitrophthalic Acid npa_acid_mix->npa3_acid Separation npa3_acid->npa3 Dehydration

Caption: Synthetic routes to this compound.

References

Industrial Applications of 3-Nitrophthalic Anhydride: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial uses of 3-nitrophthalic anhydride (B1165640). This versatile chemical intermediate is a key building block in the synthesis of a range of commercially important products, including pharmaceuticals, dyes, and chemiluminescent agents.

Pharmaceutical Synthesis: Intermediate for Pomalidomide (B1683931)

3-Nitrophthalic anhydride is a crucial starting material in the synthesis of Pomalidomide, a third-generation immunomodulatory drug used in the treatment of multiple myeloma.[1] The synthesis involves the condensation of this compound with the appropriate amine, followed by reduction of the nitro group.

Quantitative Data for Pomalidomide Intermediate Synthesis
StepReactantsProductSolventCatalystYield (%)Purity (%)Reference
1. Anhydride Formation3-Nitrophthalic acid, Acetic anhydrideThis compoundAcetic anhydride-88-93>98[2]
2. CondensationThis compound, α-amino glutarimide (B196013) hydrochloride2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961)Acetic acidSodium acetate (B1210297)Not specified>99[3]
3. Reduction2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dionePomalidomide1,4-Dioxane (B91453)/WaterRaney Nickel or Pd/CNot specified>99[3]
Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione [3]

  • Reaction Setup: In a suitable reactor, charge this compound, α-amino glutarimide hydrochloride, and sodium acetate in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux temperature (approximately 118°C) and maintain for 17 to 24 hours.

  • Work-up: Cool the reaction mass and remove the solvent under reduced pressure.

  • Purification: The resulting wet material is purified by slurrying in water one or two times, followed by filtration and drying to yield the pure product.

Protocol 2: Synthesis of Pomalidomide via Catalytic Hydrogenation [3]

  • Reaction Setup: Suspend 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione in a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation until the reduction of the nitro group is complete.

  • Isolation: Filter off the catalyst and concentrate the solvent to obtain Pomalidomide.

  • Purification: Further purification can be achieved by recrystallization.

Synthesis Workflow for Pomalidomide

Pomalidomide_Synthesis A This compound C Condensation (Acetic Acid, NaOAc, Reflux) A->C B α-Amino Glutarimide HCl B->C D 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione C->D E Reduction (H2, Pd/C or Raney Ni) D->E F Pomalidomide E->F

Caption: Synthesis of Pomalidomide from this compound.

Synthesis of Chemiluminescent Agents: Luminol (B1675438) (3-Aminophthalhydrazide)

This compound is a key precursor in the synthesis of luminol (3-aminophthalhydrazide), a substance known for its chemiluminescence, which has applications in forensic science for detecting trace amounts of blood. The synthesis involves the reaction of 3-nitrophthalic acid (which can be formed from the anhydride) with hydrazine (B178648), followed by reduction of the nitro group.[4]

Quantitative Data for Luminol Synthesis
StepReactantsProductSolventReducing AgentYield (%)Purity (%)Reference
1. Hydrazide Formation3-Nitrophthalic acid, Hydrazine3-Nitrophthalhydrazide (B1587705)Triethylene glycol-Not specifiedNot specified[4]
2. Reduction3-Nitrophthalhydrazide, Sodium dithionite (B78146)Luminol (3-Aminophthalhydrazide)10% NaOH (aq)Sodium dithionite72 (from dimethyl ester)98.2[5]
Experimental Protocols

Protocol 3: Synthesis of 3-Nitrophthalhydrazide [4]

  • Reaction Setup: In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

  • Heating: Heat the mixture gently until the solid dissolves.

  • Solvent Addition: Add 4 mL of triethylene glycol and a boiling stone.

  • Temperature Control: Heat the solution and maintain a temperature of 210-220°C for approximately two minutes.

  • Precipitation: Cool the test tube to about 100°C and add 20 mL of hot water. Allow to cool to room temperature.

  • Isolation: Collect the crystals of 3-nitrophthalhydrazide by vacuum filtration.

Protocol 4: Synthesis of Luminol [4]

  • Reaction Setup: In a large test tube, dissolve the synthesized 3-nitrophthalhydrazide in 6.5 mL of a 10% sodium hydroxide (B78521) solution.

  • Reducing Agent Addition: Add 4 g of sodium dithionite (sodium hydrosulfite).

  • Reaction Conditions: Heat the solution to boiling and maintain for 5 minutes with stirring.

  • Precipitation: Add 2.6 mL of glacial acetic acid and cool the test tube to room temperature, then in an ice bath.

  • Isolation: Collect the precipitated luminol by vacuum filtration.

Synthesis Workflow for Luminol

Luminol_Synthesis A This compound (or Acid) C Cyclization A->C B Hydrazine B->C D 3-Nitrophthalhydrazide C->D E Reduction (Sodium Dithionite) D->E F Luminol (3-Aminophthalhydrazide) E->F

Caption: Synthesis of Luminol from this compound.

Dye Synthesis: Phthalocyanine (B1677752) Pigments

This compound serves as a precursor for the synthesis of tetranitrophthalocyanines, which can be further reduced to tetraaminophthalocyanines. These compounds are important intermediates in the production of phthalocyanine dyes and pigments, which are known for their intense colors and high stability.[6]

Quantitative Data for Cobalt Tetranitrophthalocyanine Synthesis
ReactantsProductSolventCatalystYield (%)Reference
This compound, Urea (B33335), Cobalt saltCobalt Tetranitrophthalocyanine (CoTNP)Nitrobenzene (B124822)Ammonium (B1175870) molybdate (B1676688)98
Experimental Protocol

Protocol 5: Synthesis of Cobalt Tetranitrophthalocyanine (CoTNP)

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.93 g, 10 mmol), urea (3.00 g, 50 mmol), and a cobalt salt (2.6 mmol) in nitrobenzene (15 mL).

  • Catalyst Addition: Add a catalytic amount of ammonium molybdate (0.012 g, 0.01 mmol).

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 185°C for 4 hours.

  • Work-up: Cool the reaction mixture and dilute it with toluene (B28343) (80 mL).

  • Isolation: Collect the resulting precipitate by centrifugation.

  • Purification: Wash the solid with toluene, water, a methanol/ether mixture (1:9), and an ethyl acetate/hexane mixture (2:1). Dry the product to obtain a dark green solid.

Synthesis Workflow for Phthalocyanine Intermediate

Phthalocyanine_Synthesis A This compound D Cyclotetramerization (Nitrobenzene, 185°C) A->D B Urea B->D C Cobalt Salt C->D E Cobalt Tetranitrophthalocyanine (CoTNP) D->E

Caption: Synthesis of a Phthalocyanine Precursor.

High-Performance Polymers: Polyimides

This compound can be used as a monomer in the synthesis of high-performance polyimides. The presence of the nitro group can enhance the polymer's properties and can also serve as a handle for further chemical modifications. The general synthesis involves the polycondensation of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization. While a specific industrial protocol for a homopolymer of this compound was not found, a representative protocol based on the synthesis of similar polyimides is provided below.[7]

Representative Experimental Protocol

Protocol 6: Representative Synthesis of a Polyimide from this compound and an Aromatic Diamine

  • Poly(amic acid) Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.

    • Slowly add an equimolar amount of this compound to the stirred solution.

    • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in an oven with a controlled temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the imidization and removal of water.

    • Cool the oven to room temperature and peel off the resulting polyimide film.

Logical Workflow for Polyimide Synthesis

Polyimide_Synthesis A This compound C Polycondensation (Polar Aprotic Solvent) A->C B Aromatic Diamine B->C D Poly(amic acid) Precursor C->D E Thermal or Chemical Imidization D->E F Polyimide E->F

Caption: General Synthesis of Polyimides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Nitrophthalic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-nitrophthalic anhydride and its precursor, 3-nitrophthalic acid.

Q1: Why is the yield of my 3-nitrophthalic acid from the nitration of phthalic anhydride unexpectedly low?

A1: Low yields are a common issue in this synthesis and can be attributed to several factors:

  • Inadequate Nitrating Conditions: The dicarboxylic anhydride group in phthalic anhydride is deactivating, requiring strong nitrating conditions for an effective reaction.[1] The concentration of both nitric acid and sulfuric acid is critical. Using nitric acid with a concentration greater than 70% and sulfuric acid with a concentration greater than 98% can significantly improve yields.[1]

  • Formation of 4-Nitrophthalic Acid Isomer: The nitration of phthalic anhydride produces a mixture of 3-nitrophthalic acid and its isomer, 4-nitrophthalic acid.[2][3] The separation of these isomers can lead to a lower isolated yield of the desired 3-nitro isomer.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. The reaction typically requires heating for several hours to ensure completion.[2][4][5]

  • Losses during Workup and Purification: Significant product loss can occur during the workup and recrystallization steps. The solubility of 3-nitrophthalic acid in water necessitates careful control of crystallization conditions, including allowing for a long crystallization time at a cold temperature.[1]

Troubleshooting Steps:

  • Verify Acid Concentrations: Ensure the use of highly concentrated nitric acid (>70%) and sulfuric acid (>98%).[1]

  • Optimize Reaction Conditions: Maintain the recommended reaction temperature and time as specified in the protocol.

  • Efficient Isomer Separation: During the workup, a significant portion of the 4-nitrophthalic acid can be removed by washing the crude product with a limited amount of water, as the 4-nitro isomer is more soluble.[2]

  • Careful Crystallization: When recrystallizing from water, allow the solution to cool slowly and stand for an extended period (even overnight) to maximize crystal formation.[1][2]

Q2: My reaction to form 3-nitrophthalic acid failed completely, with no precipitate forming upon quenching with water. What went wrong?

A2: A complete failure to precipitate the product often points to a fundamental issue with the starting materials or reaction setup.

  • Incorrect Starting Material: Ensure that you are using phthalic anhydride and not phthalic acid. Phthalic acid will behave differently under these nitrating conditions.[6]

  • Insufficiently Strong Nitrating Agent: If using a nitrating mixture generated in situ (e.g., from sodium nitrate (B79036) and sulfuric acid), ensure the reagents are of high purity and in the correct stoichiometry to generate a sufficiently concentrated nitrating agent.[6]

  • Excessive Water: The presence of excess water in the reaction mixture, either from dilute acids or atmospheric moisture, can prevent the nitration from proceeding effectively.[7]

Troubleshooting Steps:

  • Confirm Starting Material Identity: Verify the identity and purity of your phthalic anhydride.

  • Check Reagent Quality: Use high-purity sodium nitrate and concentrated sulfuric acid if employing this method.

  • Ensure Anhydrous Conditions: Protect the reaction from atmospheric moisture.

Q3: I am having difficulty purifying the 3-nitrophthalic acid. What are the best practices?

A3: Purification of 3-nitrophthalic acid primarily involves removing the 4-nitrophthalic acid isomer and any remaining starting material or side products.

  • Initial Washing: A key step is to wash the crude solid mixture of nitrophthalic acids with a small amount of water. This selectively dissolves a large portion of the more soluble 4-nitrophthalic acid.[2]

  • Recrystallization: Recrystallization from boiling water is a common method.[2] For a higher purity product, crystallization from acetic acid can be employed.[2]

  • Salification and Acidification: An alternative purification method involves converting the crude acid to its salt with sodium hydroxide, filtering to remove impurities, and then re-acidifying the filtrate to precipitate the purified 3-nitrophthalic acid.[8]

Q4: During the conversion of 3-nitrophthalic acid to this compound using acetic anhydride, the yield is lower than expected. What could be the cause?

A4: Low yields in this step are often related to incomplete reaction or side reactions.

  • Incomplete Dehydration: The reaction requires heating to ensure the complete conversion of the diacid to the anhydride.[9]

  • Reaction with Alcohols: If the ether used for washing contains alcohol, it can react with the anhydride to form a monoethyl ester, reducing the yield of the desired product.[9]

Troubleshooting Steps:

  • Ensure Complete Reaction: Heat the mixture of 3-nitrophthalic acid and acetic anhydride until the solid is completely dissolved and then for a short additional period to ensure the reaction goes to completion.[9]

  • Use Anhydrous, Alcohol-Free Solvents: When washing the product, use dry, alcohol-free ether to prevent side reactions.[9]

Experimental Protocols

Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride

This protocol is adapted from Organic Syntheses.[2]

  • In a suitable reaction vessel, combine 650 mL of concentrated sulfuric acid (sp. gr. 1.84) and 500 g of phthalic anhydride.

  • Heat the stirred mixture to 80°C.

  • Slowly add 210 mL of fuming nitric acid (sp. gr. 1.51) at a rate that maintains the temperature between 100-110°C. This addition typically takes 1-2 hours.

  • After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without exceeding 110°C.

  • Continue stirring and heating the mixture for an additional 2 hours.

  • Allow the mixture to stand overnight and then pour it into 1.5 L of water.

  • After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids.

  • Wash the filter cake with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.

  • Filter the mixture again.

  • Dissolve the wet cake in 200-300 mL of boiling water, filter the hot solution, and allow it to crystallize overnight.

  • Filter the crystals and air-dry them.

Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses.[9]

  • In a round-bottomed flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid and 205 g (2 moles) of acetic anhydride.

  • Heat the mixture to a gentle boil until the acid is completely dissolved, and then continue heating for an additional 10 minutes.

  • Pour the hot mixture into a porcelain dish and allow it to cool and crystallize.

  • Grind the crystal mass and filter it by suction.

  • Wash the crystals with 150 mL of alcohol-free ether and filter again. Repeat the washing.

  • Dry the product at 105°C to a constant weight.

Data Presentation

Table 1: Yield and Melting Point Data for 3-Nitrophthalic Acid Synthesis

Starting MaterialReagentsReported YieldMelting Point (°C)Reference
Phthalic AnhydrideH₂SO₄, fuming HNO₃, conc. HNO₃28-31% (crude)205-210 (crude)[2]
Phthalic AnhydrideH₂SO₄, fuming HNO₃, conc. HNO₃-215-218 (recrystallized from water)[2]
Phthalic AnhydrideH₂SO₄, fuming HNO₃, conc. HNO₃-~217 (recrystallized from acetic acid)[2]
Phthalic Anhydride71% HNO₃, 98.4% H₂SO₄56% (prior to recrystallization)-[1]

Table 2: Yield and Melting Point Data for this compound Synthesis

Starting MaterialReagentsReported YieldMelting Point (°C)Reference
3-Nitrophthalic AcidAcetic Anhydride88-93%163-164[9]
3-Nitrophthalic AcidThionyl Chloride, DMF98.9%-[3]
3-Nitrophthalic AcidToluene, Acetic Acid, p-toluenesulfonic acid95.1%-[10]

Visualizations

Experimental Workflow: Synthesis of 3-Nitrophthalic Acid

Synthesis_3_Nitrophthalic_Acid start Phthalic Anhydride + Conc. H₂SO₄ reagents Add Fuming HNO₃ (100-110°C) start->reagents reagents2 Add Conc. HNO₃ (<110°C) reagents->reagents2 reaction Heat for 2 hours reagents2->reaction quench Pour into water reaction->quench filter1 Filter crude product quench->filter1 wash Wash with water (removes 4-nitro isomer) filter1->wash filter2 Filter again wash->filter2 recrystallize Recrystallize from boiling water filter2->recrystallize product 3-Nitrophthalic Acid recrystallize->product

Caption: Workflow for the synthesis of 3-nitrophthalic acid.

Experimental Workflow: Synthesis of this compound

Synthesis_3_Nitrophthalic_Anhydride start 3-Nitrophthalic Acid + Acetic Anhydride heat Heat to gentle boil start->heat cool Cool to crystallize heat->cool grind_filter Grind and filter cool->grind_filter wash Wash with alcohol-free ether grind_filter->wash dry Dry at 105°C wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in 3-Nitrophthalic Acid Synthesis

Troubleshooting_Low_Yield start Low Yield of 3-Nitrophthalic Acid q1 Did a precipitate form upon quenching? start->q1 a1_yes Check acid concentrations. Are they >70% HNO₃ and >98% H₂SO₄? q1->a1_yes Yes a1_no Verify starting material is phthalic anhydride. Check for excessive water in reaction. q1->a1_no No a2_yes Review workup procedure. Was the crude product washed with a minimal amount of cold water to remove the 4-nitro isomer? a1_yes->a2_yes Yes a2_no Increase acid concentrations. a1_yes->a2_no No a3_yes Optimize crystallization. Allow for slow cooling and extended crystallization time. a2_yes->a3_yes Yes a3_no Implement a controlled wash step. a2_yes->a3_no No

Caption: Troubleshooting low yield in 3-nitrophthalic acid synthesis.

References

Technical Support Center: Synthesis of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nitrophthalic anhydride (B1165640) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Nitrophthalic anhydride and offers potential solutions.

Q1: Low yield of this compound from direct nitration of phthalic anhydride.

Possible Causes:

  • Formation of 4-Nitrophthalic anhydride isomer: The direct nitration of phthalic anhydride typically yields a mixture of 3- and 4-nitrophthalic isomers, with the 4-nitro isomer often being a significant byproduct.[1][2]

  • Inadequate Nitrating Conditions: The concentration of the nitrating agents and the reaction temperature are critical for maximizing the yield of the desired isomer.[3][4]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

  • Product Loss During Workup: The separation and purification steps can lead to significant product loss.

Solutions:

  • Optimize Nitrating Agent Concentration: The use of highly concentrated sulfuric acid (98-100%) and nitric acid (98-100%) is recommended to drive the reaction towards the formation of the anhydride and improve yields.[4] Some studies suggest that nitric acid concentrations around 70% can also provide good yields when used with highly concentrated sulfuric acid.[3]

  • Control Reaction Temperature: The reaction temperature should be carefully controlled, typically in the range of 85 to 110°C, to ensure the reaction proceeds efficiently without excessive side product formation.[4]

  • Extraction with Methylene (B1212753) Chloride: A patented method suggests that extracting the nitrated products with methylene chloride from the sulfuric acid solution can lead to almost quantitative yields of the mixed anhydrides.[4]

  • Fractional Crystallization or Distillation: Separation of the 3- and 4-nitro isomers can be achieved through fractional crystallization or distillation, although this can be challenging and may lead to yield loss.[1]

Q2: Difficulty in separating this compound from the 4-nitro isomer.

Possible Causes:

  • Similar Physical Properties: The two isomers have very similar physical properties, making separation by conventional methods difficult.

Solutions:

  • Fractional Distillation: This method can be used to separate the isomers, but it requires careful control of temperature and pressure.[1]

  • Selective Hydrolysis and Extraction: One approach involves the hydrolysis of the anhydride mixture to the corresponding acids. The 4-nitrophthalic acid is more soluble in water than the 3-nitrophthalic acid, allowing for a degree of separation through washing with a limited amount of water.[5]

  • Esterification: The mixture of isomeric acids can be esterified, and the resulting esters may be easier to separate by distillation or chromatography.[5]

Q3: Low yield when dehydrating 3-Nitrophthalic acid to this compound.

Possible Causes:

  • Incomplete Dehydration: The chosen dehydrating agent or reaction conditions may not be sufficient to completely convert the diacid to the anhydride.

  • Side Reactions: The dehydrating agent may react with the nitro group or other parts of the molecule, leading to byproducts.

  • Degradation at High Temperatures: 3-Nitrophthalic acid or anhydride may be susceptible to degradation at elevated temperatures.

Solutions:

  • Choice of Dehydrating Agent:

    • Acetic Anhydride: Heating 3-nitrophthalic acid with acetic anhydride is a common and effective method, with reported yields of 88-93%.[6]

    • Thionyl Chloride: Reaction with thionyl chloride in the presence of a catalyst like DMF can give very high yields (around 98.9%).[7]

    • Other Anhydrides: Propionic anhydride or n-butyric anhydride can also be used, with yields ranging from 84% to 90%.[1]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature should be carefully controlled. For example, when using acetic anhydride, gentle boiling is recommended.[6] With other anhydrides, temperatures between 140°C and 170°C for 4 to 10 hours have been reported.[1]

    • Catalyst: The use of a catalyst, such as p-toluenesulfonic acid, can improve the rate and completeness of the dehydration reaction when using toluene (B28343) and acetic acid as solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

There are two primary synthetic routes:

  • Direct nitration of phthalic anhydride: This is a one-step process but often results in a mixture of 3- and 4-nitro isomers, which can be difficult to separate.[1][2]

  • Nitration of phthalic anhydride to 3-nitrophthalic acid followed by dehydration: This two-step process generally provides a purer final product and can lead to higher overall yields of this compound.[6][7][8]

Q2: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the chosen method and reaction conditions.

  • Direct nitration of phthalic anhydride: Yields of the desired 3-isomer are often modest, for instance, around 28-31% after purification.[5] However, some reports suggest that optimizing acid concentrations can lead to crude yields of up to 56%.[3]

  • Dehydration of 3-nitrophthalic acid: This step can be very efficient, with yields often exceeding 90%. For example, using acetic anhydride can result in yields of 88-93%, while thionyl chloride can achieve yields of up to 98.9%.[6][7] A method involving catalytic dehydration in toluene and acetic acid reports a yield of 95.1%.[8]

Q3: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of the starting material (e.g., 3-nitrophthalic acid) and the formation of the product. The reaction can be considered complete when the content of the starting material is below a certain threshold, for example, less than 1%.[8]

Q4: Are there any safety precautions I should be aware of?

Yes, the synthesis of this compound involves the use of hazardous materials.

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrides: Acetic anhydride and other anhydrides are corrosive and lachrymatory. They should also be handled in a fume hood.

  • Nitration Reactions: Nitration reactions are exothermic and can run away if not properly controlled. Add the nitrating agent slowly and ensure adequate cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Dehydration of 3-Nitrophthalic Acid

Dehydrating Agent / MethodCatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Acetic Anhydride--Gentle BoilingNot specified88 - 93Not specified[6]
Thionyl ChlorideDMFCyclohexaneReflux398.9Not specified[7]
p-Toluenesulfonic acidToluene, Acetic Acid100 - 1504 - 1295.198[8]
Propionic Anhydride--150684 - 90Not specified[1]
n-Butyric Anhydride--1507Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalic Acid by Nitration of Phthalic Anhydride

Adapted from Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 2, p.42 (1922).[5]

  • In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.

  • Heat the stirred mixture to 80°C.

  • Slowly add 210 mL of fuming nitric acid at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.

  • After the addition of fuming nitric acid, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.

  • Continue stirring and heating the mixture for an additional 2 hours.

  • Allow the mixture to cool and stand overnight.

  • Pour the reaction mixture into 1.5 L of cold water.

  • Filter the resulting precipitate of mixed 3- and 4-nitrophthalic acids.

  • Wash the filter cake with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.

  • Filter the mixture again.

  • Dissolve the wet cake in a minimal amount of boiling water (approximately 200-300 mL).

  • Filter the hot solution and allow it to cool slowly to crystallize the 3-nitrophthalic acid.

  • Collect the crystals by filtration and air-dry. The expected yield is 200-220 g (28-31%).[5]

Protocol 2: Synthesis of this compound by Dehydration of 3-Nitrophthalic Acid with Acetic Anhydride

Adapted from Organic Syntheses, Coll. Vol. 1, p.410 (1941); Vol. 2, p.44 (1922).[6]

  • In a round-bottomed flask fitted with a reflux condenser, place 211 g of 3-nitrophthalic acid.

  • Add 205 g of acetic anhydride (99-100%).

  • Heat the mixture to a gentle boil until all the acid has dissolved, and continue heating for an additional 10 minutes.

  • Pour the hot mixture into a porcelain dish and allow it to cool and crystallize.

  • Grind the crystal mass in a mortar and filter by suction.

  • Wash the crystals with two portions of 150 mL of alcohol-free ether.

  • Dry the product to a constant weight at 105°C. The expected yield is 170-180 g (88-93%).[6]

Mandatory Visualization

Synthesis_Pathways Phthalic_Anhydride Phthalic Anhydride Nitration1 Direct Nitration (H₂SO₄, HNO₃) Phthalic_Anhydride->Nitration1 Route 1 Nitration2 Nitration (H₂SO₄, HNO₃) Phthalic_Anhydride->Nitration2 Route 2 Product_Mixture Mixture of: This compound 4-Nitrophthalic Anhydride Nitration1->Product_Mixture Separation Separation (e.g., Fractional Distillation) Product_Mixture->Separation Three_Nitrophthalic_Anhydride1 This compound Separation->Three_Nitrophthalic_Anhydride1 Desired Product Four_Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride (Byproduct) Separation->Four_Nitrophthalic_Anhydride Three_Nitrophthalic_Acid 3-Nitrophthalic Acid Nitration2->Three_Nitrophthalic_Acid Dehydration Dehydration (e.g., Acetic Anhydride) Three_Nitrophthalic_Acid->Dehydration Three_Nitrophthalic_Anhydride2 This compound Dehydration->Three_Nitrophthalic_Anhydride2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Isomer_Formation Isomer (4-Nitro) Formation Low_Yield->Isomer_Formation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup Low_Yield->Product_Loss Optimize_Conditions Optimize Nitrating Conditions (Acid Conc., Temp.) Isomer_Formation->Optimize_Conditions Improve_Separation Improve Separation Technique (e.g., Extraction) Isomer_Formation->Improve_Separation Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (HPLC) Incomplete_Reaction->Monitor_Reaction Optimize_Dehydration Optimize Dehydration (Reagent, Temp.) Incomplete_Reaction->Optimize_Dehydration Product_Loss->Improve_Separation

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Nitrophthalic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-nitrophthalic anhydride (B1165640) by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-Nitrophthalic Anhydride?

Pure this compound typically appears as white to pale yellow or cream-colored crystalline powder.[1] The melting point of pure this compound is consistently reported in the range of 163-165 °C.[1] A broad or depressed melting point range may indicate the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

This compound is soluble in several organic solvents, particularly when heated. Based on available data, suitable solvents for recrystallization include:

  • Acetic Acid (hot): Effective for dissolving the anhydride.

  • Ethanol (hot): Another viable option for dissolving the compound.

  • Acetone: Can be used to dissolve the anhydride.

  • Benzene: The anhydride is also soluble in benzene.

It is important to note that this compound is insoluble in water. Acetic anhydride is often used in the synthesis of this compound from its corresponding acid, and the product can be crystallized directly from this reaction mixture upon cooling.

Q3: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[2][3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[2]

  • Inhalation: Avoid breathing in the dust or vapors.[2]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₃NO₅
Molecular Weight 193.11 g/mol
Appearance White to yellow to pale brown or cream crystalline powder[1]
Melting Point 163-165 °C[1]
CAS Number 641-70-3

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Acetic AcidSoluble (especially when hot)Good for recrystallization.
EthanolSoluble (when hot)A potential recrystallization solvent.
AcetoneSolubleCan be used as a solvent.
BenzeneSolubleAnother potential solvent.
WaterInsolubleCan be used as an anti-solvent.
EtherSparingly soluble/InsolubleOften used for washing the crystals.[4]
Methyl tert-butyl ether (MTBE)Sparingly soluble/InsolubleUsed to promote crystallization and wash the product.

Experimental Protocols

Protocol 1: Recrystallization from Acetic Anhydride (as part of synthesis)

This protocol is adapted from the synthesis of this compound from 3-nitrophthalic acid, where the product is crystallized directly from the reaction mixture.

Materials:

  • Crude this compound (or 3-nitrophthalic acid)

  • Acetic anhydride

  • Alcohol-free ether (for washing)

  • Erlenmeyer flask with reflux condenser

  • Heating mantle

  • Porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a reflux condenser, add 1 mole of 3-nitrophthalic acid to 2 moles of acetic anhydride.[4]

  • Heating: Gently heat the mixture to boiling using a heating mantle until the solid is completely dissolved. Continue boiling for an additional 10 minutes.[4]

  • Crystallization: Carefully pour the hot solution into a porcelain dish and allow it to cool to room temperature. A crystalline mass will form.[4]

  • Isolation: Grind the crystal mass thoroughly in a mortar and collect the crystals by suction filtration.[4]

  • Washing: Wash the collected crystals by grinding them with alcohol-free ether in the mortar, followed by suction filtration. Repeat the washing step.[4]

  • Drying: Air-dry the purified crystals for a short time, then dry to a constant weight at 105 °C.[4] The expected melting point of the purified product is 163-164 °C.[4]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow down the cooling process.
High concentration of impurities.Consider pre-purification steps if the starting material is very impure. The presence of impurities can lower the melting point of the mixture.

Problem 2: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a "seed crystal" of pure this compound.
The cooling time is insufficient.Allow the solution to stand undisturbed for a longer period, as crystallization can sometimes be slow.

Problem 3: The yield of recrystallized product is low.

Possible Cause Solution
Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. To check for product in the mother liquor, take a small sample and evaporate the solvent.
Premature crystallization occurred during hot filtration (if performed).Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Add a slight excess of hot solvent before filtration and then evaporate the excess after.
The crystals were washed with a solvent that was not ice-cold, or with too much solvent.Always use a minimal amount of ice-cold solvent to wash the crystals.

Problem 4: The recrystallized product is still colored.

Possible Cause Solution
Colored impurities are soluble in the recrystallization solvent.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
The color is inherent to the compound.This compound can have a pale yellow or cream color even when pure.[1] If the melting point is sharp and within the expected range, the color may not be due to an impurity.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Acetic Acid, Ethanol) start->dissolve hot_filtration Perform Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Allow Filtrate to Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in an Ice Bath to Maximize Crystal Formation cool->ice_bath suction_filtration Collect Crystals by Suction Filtration ice_bath->suction_filtration wash Wash Crystals with a Small Amount of Ice-Cold Solvent suction_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental Workflow for Recrystallization.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization Yes, Supersaturated concentrate_solution Concentrate Solution by Evaporating Solvent no_crystals->concentrate_solution Yes, Too Much Solvent check_solvent_volume Review Solvent Volume and Washing Technique low_yield->check_solvent_volume Yes check_mother_liquor Check Mother Liquor for Dissolved Product check_solvent_volume->check_mother_liquor

Caption: Troubleshooting Decision Tree.

References

Removal of 4-nitrophthalic acid impurity from 3-nitrophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 3-nitrophthalic acid from its common impurity, 4-nitrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing 4-nitrophthalic acid from 3-nitrophthalic acid?

A1: The primary methods for separating these isomers leverage their differences in physical and chemical properties. The most common techniques include:

  • Fractional Crystallization: This method exploits the lower solubility of 3-nitrophthalic acid in water compared to the 4-nitrophthalic acid isomer.[1][2][3]

  • Selective Salt Precipitation: This technique involves the stepwise addition of a base to a solution of the mixed acids in an aqueous-organic solvent. The mono-salt of 3-nitrophthalic acid precipitates at a lower pH than the salt of 4-nitrophthalic acid.[4][5]

  • Recrystallization: A standard purification technique where the crude 3-nitrophthalic acid is dissolved in a hot solvent, typically water, and allowed to crystallize upon cooling, leaving the more soluble 4-nitrophthalic acid impurity in the mother liquor.[6][7]

Q2: How can I determine the purity of my 3-nitrophthalic acid sample after purification?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of your 3-nitrophthalic acid and quantifying the amount of residual 4-nitrophthalic acid.[8][9] Specific HPLC methods have been developed for the baseline separation of these two isomers.[10] Other analytical techniques such as quantitative NMR (qNMR) can also be employed for absolute purity determination.[11]

Q3: Where can I find solubility data for 3-nitrophthalic acid to design my purification protocol?

A3: The solubility of 3-nitrophthalic acid has been determined in various solvents at different temperatures. This data is crucial for designing effective crystallization and recrystallization protocols. Water is a common solvent for this purpose, and data on the equilibrium solubility of both 3- and 4-nitrophthalic acids in water is available.[12][13]

Troubleshooting Guides

Issue 1: Low yield of 3-nitrophthalic acid after fractional crystallization.

Possible Cause Troubleshooting Step
Excessive amount of solvent used. Reduce the initial volume of water used to dissolve the crude mixture. The goal is to create a saturated or near-saturated solution at the higher temperature to maximize recovery upon cooling.
Crystallization temperature is too high. Ensure the solution is cooled sufficiently to allow for maximum precipitation of the less soluble 3-nitrophthalic acid. An ice bath can be used to complete the crystallization.[14]
Incomplete precipitation. Allow for sufficient crystallization time. Crystallization of 3-nitrophthalic acid can be slow.[1] Seeding the solution with a small crystal of pure 3-nitrophthalic acid can sometimes induce crystallization.

Issue 2: The purity of 3-nitrophthalic acid is not satisfactory after a single recrystallization.

Possible Cause Troubleshooting Step
Inefficient separation in a single step. Perform a second recrystallization. For materials with a high initial impurity level, multiple recrystallization steps may be necessary to achieve the desired purity.
Rapid crystallization trapping impurities. Allow the solution to cool slowly. Rapid cooling can cause the 4-nitrophthalic acid to co-precipitate with the desired product.[6] Insulating the crystallization vessel can promote slow cooling.
Insufficient washing of the crystals. Wash the filtered crystals with a small amount of ice-cold solvent (e.g., water) to remove any residual mother liquor containing the dissolved 4-nitrophthalic acid impurity.

Issue 3: Difficulty in precipitating the 3-nitrophthalic acid mono-salt during selective salt precipitation.

Possible Cause Troubleshooting Step
Incorrect pH. Carefully monitor and adjust the pH to approximately 2.8 by the stepwise addition of the base.[4][5] Use a calibrated pH meter for accurate measurement.
Inappropriate solvent system. The process specifies an aqueous-organic medium, for instance, a mixture of methyl ethyl ketone and water.[4] Ensure the correct solvent ratios are being used as this affects the solubility of the salts.
Presence of inorganic acid residues. The starting mixture of nitrophthalic acids should be free from inorganic acid residues from the nitration step.[4][5] Wash the crude product thoroughly before attempting the salt precipitation.

Data Presentation

Table 1: Solubility of 3-Nitrophthalic Acid in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^2)
Water278.150.086
298.150.178
318.150.354
338.150.675
353.151.050
Ethyl Acetate278.153.550
298.155.430
318.158.010
338.1511.520
Acetone278.156.891
298.159.705
318.1513.190
338.1515.780
Data extracted from the Journal of Chemical & Engineering Data.[13]

Experimental Protocols

Protocol 1: Purification of 3-Nitrophthalic Acid by Recrystallization from Water

  • Dissolution: In a suitable flask, add the crude mixture of 3- and 4-nitrophthalic acids. For every gram of crude material, add a minimal amount of deionized water (e.g., 1.5-3 mL).[7]

  • Heating: Heat the suspension with stirring until the solid completely dissolves. Add more hot water dropwise if necessary to achieve complete dissolution, but avoid a large excess to ensure a good recovery.[6]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[15]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold deionized water to remove the mother liquor containing the more soluble 4-nitrophthalic acid.

  • Drying: Dry the purified 3-nitrophthalic acid crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Separation of 3- and 4-Nitrophthalic Acids by Selective Salt Precipitation

  • Dissolution: Dissolve the mixture of 3- and 4-nitrophthalic acids (free from inorganic acids) in an aqueous-organic solvent system, such as methyl ethyl ketone containing 5-10% water by volume.[4]

  • Initial Salt Formation: While stirring at a controlled temperature (e.g., 35°C), slowly add a base, such as sodium bicarbonate, portion-wise until the pH of the solution reaches approximately 2.8.[4]

  • Isolation of 3-Nitrophthalic Acid Salt: A precipitate, primarily the mono-salt of 3-nitrophthalic acid, will form. Separate this solid by filtration.

  • Precipitation of 4-Nitrophthalic Acid Salt: To the filtrate, add further base to precipitate the salt of 4-nitrophthalic acid.

  • Acidification: Separately treat the collected salts with a strong acid, such as hydrochloric acid, to regenerate the free 3-nitrophthalic and 4-nitrophthalic acids.

  • Final Purification: The resulting free acids can be further purified by recrystallization if necessary.

Visualizations

Separation_Workflow Workflow for Purification of 3-Nitrophthalic Acid cluster_start Starting Material cluster_method1 Method 1: Recrystallization cluster_method2 Method 2: Selective Salt Precipitation Crude Mixture Crude Mixture of 3- and 4-Nitrophthalic Acid Dissolve Dissolve in Hot Water Crude Mixture->Dissolve Dissolve_Org Dissolve in Aqueous- Organic Solvent Crude Mixture->Dissolve_Org Cool Slow Cooling & Crystallization Dissolve->Cool Filter1 Filter and Wash with Cold Water Cool->Filter1 Product1 Pure 3-Nitrophthalic Acid Filter1->Product1 MotherLiquor1 Mother Liquor (contains 4-NPA) Filter1->MotherLiquor1 Add_Base Add Base to pH ~2.8 Dissolve_Org->Add_Base Filter2 Filter Precipitate Add_Base->Filter2 Precipitate Precipitate (3-NPA mono-salt) Filter2->Precipitate Filtrate Filtrate Filter2->Filtrate Acidify1 Acidify Precipitate->Acidify1 Product2 Pure 3-Nitrophthalic Acid Acidify1->Product2 Troubleshooting_Logic Troubleshooting Low Purity after Recrystallization Start Low Purity (High 4-NPA) CheckCooling Was cooling slow and gradual? Start->CheckCooling CheckWashing Were crystals washed with cold solvent? CheckCooling->CheckWashing Yes RapidCooling Issue: Rapid cooling trapped impurities. CheckCooling->RapidCooling No InsufficientWashing Issue: Residual mother liquor on crystals. CheckWashing->InsufficientWashing No Solution1 Solution: Repeat recrystallization with slow cooling. CheckWashing->Solution1 Yes RapidCooling->Solution1 Solution2 Solution: Re-wash crystals with ice-cold solvent. InsufficientWashing->Solution2

References

Optimizing reaction conditions for nitration of phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the reaction conditions for the nitration of phthalic anhydride (B1165640). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of phthalic anhydride?

The direct nitration of phthalic anhydride inevitably produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][2] The main challenge lies in controlling the reaction to favor the desired isomer and efficiently separating the resulting mixture.

Q2: What is the general mechanism for the nitration of phthalic anhydride?

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a strong electrophile. The nitronium ion then attacks the electron-rich aromatic ring of phthalic anhydride. Subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the nitrated product.

Q3: Which isomer is typically easier to isolate?

3-nitrophthalic acid is less soluble in water than 4-nitrophthalic acid. This difference in solubility is the basis for their separation by crystallization from water.[3]

Q4: What are the key safety precautions for this reaction?

The nitration of phthalic anhydride involves the use of strong, corrosive acids (concentrated sulfuric and nitric acid) and is an exothermic reaction. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood. Care must be taken during the addition of reagents to control the reaction temperature and prevent runaway reactions. For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[4][5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Nitrated Products - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of nitrating agents. - Loss of product during workup.- Increase reaction time or temperature (see data tables for guidance).[8][9] - Use higher concentrations of nitric and sulfuric acid.[10] - Carefully perform the workup and crystallization steps to minimize loss.
Difficulty in Separating 3- and 4- Isomers - Inefficient crystallization. - Similar solubility of isomers in the chosen solvent.- Ensure slow cooling during crystallization to promote the formation of pure crystals.[10] - Multiple recrystallizations may be necessary. - Utilize the differential solubility in water; 3-nitrophthalic acid is less soluble.[3] - For quantitative analysis and separation, consider HPLC methods.[11][12]
Product is an Oil and Does Not Crystallize - Presence of impurities. - Supersaturated solution. - Insufficient cooling.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[13] - Ensure the solution is sufficiently cooled in an ice bath. - If impurities are suspected, attempt to purify a small portion to obtain seed crystals.
Isomer Ratio is Not as Expected - Reaction temperature was not optimal. - Ratio of nitrating agents was not ideal.- The ratio of 4- to 3-isomer tends to decrease (approaches 1:1) as the weight ratio of nitric acid to phthalic anhydride increases.[8][9] - Higher temperatures generally favor a faster reaction rate but can affect the isomer ratio.[8][9] Adjust the temperature based on the desired outcome (see data tables).

Data Presentation

Effect of Nitric Acid Concentration on Yield

This table summarizes the effect of nitric acid concentration on the yield of nitrophthalic acids when reacting 10 parts by weight of phthalic anhydride with 100 parts by weight of nitric acid at 70°C for 3 hours.

Nitric Acid Concentration (%)3-Nitrophthalic Acid (mol %)4-Nitrophthalic Acid (mol %)Unreacted Phthalic Acid (mol %)
9942.148.29.7
9731.535.832.7
9522.124.653.3

Data sourced from patents EP0165300B1 and US5155234A.[8][14]

Effect of Temperature and Reagent Ratio on Yield

This table shows the influence of reaction temperature and the weight ratio of 99% nitric acid to phthalic anhydride on the total yield of nitrated products after a 3-hour reaction.

Temperature (°C)Weight Ratio (Nitric Acid:Phthalic Anhydride)Total Yield of Nitrophthalic Acids (mol %)
4010:129.5
4015:138.6
5510:163.8
5515:174.4
7010:190.3
7015:192.5

Data sourced from patent WO1985002615A1.[9]

Experimental Protocols

Protocol 1: Nitration of Phthalic Anhydride

This protocol is a synthesis of procedures described in Organic Syntheses and other sources.[1][10]

Materials:

  • Phthalic anhydride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (sp. gr. 1.51) or concentrated nitric acid (~70%)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add phthalic anhydride to concentrated sulfuric acid while stirring.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid (or concentrated nitric acid) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 100-110°C. The addition rate should be controlled to prevent the temperature from exceeding this range.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice with stirring.

  • The precipitated solid, a mixture of 3- and 4-nitrophthalic acids, is collected by vacuum filtration.

  • Wash the solid with cold water.

Protocol 2: Separation of 3- and 4-Nitrophthalic Acids

This protocol is based on the differential solubility of the isomers in water.[3]

Procedure:

  • Transfer the crude mixture of nitrophthalic acids to a beaker.

  • Add a small amount of cold water and stir thoroughly. This will dissolve a significant portion of the more soluble 4-nitrophthalic acid.

  • Filter the mixture by suction to isolate the less soluble 3-nitrophthalic acid.

  • To further purify the 3-nitrophthalic acid, recrystallize the solid from hot water. Dissolve the solid in a minimum amount of boiling water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals of 3-nitrophthalic acid by vacuum filtration and air dry.

  • The 4-nitrophthalic acid can be recovered from the filtrate by evaporation of the water, though it will be less pure and may require further purification steps.

Visualizations

experimental_workflow cluster_reaction Nitration Reaction cluster_workup Workup & Isolation cluster_separation Isomer Separation start Mix Phthalic Anhydride and Conc. H₂SO₄ add_hno3 Slowly Add Nitric Acid (Control Temperature) start->add_hno3 react Stir at Elevated Temperature add_hno3->react quench Pour onto Ice react->quench filter1 Vacuum Filter Crude Product quench->filter1 wash Wash with Cold Water (Dissolves 4-isomer) filter1->wash filter2 Filter to Isolate Crude 3-isomer wash->filter2 recrystallize Recrystallize from Hot Water filter2->recrystallize final_product Pure 3-Nitrophthalic Acid recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of 3-nitrophthalic acid.

troubleshooting_crystallization cluster_yes cluster_no start Cooled solution after dissolving crude product q1 Do crystals form? start->q1 yes_path Yes no_path No q2 Is crystallization too rapid? slow_ok Continue slow cooling and filtration q2->slow_ok No too_fast Redissolve, add more solvent, cool slowly q2->too_fast Yes induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal q3 Do crystals form now? induce->q3 success Continue cooling and filtration q3->success Yes failure Concentrate solution by boiling off some solvent and re-cool q3->failure No

Caption: Troubleshooting decision tree for the crystallization of nitrophthalic acids.

References

Technical Support Center: Synthesis of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Nitrophthalic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Nitrophthalic anhydride?

A1: The most common and cost-effective method involves a two-step process. First, the direct nitration of phthalic anhydride or phthalic acid using a nitrating mixture (typically concentrated nitric acid and sulfuric acid) to produce a mixture of 3-nitrophthalic acid and its isomer, 4-nitrophthalic acid.[1][2][3][4][5] The second step is the separation of the 3-nitrophthalic acid isomer, followed by its dehydration to form this compound, often using a dehydrating agent like acetic anhydride.[6][7][8]

Q2: What are the primary side reactions I should be aware of?

A2: The principal side reaction during the nitration of phthalic anhydride is the formation of the isomeric 4-nitrophthalic anhydride (or 4-nitrophthalic acid after hydrolysis).[1][3][6][7] The nitration process typically yields an approximate 1:1 mixture of the 3- and 4-isomers.[3][9] Depending on the reaction conditions, dinitro by-products can also be formed.[10] Additionally, if using an alcohol-containing solvent (like non-anhydrous ether) for washing, ester formation can occur.[6]

Q3: Why is the separation of 3- and 4-nitrophthalic acid isomers challenging?

A3: The separation is challenging because both isomers have similar chemical and physical properties, including hydrophobicity and ionic characteristics.[11] However, their solubilities in water are different, which is often exploited for separation through fractional crystallization.[2][3] 3-nitrophthalic acid is less soluble in water than 4-nitrophthalic acid.[3]

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary significantly depending on the specific protocol and the efficiency of the isomer separation. The initial nitration of phthalic anhydride to obtain 3-nitrophthalic acid can have a yield as low as 28-31%.[2][3] However, the subsequent conversion of purified 3-nitrophthalic acid to this compound is generally high, with reported yields of 88-93%.[6][8]

Troubleshooting Guide

Q5: My final product has a low melting point and appears impure. What could be the cause?

A5: A low or broad melting point is a common indicator of impurity. The most likely contaminant is the 4-nitrophthalic acid/anhydride isomer.

  • Troubleshooting Steps:

    • Verify Isomer Separation: Ensure that the separation of 3- and 4-nitrophthalic acids was effective. The separation often relies on the lower solubility of 3-nitrophthalic acid in water.[2][3] Multiple recrystallizations may be necessary.

    • Check for Residual Solvents: Incomplete drying can leave residual solvents (e.g., water, acetic acid, ether), which can depress the melting point.[6] Ensure the product is dried to a constant weight.

    • Analytical Confirmation: Use analytical techniques like HPLC to determine the isomeric purity of your product.[11][12]

Q6: The yield of 3-nitrophthalic acid after nitration is significantly lower than expected. How can I improve it?

A6: Low yields in the nitration step are a known challenge.[3] Several factors can influence the outcome:

  • Troubleshooting Steps:

    • Reaction Temperature: The temperature during the addition of the nitrating agent must be carefully controlled, typically between 100-110°C, to ensure optimal reaction without excessive side product formation or decomposition.[2][13]

    • Acid Concentration: The concentration of both sulfuric and nitric acids is critical. Using fuming nitric acid followed by concentrated nitric acid can be an effective strategy.[2]

    • Reaction Time: A sufficient reaction time (e.g., two hours of heating after acid addition) is necessary for the reaction to proceed to completion.[2]

    • Recovery from Mother Liquor: The 4-nitrophthalic acid remains in the mother liquor after crystallization of the 3-isomer. While the primary goal is to isolate the 3-isomer, optimizing the initial crystallization conditions can maximize its recovery.[2]

Q7: During the dehydration of 3-nitrophthalic acid with acetic anhydride, the product is discolored. What is the reason?

A7: Discoloration can result from impurities in the starting 3-nitrophthalic acid or from side reactions during the dehydration process.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the 3-nitrophthalic acid is pure before starting the dehydration. Recrystallization from water or acetic acid can improve purity.[2]

    • Heating Time: Avoid prolonged heating after the 3-nitrophthalic acid has completely dissolved in the acetic anhydride, as this can lead to decomposition. A brief period of boiling (around 10 minutes) is usually sufficient.[6]

    • Washing Procedure: Thoroughly wash the final this compound product with a suitable solvent like alcohol-free ether to remove residual acetic acid and other impurities.[6]

Visual Guides

Reaction_Pathway Phthalic_Anhydride Phthalic Anhydride Nitrating_Mixture HNO₃ / H₂SO₄ Isomer_Mixture Mixture of 3-Nitrophthalic Acid & 4-Nitrophthalic Acid Nitrating_Mixture->Isomer_Mixture Nitration Separation Separation (e.g., Crystallization) Isomer_Mixture->Separation Three_Nitrophthalic_Acid 3-Nitrophthalic Acid Separation->Three_Nitrophthalic_Acid Desired Isomer Four_Nitrophthalic_Acid 4-Nitrophthalic Acid (Side Product) Separation->Four_Nitrophthalic_Acid Isomeric Impurity Dehydration Dehydration (e.g., Acetic Anhydride) Three_Nitrophthalic_Acid->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Problem Problem Encountered? Start->Problem Low_Yield Low Yield of 3-Nitrophthalic Acid Problem->Low_Yield Yes Impure_Product Impure Final Product (Low Melting Point) Problem->Impure_Product Yes Check_Temp Verify Reaction Temperature Control (100-110°C) Low_Yield->Check_Temp Check_Separation Review Isomer Separation Protocol Impure_Product->Check_Separation Check_Acids Check Concentration of Nitrating Agents Check_Temp->Check_Acids Solution Problem Resolved Check_Acids->Solution Check_Drying Ensure Complete Solvent Removal Check_Separation->Check_Drying Check_Drying->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

StepReactantsReagents/ConditionsProductYield (%)Reference
Nitration Phthalic anhydrideFuming & Concentrated HNO₃, H₂SO₄, 100-110°C3-Nitrophthalic acid28-31[2]
Dehydration 3-Nitrophthalic acidAcetic anhydride, boilingThis compound88-93[6]
Dehydration 3-Nitrophthalic acidThionyl chloride, DMF (cat.), refluxThis compound98.9[7]
Dehydration 4-Nitrophthalic acidAcetic anhydride, reflux4-Nitrophthalic anhydride93[14][15]

Experimental Protocols

Protocol 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses.[2]

  • Setup: In a 2-liter beaker equipped with a mechanical stirrer, place 650 cc of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of phthalic anhydride.

  • Heating: Heat the mixture with stirring. When the temperature reaches 80°C, begin the addition of the nitrating agent.

  • Nitrating Agent Addition: Slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) at a rate that maintains the reaction temperature between 100–110°C. This addition typically takes one to two hours.

  • Second Acid Addition: After the fuming nitric acid is added, add 900 cc of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without exceeding 110°C.

  • Reaction: Stir and heat the mixture for an additional two hours.

  • Quenching: Allow the mixture to stand overnight, then pour it into 1.5 liters of water.

  • Isolation of Isomer Mixture: Cool the aqueous mixture and filter the solid precipitate, which is a mixture of 3- and 4-nitrophthalic acids.

  • Isomer Separation: Wash the crude acid cake with 200 cc of water to dissolve a significant portion of the more soluble 4-nitrophthalic acid. Filter the mixture again.

  • Crystallization: Dissolve the wet cake of the less soluble 3-nitrophthalic acid in 200–300 cc of boiling water. Filter the hot solution and allow it to cool and crystallize overnight with stirring.

  • Final Product: Filter the crystals of 3-nitrophthalic acid, air-dry, and expect a yield of 200–220 g (28–31%).

Protocol 2: Dehydration of 3-Nitrophthalic Acid to this compound

This protocol is adapted from Organic Syntheses.[6]

  • Setup: In a 300-cc round-bottomed flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid and 205 g (2 moles) of acetic anhydride.

  • Reaction: Heat the mixture to a gentle boil until all the acid dissolves, and then continue boiling for an additional ten minutes.

  • Crystallization: Pour the hot mixture into a porcelain dish and allow it to cool and crystallize.

  • Isolation: Grind the crystal mass in a mortar and filter by suction.

  • Washing: Wash the crystals by grinding them with 150 cc of alcohol-free ether and then filtering. Repeat the washing step.

  • Drying: Dry the product to a constant weight at 105°C. The expected yield is 170–180 g (88–93%) with a melting point of 163–164°C.

References

Troubleshooting guide for using 3-Nitrophthalic anhydride in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered when using 3-Nitrophthalic anhydride (B1165640) in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization resulting in a low molecular weight polymer?

Low molecular weight is a frequent issue and can stem from several factors:

  • Monomer Impurity: The purity of both 3-Nitrophthalic anhydride and the corresponding comonomer (e.g., diamine or diol) is critical. Impurities can act as chain terminators, preventing the formation of long polymer chains.[1] It is crucial to purify monomers before use. This compound can be prepared from 3-nitrophthalic acid and acetic anhydride, with subsequent washing and drying to achieve high purity.[2]

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of the anhydride and the comonomer is essential for achieving a high molecular weight in step-growth polymerization.[1] Any deviation from this ratio will result in an excess of one monomer, leading to chain ends that cannot react further.

  • Presence of Moisture: Water in the reaction solvent or absorbed by the monomers can react with the anhydride group, hydrolyzing it to a dicarboxylic acid.[1] This disrupts the stoichiometry and hinders polymerization. Always use anhydrous solvents and thoroughly dry all glassware.

  • Reaction Conditions: The reaction temperature and time must be optimized. For poly(amic acid) synthesis, the initial reaction is often carried out at low temperatures (0-25 °C) to prevent side reactions.[1][3] Insufficient reaction time will lead to incomplete polymerization.

  • Side Reactions: The electron-withdrawing nitro group can influence reactivity. At elevated temperatures, side reactions may occur, leading to chain termination or cross-linking.[4][5]

Q2: I'm observing poor solubility of the monomers or the resulting polymer. What can I do?

Solubility issues are common, particularly with rigid aromatic polymers like polyimides.[3]

  • Solvent Selection: Use high-purity, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO).[3][6] These solvents are effective at dissolving both the monomers and the intermediate poly(amic acid).

  • Monomer Structure: The inherent rigidity of aromatic polyimides contributes to their low solubility.[3] Introducing flexible linkages or bulky side groups into the comonomer can disrupt chain packing and improve solubility.[7][8]

  • Polymer Isolation: If the final polymer precipitates during the reaction, it may be due to reaching a critical molecular weight where it is no longer soluble in the reaction medium. The final polymer is often isolated by precipitation in a non-solvent like methanol (B129727) or water.[9]

Q3: The color of my final polymer is darker than expected. What is the cause?

Polyimides are often colored, but an unusually dark color can indicate degradation or side reactions.

  • Charge Transfer Complexes: Aromatic polyimides inherently form charge-transfer complexes between polymer chains, which can result in a deep color.[10]

  • High-Temperature Side Reactions: The nitro group is a strong chromophore. At the high temperatures often required for thermal imidization (cyclization of the poly(amic acid) to the polyimide), the nitro group may undergo side reactions, leading to darker products.[11]

  • Oxidation: The polymer may be susceptible to oxidation at high temperatures, which can also contribute to color formation. Performing the high-temperature steps under an inert nitrogen atmosphere is crucial.

Q4: How can I effectively monitor the progress of my polymerization reaction?

Monitoring the reaction is key to ensuring it proceeds to completion and achieves the desired molecular weight.

  • Viscosity: A simple method for poly(amic acid) synthesis is to monitor the solution's viscosity. As the polymer chains grow, the viscosity of the solution will increase significantly.[12]

  • In-situ Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can be used to monitor the reaction in real-time.[10][13] For example, during poly(amic acid) formation, the disappearance of the anhydride peaks and the appearance of amide and carboxylic acid peaks can be tracked. During imidization, the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) confirms the conversion.[14][15]

  • Chromatography: Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the polymer at different stages of the reaction.

Q5: What are the key safety precautions when working with this compound?

  • Irritant: this compound is a skin and strong eye irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Moisture Sensitive: It can react with moisture. Store it in a tightly sealed container in a dry environment.

  • Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Appearance Beige to yellow crystalline powder
CAS Number 641-70-3
Molecular Formula C₈H₃NO₅
Melting Point 163-165 °C
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMSO).[6]

Table 2: Troubleshooting Summary for Polymerization

ProblemPossible CauseSuggested Solution
Low Polymer Molecular Weight Impure monomers.[1]Recrystallize or purify monomers before use.
Incorrect 1:1 stoichiometry.[1]Carefully weigh monomers and ensure an exact molar ratio.
Presence of water in the system.[1]Use anhydrous solvents and dry all glassware thoroughly.
Poor Solubility Inherent rigidity of the polymer backbone.[3]Use polar aprotic solvents (NMP, DMAc).[3] Consider modifying the comonomer to include flexible groups.[7]
Dark Polymer Color High-temperature side reactions involving the nitro group.[11]Perform imidization under an inert atmosphere and use a carefully controlled temperature ramp.[3]
Oxidation.Ensure the reaction and curing are performed under a nitrogen atmosphere.
Gel Formation High monomer concentration.[1]Reduce the solids content of the reaction.
Reaction temperature too high during initial poly(amic acid) formation.[1]Maintain the reaction temperature below 25 °C.[1]

Experimental Protocols

General Protocol for Two-Step Polyimide Synthesis

This protocol describes the synthesis of a polyimide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).

Step 1: Poly(amic acid) Synthesis

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in a dry, polar aprotic solvent (e.g., NMP or DMAc) to achieve a desired solids content (typically 15-20 wt%).[16]

  • Monomer Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add solid this compound (1 equivalent) portion-wise to the stirred solution, ensuring the temperature remains below 25 °C.[1][3]

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.[12] The solution viscosity will increase significantly as the poly(amic acid) forms.

Step 2: Imidization (Conversion to Polyimide)

This can be achieved via thermal or chemical methods.

A. Thermal Imidization

  • Casting: Pour the viscous poly(amic acid) solution onto a clean glass plate.

  • Solvent Removal: Place the plate in a level oven and heat at a low temperature (e.g., 80-100 °C) for several hours to slowly remove the solvent.[1]

  • Curing: Cure the film by gradually increasing the temperature in stages. A typical cycle might be: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C.[3] All heating should be done under a nitrogen atmosphere.

  • Cooling: Allow the oven to cool slowly to room temperature before removing the resulting polyimide film.

B. Chemical Imidization

  • Dehydrating Agent: Prepare a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine).[3][12]

  • Addition: Cool the poly(amic acid) solution and slowly add the dehydrating agent mixture.

  • Reaction: Stir the mixture at room temperature. The polyimide will often precipitate from the solution as it forms.[3]

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with a non-solvent like methanol, and dry it in a vacuum oven.

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions cluster_3 Verification Problem Unsatisfactory Polymer Properties (e.g., Low MW, Poor Solubility, Brittleness) Monomers Monomer Purity & Stoichiometry? Problem->Monomers Conditions Reaction Conditions (Temp, Time, Solvent)? Problem->Conditions Process Imidization/ Curing Process? Problem->Process Purify Purify Monomers (Recrystallization) Monomers->Purify Impure Stoich Verify Stoichiometry (Precise Weighing) Monomers->Stoich Incorrect Dry Ensure Anhydrous Conditions Conditions->Dry Moisture Optimize_Cond Optimize Temp/Time Select Appropriate Solvent Conditions->Optimize_Cond Suboptimal Optimize_Cure Adjust Curing Profile (Staged Heating) Process->Optimize_Cure Ineffective Re_evaluate Re-evaluate Polymer Properties Purify->Re_evaluate Stoich->Re_evaluate Dry->Re_evaluate Optimize_Cond->Re_evaluate Optimize_Cure->Re_evaluate

Caption: A logical workflow for troubleshooting common issues in polymerization.

Factors Influencing Final Polymer Properties

G cluster_Monomers Monomer Characteristics cluster_Reaction Reaction Parameters cluster_Processing Post-Polymerization Processing center Final Polymer Properties (MW, Tg, Solubility, Mechanical) Purity Purity Purity->center Stoichiometry Stoichiometry Stoichiometry->center Structure Chemical Structure (Rigidity, Functional Groups) Structure->center Solvent Solvent Type & Purity Solvent->center Temperature Temperature Profile Temperature->center Concentration Monomer Concentration Concentration->center Time Reaction Time Time->center Imidization Imidization Method (Thermal vs. Chemical) Imidization->center Curing Curing Cycle (Heating Rate, Final Temp) Curing->center Atmosphere Atmosphere (Inert vs. Air) Atmosphere->center

References

Preventing hydrolysis of 3-Nitrophthalic anhydride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Nitrophthalic anhydride (B1165640) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is 3-Nitrophthalic anhydride and why is it sensitive to moisture?

This compound is a yellow crystalline powder used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] As an acid anhydride, it readily reacts with water in a process called hydrolysis. The presence of moisture will convert the anhydride back to its corresponding dicarboxylic acid, 3-nitrophthalic acid.[2] This conversion is often an undesirable side reaction that can impact the purity and reactivity of the starting material.[2]

Q2: What are the ideal storage conditions for this compound?

To maintain its chemical integrity, this compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is classified as hygroscopic and moisture-sensitive. For optimal quality preservation, it is recommended to store the contents under an inert gas like argon or nitrogen.[3] Storage temperatures should generally be kept below +30°C.[5][6]

Q3: How can I visually identify if my this compound has undergone hydrolysis?

The hydrolysis product, 3-nitrophthalic acid, has a different melting point and appearance. Pure this compound is a beige to yellow crystalline powder with a melting point of approximately 163-165°C.[6] The hydrolysis product, 3-nitrophthalic acid, has a melting point of around 210-216°C.[7] A significant change in the melting point or a change in the texture of the powder (e.g., clumping) can indicate moisture contamination.

Q4: Can I still use this compound if I suspect it has been exposed to moisture?

If hydrolysis is suspected, the material's purity is compromised. Using the hydrolyzed product can lead to inconsistent reaction outcomes, lower yields, and the introduction of impurities into your synthesis. It is recommended to either purify the material or use a fresh, unopened container. One common laboratory method to convert 3-nitrophthalic acid back to the anhydride is by heating it with acetic anhydride.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: The container was left open to the atmosphere for an extended period.

  • Problem: Exposure to ambient air introduces moisture, which can initiate hydrolysis.

  • Solution: Do not assume the product is still pure. Perform a quality check before use. A melting point determination is a quick and effective method to assess purity. If the melting point is broad or depressed, significant hydrolysis has likely occurred.

  • Prevention: Always ensure containers are securely sealed immediately after use.[4] For frequent use, consider transferring smaller, workable quantities into a separate, dedicated container to minimize exposure of the main stock.

Issue 2: The product appears clumpy or discolored.

  • Problem: Physical changes such as clumping are a strong indicator of moisture absorption.[10]

  • Solution: Test the material's purity using the experimental protocols outlined below (Melting Point Determination or FT-IR Analysis). If hydrolysis is confirmed, the material should not be used in moisture-sensitive reactions without purification.

  • Prevention: Store the product in a desiccator or a glove box to provide an additional layer of protection against ambient humidity.[11]

Issue 3: A reaction using this compound is giving poor or inconsistent yields.

  • Problem: If other reaction parameters have been ruled out, the purity of the this compound could be the cause. The presence of 3-nitrophthalic acid means there is less active anhydride available for the desired reaction.

  • Solution: Use a fresh, unopened container of this compound for the reaction to confirm if the starting material is the issue.

  • Prevention: Implement a strict handling protocol for moisture-sensitive reagents.[12] Use dry solvents and glassware, and perform reactions under an inert atmosphere.

Data Presentation

The following table summarizes the impact of storage conditions on the integrity of this compound.

Storage ConditionPotential ObservationPurity ImpactRecommended Action
Ideal: Tightly sealed, inert gas, cool, dry placeFree-flowing yellow powderHigh purity maintainedProceed with use
Sub-optimal: Tightly sealed, no inert gas, lab benchMay begin to clump over timeMinor hydrolysis possibleTest purity (e.g., melting point) before critical use
Poor: Container left open, humid environmentClumped, potentially discolored solidSignificant hydrolysis likelyDo not use. Purify or discard according to safety protocols.
Experimental Protocols

Protocol 1: Purity Assessment via Melting Point Determination

This protocol provides a quick assessment of the purity of this compound.

  • Sample Preparation: Place a small, representative sample of the this compound powder into a capillary tube.

  • Instrumentation: Use a standard melting point apparatus.

  • Measurement: Heat the sample slowly (1-2°C per minute) as it approaches the expected melting point.

  • Analysis:

    • Pure Sample: A sharp melting range of 163-165°C is expected.

    • Impure (Hydrolyzed) Sample: A depressed and broad melting range will be observed. The presence of 3-nitrophthalic acid (m.p. ~216°C) will cause this deviation.[7]

Protocol 2: Detection of Hydrolysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to detect the presence of the hydrolysis product, 3-nitrophthalic acid.

  • Sample Preparation: Prepare a sample of the powder for analysis (e.g., as a KBr pellet or using an ATR accessory).

  • Data Acquisition: Obtain the IR spectrum of the sample.

  • Spectral Analysis:

    • This compound: Look for the characteristic symmetric and asymmetric C=O stretching peaks for a cyclic anhydride, typically found around 1850 cm⁻¹ and 1770 cm⁻¹.

    • 3-Nitrophthalic Acid (Hydrolysis Product): The presence of this impurity will be indicated by a broad O-H stretch from the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a shift in the C=O stretch to approximately 1700 cm⁻¹.

Visualizations

Hydrolysis_Reaction

Storage_Workflow

Troubleshooting_Flowchart

References

Technical Support Center: Characterization of Impurities in 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophthalic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 3-Nitrophthalic Anhydride?

A1: The common impurities in this compound depend on the synthetic route used for its manufacture. The two primary routes are the direct nitration of phthalic anhydride and the dehydration of 3-nitrophthalic acid.

  • From Direct Nitration of Phthalic Anhydride:

    • 4-Nitrophthalic Anhydride: This is the most common isomeric impurity.[1]

    • Unreacted Phthalic Anhydride: Residual starting material may be present.

    • Dinitrated Phthalic Anhydrides: Formed from over-nitration of the starting material.

    • Oxidative degradation products: Side reactions can lead to various oxidized byproducts.

  • From Dehydration of 3-Nitrophthalic Acid:

    • 3-Nitrophthalic Acid: Incomplete dehydration can leave residual starting material.

    • Residual Dehydrating Agents/Solvents: Traces of reagents like acetic anhydride or solvents used in the process may remain.[2]

    • 4-Nitrophthalic Anhydride/Acid: If the starting 3-nitrophthalic acid was not pure, the corresponding 4-nitro isomer will be present in the final product.

  • General Impurities:

    • Moisture: this compound is moisture-sensitive and can hydrolyze back to 3-nitrophthalic acid upon exposure to air.[3]

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are typically available with a purity of 98% or higher. However, the nature and percentage of the specific impurities can vary between suppliers and batches. For pharmaceutical applications, it is crucial to perform detailed impurity profiling.

Q3: How can I store this compound to minimize degradation?

A3: this compound is sensitive to moisture.[3] It should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture to prevent hydrolysis to 3-nitrophthalic acid.

Q4: What analytical techniques are recommended for impurity characterization?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as isomeric acids and unreacted starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for the analysis of the anhydride and its acidic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and its impurities. 1H and 13C NMR are powerful tools for identifying and quantifying impurities without the need for reference standards for every impurity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for functional group analysis and can indicate the presence of carboxylic acid impurities (from hydrolysis) through the observation of a broad O-H stretch.

Troubleshooting Guides

Issue 1: An additional peak is observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Isomeric Impurity. The most likely isomeric impurity is 4-nitrophthalic anhydride or its hydrolysis product, 4-nitrophthalic acid.

    • Troubleshooting Step: Analyze a reference standard of 4-nitrophthalic acid using the same HPLC method to confirm the retention time.

  • Possible Cause 2: Hydrolysis. The this compound may have hydrolyzed to 3-nitrophthalic acid.

    • Troubleshooting Step: Spike a portion of your sample with a small amount of 3-nitrophthalic acid reference standard. If the peak area of the unknown impurity increases, it confirms the presence of 3-nitrophthalic acid.

  • Possible Cause 3: Unreacted Starting Material. Depending on the synthetic route, unreacted phthalic anhydride or 3-nitrophthalic acid could be present.

    • Troubleshooting Step: Obtain reference standards for the potential starting materials and compare their retention times with the unknown peak.

Issue 2: My this compound sample has a lower than expected melting point.

  • Possible Cause: Presence of Impurities. Impurities generally depress the melting point of a pure compound.

    • Troubleshooting Step: Perform a purity analysis using HPLC or GC-MS to identify and quantify the impurities. The presence of significant amounts of impurities like 4-nitrophthalic anhydride or residual solvents can lower the melting point.

Issue 3: I am observing unexpected signals in the 1H NMR spectrum of my sample.

  • Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification may be present.

    • Troubleshooting Step: Compare the chemical shifts of the unknown signals with known chemical shifts of common laboratory solvents.

  • Possible Cause 2: Presence of Acid Impurities. The presence of 3-nitrophthalic acid or 4-nitrophthalic acid will result in distinct aromatic and carboxylic acid proton signals.

    • Troubleshooting Step: Acquire 1H NMR spectra of 3-nitrophthalic acid and 4-nitrophthalic acid standards in the same deuterated solvent for comparison. The carboxylic acid protons typically appear as broad singlets at a high chemical shift (e.g., >10 ppm in DMSO-d6).[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₃NO₅193.11163-165
4-Nitrophthalic AnhydrideC₈H₃NO₅193.11118-120
3-Nitrophthalic AcidC₈H₅NO₆211.13213-216
4-Nitrophthalic AcidC₈H₅NO₆211.13164-166
Phthalic AnhydrideC₈H₄O₃148.12131-134

Table 2: 1H NMR Chemical Shifts of Potential Acid Impurities in DMSO-d6

CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)
3-Nitrophthalic Acid~7.81, 8.25, 8.32~13.8 (broad s)
4-Nitrophthalic Acid~7.91, 8.43, 8.47Not explicitly stated, expected >10

Experimental Protocols

HPLC Method for the Analysis of Nitrophthalic Acids and Phthalic Acid Impurities

This method is designed for the separation and quantification of 3-nitrophthalic acid, 4-nitrophthalic acid, and phthalic acid.

  • Chromatographic Conditions:

    • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[6]

    • Mobile Phase: Methanol : 0.1 mol/L Acetic acid aqueous solution (pH 2.89) (10:90, v/v)[6]

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30°C[6]

    • Detection Wavelength: 254 nm[6]

    • Injection Volume: 10 µL[6]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. The anhydride will hydrolyze to the corresponding acid in the aqueous mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of 3-nitrophthalic acid, 4-nitrophthalic acid, and phthalic acid in the mobile phase at a concentration of about 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions to appropriate concentrations for calibration.

GC-MS Method for Volatile and Semi-Volatile Impurities (General Protocol)

This general protocol requires derivatization to improve the volatility and chromatographic behavior of the anhydride and acidic impurities.

  • Derivatization:

    • Accurately weigh about 1-2 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like acetic anhydride.[2]

    • Cap the vial and heat at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Typical):

    • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

NMR Spectroscopy for Structural Elucidation and Quantification
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is a good choice for both the anhydride and its potential acidic impurities).

    • Gently shake to dissolve the sample completely.

  • 1H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Pay close attention to the aromatic region (7.0-9.0 ppm) for signals from the main component and isomeric impurities.

    • Look for broad signals downfield (>10 ppm) which are indicative of carboxylic acid protons from hydrolysis products.[4]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum to observe the carbon signals of the main component and any major impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample prep_hplc Dissolve in Mobile Phase (Hydrolysis to Acid) sample->prep_hplc prep_gcms Derivatization (e.g., Silylation) sample->prep_gcms prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr hplc HPLC Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms nmr NMR Spectroscopy prep_nmr->nmr data_hplc Quantify Known Impurities (e.g., 4-Nitrophthalic Acid) hplc->data_hplc data_gcms Identify Volatile Impurities (e.g., Residual Solvents) gcms->data_gcms data_nmr Structural Elucidation & Quantify Impurities nmr->data_nmr logical_relationship cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities nitration Direct Nitration of Phthalic Anhydride impurity1 4-Nitrophthalic Anhydride nitration->impurity1 impurity2 Unreacted Phthalic Anhydride nitration->impurity2 product 3-Nitrophthalic Anhydride nitration->product dehydration Dehydration of 3-Nitrophthalic Acid impurity3 3-Nitrophthalic Acid dehydration->impurity3 impurity4 Residual Solvents dehydration->impurity4 dehydration->product

References

Technical Support Center: Synthesis of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-nitrophthalic anhydride (B1165640), with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for synthesizing 3-Nitrophthalic Anhydride?

There are two main routes for the synthesis of this compound:

  • Direct Nitration of Phthalic Anhydride: This method involves the nitration of phthalic anhydride using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2] A significant challenge with this route is that it produces a mixture of this compound and the isomeric 4-nitro compound, which then requires separation.[2][3]

  • Dehydration of 3-Nitrophthalic Acid: This is a more direct route where 3-nitrophthalic acid is heated with a dehydrating agent, such as acetic anhydride, to form the desired product.[2][3][4] This method avoids the issue of isomer separation, provided pure 3-nitrophthalic acid is used as the starting material.

Q2: We are seeing low yields in our direct nitration of phthalic anhydride. What are the critical factors affecting the yield?

Low yields in this synthesis are a common issue.[5] Key factors to investigate are:

  • Acid Concentration: The concentration of both sulfuric and nitric acids is crucial for achieving a good yield.[6] Using highly concentrated acids (>98% sulfuric acid and ~70% nitric acid) has been reported to significantly improve yields.[6] If the sulfuric acid concentration falls below 95% after the reaction, the nitrated product can be difficult to extract.[1]

  • Temperature Control: The reaction is highly exothermic.[7][8] The temperature should be carefully maintained, typically between 85°C and 110°C, to ensure the reaction proceeds efficiently without runaway side reactions.[1][9]

  • Reaction Quenching and Product Isolation: The method of quenching the reaction mixture and isolating the product is critical. Pouring the reaction mixture into water precipitates the product, but the isomeric acids have different solubilities, which can be exploited for partial separation.[9][10]

Q3: What are the main challenges when scaling up the synthesis of this compound?

Scaling up nitration reactions presents several challenges:

  • Thermal Management: Nitration is a highly exothermic process, and the risk of a thermal runaway increases with scale.[7][8] Efficient heat removal becomes critical, requiring specialized reactors with adequate cooling capacity.

  • Isomer Separation: In the direct nitration route, separating the 3- and 4-nitrophthalic isomers becomes more complex and costly at a larger scale.[11] This often involves fractional crystallization or distillation, which can be laborious.[9][11]

  • Handling of Hazardous Materials: Large quantities of highly corrosive and reactive materials like concentrated nitric and sulfuric acids pose significant safety risks.[12][13][14]

  • Use of Controlled Substances: Acetic anhydride, a common dehydrating agent, is a "controlled substance" in some regions, which can create logistical and regulatory challenges for large-scale production.[11]

Q4: How can we improve the separation of 3- and 4-nitrophthalic isomers?

Separating the isomers is a key step in the direct nitration route. Here are some approaches:

  • Fractional Crystallization: The two isomers have different solubilities in water.[9][10] The 4-nitrophthalic acid is more soluble in water than the 3-nitro isomer.[9] By carefully controlling the crystallization conditions (temperature and solvent volume), the less soluble 3-nitrophthalic acid can be preferentially precipitated.[9][10]

  • Solvent Extraction: A patented process describes the use of methylene (B1212753) chloride to extract the nitrophthalic anhydrides from the sulfuric acid reaction mixture.[1] This is based on the higher solubility of the anhydrides in methylene chloride compared to the corresponding acids.[1]

  • Purification via Salification/Acidification: A method for purifying crude 3-nitrophthalic acid involves converting it to a salt with sodium hydroxide, treating with activated carbon, and then re-acidifying to precipitate the purified acid.[15]

Q5: Are there alternatives to using acetic anhydride for the dehydration of 3-nitrophthalic acid?

Yes, other anhydrides can be used, which may be advantageous if acetic anhydride is restricted. A patented method describes the use of:

  • Propionic anhydride

  • n-Butyric anhydride

  • Isobutyric anhydride

These alternatives have been shown to produce this compound in high yield (84-90%) and purity.[11]

Q6: What are the essential safety precautions for handling large-scale nitration reactions?

Safety is paramount when performing nitration.[12] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[12][14]

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling toxic fumes like nitrogen dioxide.[12][13]

  • Engineering Controls: Use acid-resistant equipment. For larger scales, consider systems with built-in relief valves and emergency shutdown capabilities.[12]

  • Emergency Preparedness: Ensure easy access to emergency eyewash stations and safety showers.[12][14] Have appropriate spill containment kits and neutralizing agents (like sodium carbonate) readily available.[13]

  • Controlled Addition: Add reagents slowly and monitor the temperature closely to prevent the reaction from becoming too vigorous.[9]

Data Presentation: Comparison of Synthesis Methods

Table 1: Dehydration of 3-Nitrophthalic Acid

Dehydrating AgentMolar Ratio (Acid:Anhydride)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Acetic Anhydride1:2Gentle Boiling~0.2588 - 93-[4]
Acetic Anhydride1:1Reflux188.8-[3]
Propionic Anhydride1:1.5150684 - 9099.65[11]
Propionic Anhydride1:1.3150884 - 9098.16[11]
n-Butyric Anhydride1:1.5150784 - 9096.77[11]

Table 2: Direct Nitration of Phthalic Anhydride

Starting MaterialNitrating AgentTemperature (°C)Yield (%)NotesReference
Phthalic AnhydrideFuming HNO₃, Conc. H₂SO₄100 - 11028 - 31 (of 3-nitrophthalic acid)Yield is for the isolated acid after hydrolysis and separation.[9]
Phthalic AnhydrideConc. HNO₃ (98-100%), Conc. H₂SO₄ (98-100%)85 - 110Nearly Quantitative (mixture)Yield is for the mixture of 3- and 4-nitro isomers before separation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[4]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 211 g (1 mole) of 3-nitrophthalic acid.

  • Reagent Addition: Add 205 g (2 moles) of acetic anhydride (99-100%) to the flask.

  • Heating: Heat the mixture to a gentle boil. Continue heating until all the acid has dissolved completely, and then for an additional ten minutes.

  • Crystallization: Under a fume hood, pour the hot mixture into a large porcelain dish and allow it to cool to room temperature to crystallize.

  • Filtration: Grind the resulting crystal mass in a mortar and filter it by suction.

  • Washing: Return the crystals to the mortar and wash them by grinding with 150 cc of alcohol-free ether, then filter again. Repeat the washing step.

  • Drying: After a brief period of air-drying, dry the product to a constant weight at 105°C. The expected yield is 170-180 g (88-93%).[4]

Protocol 2: Synthesis of 3-Nitrophthalic Acid via Direct Nitration of Phthalic Anhydride

This protocol for synthesizing the acid precursor is adapted from a procedure in Organic Syntheses.[9] The resulting acid mixture must be separated, and the 3-nitro isomer can then be converted to the anhydride using Protocol 1.

  • Reaction Setup: Place 650 cc of commercial sulfuric acid and 500 g (3.4 moles) of phthalic anhydride into a 2-liter beaker equipped with a mechanical stirrer.

  • Initial Heating: Heat the mixture to 80°C.

  • Nitrating Agent Addition (Part 1): Slowly add 210 cc of fuming nitric acid at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes one to two hours.

  • Nitrating Agent Addition (Part 2): After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.

  • Reaction Completion: Stir and heat the mixture for an additional two hours.

  • Quenching: Allow the mixture to stand overnight, then pour it into 1.5 liters of water.

  • Isolation of Isomer Mixture: Cool the aqueous mixture to precipitate the solid mixture of 3- and 4-nitrophthalic acids. Filter the solids by suction.

  • Initial Purification: Wash the collected solids (wet cake) with 200 cc of water and filter again. This step dissolves a large portion of the more soluble 4-nitrophthalic acid.[9]

  • Recrystallization: Dissolve the remaining wet cake in 200-300 cc of boiling water, filter the hot solution, and allow it to crystallize overnight. Filter the crystals and air-dry. The expected yield of crude 3-nitrophthalic acid is 200-220 g (28-31%).[9]

Visualizations

experimental_workflow cluster_route1 Route 1: Dehydration of 3-Nitrophthalic Acid cluster_route2 Route 2: Direct Nitration of Phthalic Anhydride r1_start 3-Nitrophthalic Acid + Acetic Anhydride r1_react Heat under Reflux r1_start->r1_react r1_cool Cool to Crystallize r1_react->r1_cool r1_filter Filter & Wash with Ether r1_cool->r1_filter r1_dry Dry at 105°C r1_filter->r1_dry r1_product Pure this compound r1_dry->r1_product r2_start Phthalic Anhydride + HNO₃/H₂SO₄ r2_react Heat (100-110°C) r2_start->r2_react r2_quench Quench in Water r2_react->r2_quench r2_isolate Isolate Isomer Mixture (3- & 4-Nitrophthalic Acids) r2_quench->r2_isolate r2_separate Separate Isomers (e.g., Fractional Crystallization) r2_isolate->r2_separate r2_acid Pure 3-Nitrophthalic Acid r2_separate->r2_acid r2_acid->r1_start Use as starting material for Route 1

Caption: Comparative workflow for the two primary synthesis routes of this compound.

troubleshooting_logic cluster_nitration Direct Nitration Route cluster_dehydration Dehydration Route start Low Yield or Purity Issue check_route Which synthesis route? start->check_route check_temp Was temperature maintained at 85-110°C? check_route->check_temp Direct Nitration check_reagent Is the dehydrating agent (e.g., Acetic Anhydride) pure and active? check_route->check_reagent Dehydration check_acids Were acid concentrations high enough? (>98% H₂SO₄, ~70% HNO₃) check_temp->check_acids Yes solution_temp Optimize heating/cooling system for better thermal control. check_temp->solution_temp No check_separation Is isomer separation effective? check_acids->check_separation Yes solution_acids Verify acid concentration. Use fresh, high-purity acids. check_acids->solution_acids No solution_separation Refine fractional crystallization or extraction protocol. check_separation->solution_separation No check_time Was the reaction heated long enough to dissolve all starting material? check_reagent->check_time Yes solution_reagent Use fresh, anhydrous dehydrating agent. check_reagent->solution_reagent No check_start_material Is the starting 3-Nitrophthalic Acid pure? check_time->check_start_material Yes solution_time Increase reflux time slightly and ensure complete dissolution. check_time->solution_time No solution_start_material Purify starting acid before dehydration. check_start_material->solution_start_material No

Caption: A logical troubleshooting guide for addressing low yield or purity issues.

References

Navigating the Synthesis of 3-Nitrophthalic Anhydride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Nitrophthalic anhydride (B1165640) is a critical process. However, the inherent exothermic nature of the reaction presents significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions to ensure safe and successful experimentation.

Troubleshooting Guide: Managing Exothermic Events

This guide addresses specific issues that may arise during the synthesis of 3-Nitrophthalic anhydride, with a focus on controlling the exothermic reaction.

Issue IDQuestionPossible Cause(s)Recommended Action(s)
EXO-01 The reaction temperature is rising too quickly and exceeding the recommended range (100-110°C). 1. The rate of addition of the nitrating agent (e.g., fuming nitric acid) is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots."1. Immediately stop the addition of the nitrating agent.2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).3. Ensure vigorous and consistent stirring to improve heat dissipation.4. If the temperature continues to rise, have a quenching agent (e.g., a large volume of ice water) ready for emergency use.
EXO-02 A sudden and uncontrollable increase in temperature and pressure (a runaway reaction) is observed. 1. Gross deviation from the established protocol, such as adding the nitrating agent all at once.2. Failure of cooling and/or stirring mechanisms.1. PRIORITIZE SAFETY. Evacuate the immediate area and alert others.2. If it is safe to do so from a distance, activate any emergency quenching system.3. Do not attempt to manually control a runaway reaction.
EXO-03 Brown fumes (nitrogen oxides) are excessively evolving from the reaction vessel. 1. The reaction temperature is too high, causing decomposition of nitric acid.2. The concentration of the nitric acid is too high.1. Reduce the reaction temperature immediately.2. Ensure the reaction is being conducted in a well-ventilated fume hood.3. Slow down the addition of the nitrating agent.
YLD-01 The final yield of this compound is lower than expected. 1. Incomplete reaction due to insufficient heating time or temperature.2. Loss of product during workup and purification.3. Use of reagents that are not anhydrous, particularly in the acetic anhydride method.1. Ensure the reaction is maintained at the recommended temperature for the specified duration.[1][2][3]2. Carefully handle the product during filtration and washing to minimize mechanical losses.3. Use dry ether for washing the crystals to prevent the formation of the monoethyl ester.[1]
PUR-01 The product is discolored or has a low melting point. 1. Presence of isomeric impurities (e.g., 4-nitrophthalic anhydride).2. Incomplete removal of acetic acid or other solvents.3. Charring due to excessive heating during drying.1. Recrystallize the product from a suitable solvent.2. Ensure the product is thoroughly washed and dried under appropriate conditions (e.g., at 105°C to a constant weight).[1]3. Avoid overheating during the drying process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the direct nitration of phthalic anhydride and the dehydration of 3-nitrophthalic acid.[4] The dehydration of 3-nitrophthalic acid using acetic anhydride is a common laboratory-scale method known for high yields.[1][5]

Q2: Why is temperature control so critical in the nitration of phthalic anhydride?

A2: The nitration of phthalic anhydride is a highly exothermic reaction. Without proper temperature control, the reaction rate can accelerate rapidly, leading to a dangerous increase in temperature and pressure, potentially resulting in a runaway reaction. Maintaining the temperature within the recommended range of 100-110°C is crucial for both safety and product yield.[3][6]

Q3: What are the key safety precautions to take during this synthesis?

A3: Always work in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Be aware of the potential for a runaway reaction and have an emergency plan in place. This includes knowing the location of safety showers, fire extinguishers, and having a quenching agent readily available. A thorough risk assessment should be conducted before starting the experiment.[1]

Q4: How can I improve the yield of the reaction?

A4: To improve the yield, ensure that all reagents are of high purity and are anhydrous, especially when using acetic anhydride.[1] Precise control of the reaction temperature and time is also critical.[2][9] Careful handling during the workup and purification steps will minimize product loss.

Q5: What is the role of sulfuric acid in the nitration of phthalic anhydride?

A5: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also absorbs the water produced during the reaction, which helps to drive the reaction to completion.[10]

Experimental Protocols

Method 1: Synthesis from 3-Nitrophthalic Acid and Acetic Anhydride[1]
  • Combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of 99-100% acetic anhydride in a round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture to a gentle boil until all the acid has dissolved. Continue heating for an additional ten minutes.

  • Pour the hot mixture into a porcelain dish and allow it to cool.

  • Grind the resulting crystal mass in a mortar and filter by suction.

  • Wash the crystals with two portions of 150 cc of alcohol-free ether.

  • Dry the product at 105°C to a constant weight.

Method 2: Nitration of Phthalic Anhydride[6]
  • In a beaker placed within a steam bath, add 650 cc of commercial sulfuric acid and 500 g of phthalic anhydride.

  • Stir the mixture and heat with steam until the temperature reaches 80°C.

  • Slowly add 210 cc of fuming nitric acid from a separatory funnel at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes one to two hours.

  • After the addition of fuming nitric acid, add 900 cc of concentrated nitric acid, ensuring the temperature does not exceed 110°C.

  • Continue stirring and heating with steam for an additional two hours.

  • Allow the mixture to stand overnight and then pour it into 1.5 L of water.

  • After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids.

Quantitative Data Summary

Table 1: Reactant Quantities and Yields for Synthesis from 3-Nitrophthalic Acid
ReactantMolar RatioAmountProduct Yield (g)Product Yield (%)Reference
3-Nitrophthalic Acid1211 g170-180 g88-93%[1]
Acetic Anhydride2205 g
Table 2: Reaction Conditions for Nitration of Phthalic Anhydride
ParameterValueReference
Reaction Temperature100-110°C[3][6]
Fuming Nitric Acid Addition Time1-2 hours[6]
Post-Addition Heating Time2 hours[6]

Visualizations

Exothermic_Reaction_Management_Workflow start Start Synthesis setup Set up Reaction Vessel with Cooling Bath and Stirring start->setup add_pa Add Phthalic Anhydride and Sulfuric Acid setup->add_pa heat_80 Heat to 80°C add_pa->heat_80 slow_add_hno3 Slowly Add Fuming Nitric Acid heat_80->slow_add_hno3 monitor_temp Monitor Temperature Continuously slow_add_hno3->monitor_temp temp_check Temperature in 100-110°C Range? monitor_temp->temp_check adjust_rate Adjust Addition Rate and/or Cooling temp_check->adjust_rate No continue_addition Continue Addition temp_check->continue_addition Yes adjust_rate->monitor_temp add_conc_hno3 Add Concentrated Nitric Acid continue_addition->add_conc_hno3 heat_2h Heat for 2 Hours at 100-110°C add_conc_hno3->heat_2h cool_down Cool Down and Proceed to Workup heat_2h->cool_down end End cool_down->end

Caption: Workflow for Managing Exothermic Nitration.

Troubleshooting_Logic issue Issue: Rapid Temperature Rise cause1 Cause: Addition Rate Too Fast? issue->cause1 cause2 Cause: Inadequate Cooling? issue->cause2 cause3 Cause: Insufficient Stirring? issue->cause3 action1 Action: Stop Addition cause1->action1 action2 Action: Enhance Cooling cause2->action2 action3 Action: Increase Stirring cause3->action3 resolve Problem Resolved? action1->resolve action2->resolve action3->resolve continue_synthesis Continue Synthesis with Caution resolve->continue_synthesis Yes emergency Emergency: Quench and Evacuate resolve->emergency No

Caption: Troubleshooting Logic for Temperature Control.

References

Validation & Comparative

A Comparative Guide to 3-Nitrophthalic Anhydride and 4-Nitrophthalic Anhydride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic chemistry and drug development, isomeric purity and reactivity are paramount. 3-Nitrophthalic anhydride (B1165640) and 4-Nitrophthalic anhydride, while sharing the same molecular formula, exhibit distinct physical properties, reactivity, and application profiles due to the positional difference of the nitro group on the aromatic ring. This guide provides an objective comparison, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate intermediate for their specific synthetic needs.

Physical and Chemical Properties

The fundamental properties of 3-Nitrophthalic anhydride and 4-Nitrophthalic anhydride are summarized below. A notable difference is the melting point, which is a critical parameter for reaction condition design and product purification.

PropertyThis compound4-Nitrophthalic Anhydride
CAS Number 641-70-3[1][2]5466-84-2[3][4]
Molecular Formula C₈H₃NO₅[1][2]C₈H₃NO₅[3][4]
Molecular Weight 193.11 g/mol [1][2]193.11 g/mol [3][4]
Appearance White to yellow crystalline solid/powder[1][2]Yellow powder[3]
Melting Point 163-165 °C[1]116-120 °C[5][6] or 123-124 °C (recrystallized)[7]
Boiling Point 411.8 °C at 760 mmHg[1]396.5 °C at 760 mmHg[6]
Solubility Reacts with water[8]Reacts exothermically with water[3][8]
Synonyms 4-Nitro-1,3-isobenzofurandione[2]5-Nitro-1,3-isobenzofurandione[3]

Synthesis and Isomer Separation

The most common industrial synthesis involves the direct nitration of phthalic anhydride. This process inherently produces a mixture of 3-nitro and 4-nitro isomers, presenting a significant purification challenge.[9][10][11] The separation of these isomers is crucial and can be complex due to their similar properties.[12]

Alternatively, each isomer can be synthesized from its corresponding nitrophthalic acid via dehydration, commonly achieved by refluxing with acetic anhydride.[7][9][13] This method provides a more direct route to the desired pure isomer, assuming the precursor acid is available.

SynthesisWorkflow PA Phthalic Anhydride Nitration Direct Nitration (H₂SO₄, HNO₃) PA->Nitration Mix Mixture of 3-NPA and 4-NPA Nitration->Mix Separation Isomer Separation (e.g., Fractional Distillation) Mix->Separation NPA3 This compound (Pure) Separation->NPA3 Isomer 1 NPA4 4-Nitrophthalic Anhydride (Pure) Separation->NPA4 Isomer 2 NPA3_acid 3-Nitrophthalic Acid Dehydration Dehydration (e.g., Acetic Anhydride) NPA3_acid->Dehydration NPA4_acid 4-Nitrophthalic Acid NPA4_acid->Dehydration Dehydration->NPA3 Dehydration->NPA4

Fig 1. General synthesis pathways for nitrophthalic anhydrides.

Reactivity and Electronic Effects

The primary difference in chemical behavior between the two isomers stems from the position of the electron-withdrawing nitro (-NO₂) group.

  • 4-Nitrophthalic Anhydride: The nitro group is in the para position relative to one of the carbonyl groups and meta to the other. This placement allows for strong electron withdrawal from the aromatic ring through both the inductive effect and the resonance effect. This delocalization of negative charge significantly increases the electrophilicity of the carbonyl carbons, making 4-nitrophthalic anhydride more reactive toward nucleophilic attack.[14]

  • This compound: The nitro group is in the ortho position to one carbonyl and meta to the other. While it still exerts a strong inductive electron-withdrawing effect, its ability to delocalize charge via resonance with the carbonyl groups is less pronounced compared to the 4-nitro isomer. This results in slightly lower reactivity towards nucleophiles.

This difference in reactivity is a critical factor in synthetic planning, influencing reaction rates and conditions.

Applications NPA3 3-Nitrophthalic Anhydride Pomalidomide Pomalidomide (Immunomodulator) NPA3->Pomalidomide Dyes Dyes & Resins NPA3->Dyes NPA4 4-Nitrophthalic Anhydride Polymers Polyetherimides (High-Performance Polymers) NPA4->Polymers PARP PARP Inhibitors (e.g., ABT-472) NPA4->PARP Fluorescent Fluorescent Dyes NPA4->Fluorescent

References

A Comparative Guide to 3-Nitrophthalic Anhydride and Other Anhydrides in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymer chemistry, the selection of appropriate monomers is paramount to tailoring the final properties of the polymer for specific applications. Anhydrides are a critical class of monomers, particularly in the synthesis of high-performance polymers such as polyimides and polyesters. This guide provides an objective comparison of 3-nitrophthalic anhydride (B1165640) against other commonly used anhydrides—phthalic anhydride, maleic anhydride, and trimellitic anhydride—in the context of polymer synthesis. The comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their material design and development.

Introduction to Anhydrides in Polymerization

Cyclic anhydrides are widely employed in step-growth polymerization, reacting with nucleophiles like diamines and diols to form polyimides and polyesters, respectively. The reactivity of the anhydride and the structure of the resulting polymer are significantly influenced by the substituents on the aromatic or aliphatic ring of the anhydride.

3-Nitrophthalic Anhydride is a derivative of phthalic anhydride containing a nitro group. This electron-withdrawing group is expected to increase the reactivity of the anhydride ring toward nucleophilic attack.[1] This enhanced reactivity can be advantageous in certain polymerization reactions. Furthermore, the presence of the nitro group offers a potential site for further chemical modification of the resulting polymer.

Phthalic Anhydride is a fundamental building block for a variety of polymers, including unsaturated polyester (B1180765) resins and alkyd resins.[2] It is also a key precursor for plasticizers used to impart flexibility to polyvinyl chloride (PVC).[2]

Maleic Anhydride is a versatile monomer used in the production of unsaturated polyester resins, copolymers, and as a grafting agent to enhance the properties of polyolefins.[3] Its double bond allows for subsequent cross-linking reactions, leading to thermosetting materials.

Trimellitic Anhydride possesses both an anhydride and a carboxylic acid group, making it a trifunctional monomer. This unique structure allows for the formation of branched or cross-linked polymers, such as polyesterimides and poly(amide-imide)s, which often exhibit enhanced thermal and mechanical properties.[4][5]

Quantitative Performance Comparison

A direct head-to-head quantitative comparison of polymers synthesized from these anhydrides under identical conditions is not extensively available in the public domain. However, by compiling data from various studies, we can draw meaningful comparisons. The following tables summarize typical thermal and mechanical properties of polymers derived from these anhydrides. It is important to note that the properties of the final polymer are highly dependent on the comonomer (e.g., diamine or diol) used and the specific polymerization conditions.

Table 1: Comparison of Thermal Properties of Polyimides and Polyesters

AnhydridePolymer TypeComonomer ExampleGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
This compound PolyetherimideAromatic Diols~200[1]430 - 490[1]
Phthalic Anhydride Polyimide4,4'-Oxydianiline (ODA)260 - 280>500
Maleic Anhydride Unsaturated PolyesterPropylene Glycol60 - 100~300
Trimellitic Anhydride Polyesterimide4,4'-Diaminodiphenylmethane>300[4]>400

Note: The data presented are representative values from various sources and may not be directly comparable due to differing experimental conditions.

Table 2: Comparison of Mechanical Properties of Polyimides and Polyesters

AnhydridePolymer TypeComonomer ExampleTensile Strength (MPa)Tensile Modulus (GPa)
This compound PolyetherimideAromatic DiolsData not readily availableData not readily available
Phthalic Anhydride Polyimide4,4'-Oxydianiline (ODA)90 - 1202.0 - 3.0
Maleic Anhydride Unsaturated Polyester (cured)Propylene Glycol40 - 802.0 - 4.0
Trimellitic Anhydride Polyesterimide4,4'-Diaminodiphenylmethane100 - 1503.0 - 4.0

Note: The data presented are representative values from various sources and may not be directly comparable due to differing experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the relationships in polymer synthesis and characterization, the following diagrams are provided.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Anhydride + Diamine/Diol Polymerization Polymerization Reaction Monomers->Polymerization Solvent Solvent Solvent->Polymerization Catalyst Catalyst (optional) Catalyst->Polymerization TGA Thermogravimetric Analysis (TGA) Polymerization->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymerization->DSC Glass Transition Tensile Tensile Testing Polymerization->Tensile Mechanical Properties FTIR FTIR Spectroscopy Polymerization->FTIR Chemical Structure

Caption: A general workflow for polymer synthesis and characterization.

Polyimide_Synthesis_Pathway Dianhydride Dianhydride Polyamic_Acid Poly(amic acid) Intermediate Dianhydride->Polyamic_Acid Diamine Diamine Diamine->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Imidization (Heat or Chemical)

Caption: Two-step synthesis pathway for polyimides.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for synthesizing polymers from the discussed anhydrides.

Protocol 1: Synthesis of Polyetherimide from 4-Nitrophthalic Anhydride and an Aromatic Diol

This protocol is adapted from a procedure for the synthesis of polyetherimides via nucleophilic displacement, which is a common method for nitro-substituted anhydrides.[1]

Materials:

  • 4-Nitrophthalic anhydride

  • Aromatic diol (e.g., Bisphenol A)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge the aromatic diol, an equimolar amount of potassium carbonate, and DMAc/toluene solvent mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove water, forming the dipotassium (B57713) salt of the diol.

  • After the formation of the salt is complete (indicated by the cessation of water collection), cool the reaction mixture.

  • Add an equimolar amount of 4-nitrophthalic anhydride to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 160-180 °C) and maintain for several hours to effect the nucleophilic displacement of the nitro group and polymerization.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727).

  • Filter, wash the polymer with methanol and water, and dry under vacuum.

Protocol 2: Synthesis of Polyimide from Phthalic Anhydride and 4,4'-Oxydianiline (ODA)

This is a standard two-step procedure for polyimide synthesis.[6]

Materials:

  • Phthalic anhydride

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine (B92270)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of ODA in anhydrous DMAc with stirring.

    • Slowly add an equimolar amount of phthalic anhydride powder to the diamine solution at room temperature.

    • Continue stirring under nitrogen for several hours until a viscous poly(amic acid) solution is formed.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).

    • Stir the mixture at room temperature for several hours. The polyimide will precipitate from the solution.

    • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

    • Alternatively, for thermal imidization , the poly(amic acid) solution can be cast onto a glass plate and heated in a staged manner (e.g., 100 °C, 200 °C, and 300 °C, each for 1 hour) to form a polyimide film.

Protocol 3: Synthesis of Unsaturated Polyester from Maleic Anhydride and Ethylene (B1197577) Glycol

This is a typical melt polycondensation procedure.[7][8]

Materials:

  • Maleic anhydride

  • Ethylene glycol

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal with maleic anhydride and a slight excess of ethylene glycol (e.g., 1:1.1 molar ratio).

  • Heat the mixture under a slow stream of nitrogen. The reaction typically starts around 150-160 °C.

  • Gradually increase the temperature to 180-200 °C while continuously removing the water of condensation.

  • Monitor the reaction by measuring the acid number of the mixture at regular intervals.

  • Continue the reaction until the desired acid number (and thus molecular weight) is reached.

  • Cool the resulting unsaturated polyester resin.

Protocol 4: Synthesis of Polyesterimide from Trimellitic Anhydride and a Diamine/Diol

This protocol describes a method to produce a polyesterimide.[4]

Materials:

  • Trimellitic anhydride

  • Aromatic diamine (e.g., 4,4'-diaminodiphenylmethane)

  • Diol (e.g., ethylene glycol)

Procedure:

  • In a reaction flask, react trimellitic anhydride with the aromatic diamine in a polar aprotic solvent to form a di-imide diacid. This is achieved by first forming the amic acid at room temperature, followed by thermal or chemical imidization.

  • Isolate the di-imide diacid intermediate.

  • In a separate reaction, polycondense the di-imide diacid with a diol (e.g., ethylene glycol) at elevated temperatures (e.g., 180-220 °C) with the removal of water. A catalyst such as an organotin compound can be used.

  • Continue the polymerization until the desired viscosity is achieved.

  • Precipitate, filter, and dry the resulting polyesterimide.

Conclusion

The choice of anhydride in polymer synthesis is a critical decision that dictates the reactivity, processability, and ultimate performance of the resulting polymer.

  • This compound offers the advantage of increased reactivity due to the electron-withdrawing nitro group, potentially allowing for lower polymerization temperatures or shorter reaction times. The nitro group also presents an opportunity for post-polymerization modification. However, comprehensive data directly comparing its performance against other anhydrides is limited.

  • Phthalic Anhydride remains a workhorse for producing a wide range of polyesters and as a precursor to polyimides, offering a good balance of properties and cost-effectiveness.

  • Maleic Anhydride is indispensable for creating cross-linkable unsaturated polyesters and for functionalizing other polymers through grafting.

  • Trimellitic Anhydride provides a route to more complex, branched, or cross-linked polymer architectures with potentially superior thermal and mechanical properties.

For researchers and developers, the selection should be guided by the specific performance requirements of the target application. While this compound presents intriguing possibilities, further direct comparative studies are needed to fully elucidate its performance benefits relative to more established anhydrides. The provided protocols offer a starting point for such investigations.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Nitrophthalic anhydride (B1165640) is critical for ensuring the quality and consistency of starting materials and intermediates in chemical synthesis. This guide provides a comparative overview of various analytical techniques, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Techniques

Several analytical methods can be employed for the quantification of 3-Nitrophthalic anhydride. The choice of method is often dictated by factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry. Due to the nature of this compound to readily hydrolyze to 3-nitrophthalic acid, many methods, particularly HPLC, are developed for the acid form, which is directly correlated to the anhydride concentration.

Quantitative Data Comparison

The following table summarizes the performance characteristics of different analytical methods. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)TitrimetryUV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase.Neutralization of the diacid formed upon hydrolysis.Measurement of light absorbance by the analyte.
Primary Use Quantification of the anhydride (as the hydrolyzed diacid) and its impurities.Quantification of volatile impurities and potentially the anhydride after derivatization.Assay of total anhydride and acid content.Rapid quantification in simple matrices.
Limit of Detection (LOD) ~0.0002 mg/mL (for 3-nitrophthalic acid)[1]Analyte dependent, often requiring derivatization.Higher than chromatographic methods.Dependent on molar absorptivity.
Linearity (r²) > 0.999> 0.999Not Applicable (Direct Method)Typically > 0.995
Advantages High selectivity, sensitivity, and ability to separate impurities.High resolution for volatile compounds.Cost-effective, simple, and accurate for purity assessment.Fast, simple, and non-destructive.
Disadvantages Anhydride may hydrolyze to the acid during analysis.Thermal lability of the anhydride may require derivatization[2].Non-selective for the anhydride in the presence of other acidic impurities.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound, typically by quantifying its hydrolyzed form, 3-nitrophthalic acid.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Kromasil C18, 5 µm, 150 x 4.6 mm) is commonly used[1]. Mixed-mode columns combining reverse-phase and anion-exchange mechanisms can also offer rapid separation of isomers[3][4].

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous buffer (e.g., 0.1 mol/L acetic acid solution, pH 2.89)[1]. The ratio is optimized to achieve good separation; for instance, a 10:90 (v/v) ratio of methanol to acetic acid solution has been reported[1].

  • Flow Rate: Typically 1.0 mL/min[1].

  • Column Temperature: Maintained at a constant temperature, for example, 30°C[1].

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm[1].

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration. The anhydride will hydrolyze to 3-nitrophthalic acid in the aqueous mobile phase.

  • Quantification: A calibration curve is generated by injecting a series of standard solutions of 3-nitrophthalic acid at known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For anhydrides, derivatization is often necessary to prevent on-column degradation and improve chromatographic performance.

Methodology:

  • Derivatization: The anhydride can be converted to a more volatile and stable derivative, such as a diester, by reaction with an alcohol (e.g., methanol) in the presence of a catalyst.

  • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase, such as a DB-HeavyWAX column (e.g., 60m x 0.25mm x 0.25 µm), has been used for phthalic anhydride analysis[5].

  • Carrier Gas: High purity nitrogen or helium at a constant flow rate (e.g., 2 mL/min)[5].

  • Injector and Detector Temperatures: Maintained at high temperatures to ensure volatilization, for example, injector at 290°C and detector at 350°C[5].

  • Temperature Program: A temperature gradient is typically used to separate the components. For example, an initial temperature of 80°C held for 12 minutes, then ramped up to 290°C at a rate of 20°C/min and held for 20 minutes[5].

  • Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent (e.g., acetone)[5].

  • Quantification: An internal or external standard method is used for quantification. A calibration curve is prepared using derivatized standards of the analyte.

Titrimetry

This classical method provides a cost-effective way to determine the total acid content, which corresponds to the purity of the anhydride.

Methodology:

  • Principle: this compound is hydrolyzed to 3-nitrophthalic acid with water. The resulting dicarboxylic acid is then titrated with a standardized solution of a strong base.

  • Reagents:

  • Procedure:

    • Accurately weigh a sample of this compound into an Erlenmeyer flask.

    • Dissolve the sample in a suitable volume of acetone.

    • Add an equal volume of distilled water to facilitate the hydrolysis of the anhydride to the diacid. Gentle heating can accelerate this process.

    • Allow the solution to cool to room temperature.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial mass of the sample. Each mole of the anhydride reacts to form one mole of the diacid, which is then neutralized by two moles of NaOH.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in solutions with no interfering substances.

Methodology:

  • Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest and in which the analyte is stable (e.g., acetonitrile (B52724) or a buffered aqueous solution).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound over a range of UV-Vis wavelengths.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the λmax.

  • Quantification: The concentration of the unknown sample is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analytical quantification of this compound.

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to HPLC Analysis of 3-Nitrophthalic Anhydride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 3-nitrophthalic anhydride (B1165640) and its isomers is crucial for quality control, reaction monitoring, and ensuring the purity of synthesized intermediates. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of these closely related compounds. This guide provides a comprehensive comparison of various HPLC methodologies, supported by experimental data, to aid in method selection and implementation.

Comparison of HPLC Methodologies

The separation of nitrophthalic anhydride and its corresponding acid isomers can be achieved through various HPLC techniques, primarily reverse-phase and mixed-mode chromatography. The choice of method depends on the specific analytical goals, such as simultaneous analysis of multiple isomers, speed of analysis, or the direct analysis of the anhydride form while minimizing hydrolysis.

Data Summary: Performance of Various HPLC Methods

MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Analyte(s)Retention Time (min)Reference
Method 1 Kromasil C18 (5 µm, 150 x 4.6 mm)10:90 (v/v) Methanol (B129727) / 0.1 M Acetic Acid (pH 2.89)1.02543-Nitrophthalic Acid7.0[1]
4-Nitrophthalic Acid15.5[1]
Phthalic Acid20.4[1]
Method 2 Coresep SB (mixed-mode)Acetonitrile (B52724), Water, Buffer (details proprietary)Not SpecifiedNot Specified3-Nitrophthalic Acid< 2[2]
4-Nitrophthalic Acid< 2[2]
Method 3 Primesep D (mixed-mode)Acetonitrile, Water, Buffer (details proprietary)Not SpecifiedUV3-Nitrophthalic AcidNot Specified[3]
4-Nitrophthalic AcidNot Specified[3]
Method 4 Newcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedUV/MS4-Nitrophthalic AnhydrideNot Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these methods.

Method 1: Reverse-Phase Separation of Nitrophthalic Acid Isomers and Phthalic Acid

This method provides a robust separation of 3-nitrophthalic acid, 4-nitrophthalic acid, and the common impurity, phthalic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • Kromasil C18 column (5 µm, 150 mm x 4.6 mm)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetic acid

    • Water (HPLC grade)

    • Reference standards for 3-nitrophthalic acid, 4-nitrophthalic acid, and phthalic acid

  • Mobile Phase Preparation:

    • Prepare a 0.1 M aqueous solution of acetic acid and adjust the pH to 2.89.

    • The mobile phase consists of a 10:90 (v/v) mixture of methanol and the 0.1 M acetic acid solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standards and samples in methanol.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Method 2: Ultra-Fast Separation of Nitrophthalic Acid Isomers

This method, utilizing a mixed-mode column, is designed for rapid analysis of 3- and 4-nitrophthalic acids.[2]

  • Instrumentation:

    • HPLC system

    • Coresep SB mixed-mode column

  • Chromatographic Conditions:

    • Retention time is controlled by the acetonitrile concentration, buffer concentration, and buffer pH. Specific details are proprietary but the method separates the isomers in under two minutes.[2]

Method 4: Direct Analysis of 4-Nitrophthalic Anhydride

This reverse-phase method is suitable for the direct analysis of 4-nitrophthalic anhydride.[4]

  • Instrumentation:

    • HPLC system with UV or Mass Spectrometry (MS) detector

    • Newcrom R1 column

  • Mobile Phase:

    • A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[4]

  • Note on Hydrolysis:

    • It is crucial to work with anhydrous solvents for sample preparation to minimize the hydrolysis of the anhydride to the corresponding diacid. The acidic mobile phase may contribute to on-column hydrolysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the HPLC analysis of nitrophthalic anhydride and its isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Weigh Reference Standards Dissolve_Standard Dissolve in Diluent (e.g., Methanol/Acetonitrile) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC HPLC System (Pump, Autosampler, Column Oven) Filter_Standard->HPLC Inject Standard Filter_Sample->HPLC Inject Sample Column Analytical Column (e.g., C18, Mixed-Mode) HPLC->Column Detector Detector (UV or MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of nitrophthalic anhydride isomers.

Considerations for Method Development

  • Hydrolysis of Anhydrides: 3-Nitrophthalic anhydride is susceptible to hydrolysis to 3-nitrophthalic acid, especially in the presence of water.[5] This can occur during sample preparation and on the HPLC column. To analyze the anhydride directly, it is imperative to use anhydrous solvents and consider non-aqueous reverse-phase chromatography. Alternatively, a derivatization step can be employed for a more stable analysis.

  • Isomer Separation: The 3- and 4-isomers of nitrophthalic acid have similar hydrophobic and ionic properties, making their separation challenging.[3] Mixed-mode columns that offer both reverse-phase and ion-exchange mechanisms can provide enhanced selectivity.[2][3] For reverse-phase methods, adjusting the mobile phase pH is critical for achieving resolution.[1]

  • Impurity Profiling: A common impurity in the synthesis of nitrophthalic anhydrides is the unreacted starting material, phthalic anhydride, which hydrolyzes to phthalic acid. The chosen HPLC method should be able to resolve the target analytes from such impurities.[1]

References

A Comparative Guide to Spectroscopic Techniques for Validating the Purity of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common spectroscopic techniques for validating the purity of 3-Nitrophthalic anhydride (B1165640). Ensuring the purity of this reagent is critical in drug development and chemical synthesis, as impurities can lead to undesired side reactions, lower yields, and compromised product quality. This document outlines key performance indicators, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate analytical method.

The primary impurities of concern during the synthesis of 3-Nitrophthalic anhydride are the isomeric 4-Nitrophthalic anhydride and the unreacted starting material, 3-Nitrophthalic acid.[1][2][3][4] Effective analytical techniques must be able to distinguish and quantify these species.

Data Presentation: Comparison of Spectroscopic Techniques

The following table summarizes the key performance characteristics of Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy for the purity assessment of this compound.

FeatureQuantitative ¹H-NMR (qNMR)Fourier-Transform Infrared (FTIR) SpectroscopyRaman Spectroscopy
Principle Measures the nuclear magnetic resonance of hydrogen atoms to provide structural and quantitative information.[5][6]Measures the absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint.Measures the inelastic scattering of monochromatic light to probe vibrational modes.
Primary Use Absolute and relative quantification of the analyte and impurities. Structural elucidation.Rapid identification of functional groups and detection of gross impurities.Identification of molecular structure and differentiation of isomers.[7]
Sample Prep. Dissolution in a deuterated solvent with an internal standard.Typically solid sample analysis (e.g., KBr pellet or ATR).Minimal, direct analysis of the solid powder.
Selectivity High; can distinguish between isomers with different chemical shifts.Moderate; characteristic peaks can differentiate anhydride from acid, but may be challenging for isomers.High; subtle differences in molecular structure between isomers can lead to distinct Raman shifts.[8]
Sensitivity High (typically down to 0.1% for quantification).Lower for quantification; best for detecting impurities >1%.Moderate; can be enhanced with techniques like SERS.
Quantification Excellent; direct correlation between signal integral and molar concentration.[5][6]Semi-quantitative at best; relies on Beer-Lambert law with potential for non-linearity.Possible with calibration, but generally less precise than qNMR.
Analysis Time 10-30 minutes per sample.< 5 minutes per sample.5-15 minutes per sample.
Cost High initial instrument cost, moderate running costs.Low to moderate instrument cost, low running costs.High initial instrument cost, moderate running costs.

Experimental Protocols

Quantitative ¹H-Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound and quantify the major impurities, 4-Nitrophthalic anhydride and 3-Nitrophthalic acid.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene of certified purity)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the well-resolved, characteristic signals for this compound, the internal standard, and any detectable impurities.

      • This compound: Look for characteristic aromatic proton signals.[9]

      • 4-Nitrophthalic anhydride: Identify distinct aromatic proton signals that do not overlap with the 3-nitro isomer.[10]

      • 3-Nitrophthalic acid: Look for the carboxylic acid proton signal (typically a broad singlet at a high chemical shift) and distinct aromatic signals.[11]

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To rapidly screen for the presence of 3-Nitrophthalic acid impurity and confirm the anhydride functional group.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade (for pellet technique)

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory (alternative to KBr pellet).

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Examine the spectrum for characteristic absorption bands:

      • Anhydride group: Two distinct carbonyl (C=O) stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹.[12]

      • 3-Nitrophthalic acid impurity: A broad O-H stretching band from the carboxylic acid group in the region of 3300-2500 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹.[13][14]

      • Nitro group: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[15]

    • Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of the broad O-H band is a clear indication of the presence of the carboxylic acid impurity.

Raman Spectroscopy

Objective: To differentiate between this compound and the 4-Nitrophthalic anhydride isomer.

Materials:

  • This compound sample

  • Microscope slide or suitable sample holder

Instrumentation:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample focusing

Procedure:

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample directly onto a microscope slide.

  • Data Acquisition:

    • Focus the laser on the sample using the microscope.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis:

    • Compare the Raman spectrum of the sample with reference spectra of pure this compound and 4-Nitrophthalic anhydride.

    • Focus on the "fingerprint" region (typically below 1600 cm⁻¹) where subtle differences in the vibrational modes of the isomers will result in distinct Raman peaks. The substitution pattern on the aromatic ring significantly influences the Raman spectrum, allowing for clear differentiation between the 3- and 4-nitro isomers.[7][8]

Mandatory Visualization

Purity_Validation_Workflow Workflow for Spectroscopic Purity Validation of this compound A Sample of this compound B Qualitative Screening (FTIR) A->B Initial Check C Isomer Differentiation (Raman) A->C Isomer Check D Quantitative Analysis (qNMR) A->D Purity Assay E Check for Carboxylic Acid Impurity (Broad O-H band ~3000 cm⁻¹) B->E F Compare with Reference Spectra of 3- and 4-isomers C->F G Quantify Impurities and Determine Absolute Purity D->G H Purity Specification Met? E->H F->H G->H I Release for Use H->I Yes J Further Purification Required H->J No

Caption: Logical workflow for the purity validation of this compound.

Technique_Selection_Logic Logical Guide for Technique Selection Start Purity Question Q1 Need for Absolute Quantification? Start->Q1 Q2 Concern about Isomeric Impurity? Q1->Q2 No qNMR Use qNMR Q1->qNMR Yes Q3 Rapid Screening for Acid Impurity? Q2->Q3 No Raman Use Raman Spectroscopy Q2->Raman Yes FTIR Use FTIR Spectroscopy Q3->FTIR Yes

Caption: Decision tree for selecting the appropriate spectroscopic technique.

References

A Comparative Guide to the Quality Control of 3-Nitrophthalic Anhydride for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Nitrophthalic anhydride (B1165640) is a crucial reagent in organic synthesis, serving as a key building block for various pharmaceuticals, dyes, and polymers. Its purity and quality are paramount to ensure the desired reaction outcomes, yields, and safety of the final products. This guide provides a comprehensive comparison of the quality control parameters for 3-nitrophthalic anhydride, its common isomer 4-nitrophthalic anhydride, and other alternative reagents used in similar applications. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and quality assessment of these critical chemical inputs.

I. Quality Control Parameters for this compound

The quality of this compound is assessed through a series of physicochemical tests. The following table summarizes the typical specifications from various suppliers.

ParameterSpecificationTest Method
Appearance Pale yellow to yellow crystalline solid or powderVisual Inspection
Melting Point 162 - 165 °CCapillary Method (e.g., USP <741>)
Assay (Purity) ≥ 98.0%Titration or HPLC
Identity Conforms to reference spectrumFT-IR Spectroscopy
Loss on Drying ≤ 0.5%Gravimetric

II. Comparison with a Key Isomeric Alternative: 4-Nitrophthalic Anhydride

The most common alternative and potential impurity in the synthesis of this compound is its isomer, 4-nitrophthalic anhydride.[1][2] The position of the nitro group can significantly influence the reactivity and properties of the molecule.

ParameterThis compound4-Nitrophthalic Anhydride
Appearance Pale yellow to yellow crystals or powderWhite to light yellow powder or crystals
Melting Point 162 - 165 °C116 - 120 °C
Assay (Purity) ≥ 98.0%≥ 90-98% (can contain 5-8% of 3-isomer)
Key Application Intermediate for PomalidomideIntermediate for PARP inhibitors (e.g., ABT-472)

Performance in Pharmaceutical Synthesis: The Case of Pomalidomide

III. Comparison with Other Amine Derivatizing Agents

In applications such as the derivatization of amines and amino acids for analytical purposes (e.g., HPLC), other reagents are often employed. Here's a comparison of this compound with two common alternatives: Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

FeatureThis compoundDansyl ChlorideFMOC-Cl
Reactivity Reacts with primary and secondary aminesReacts with primary and secondary amines, and phenolsReacts with primary and secondary amines
Derivative Stability StableDerivatives can have poor stabilityHighly stable derivatives
Detection Method UV-VisFluorescence, LC-MSFluorescence, UV-Vis, LC-MS
Key Advantages Forms a stable phthalimide (B116566) derivativeWell-established with extensive literatureHigh reactivity and forms highly fluorescent and stable derivatives
Key Disadvantages Limited literature for small molecule amine analysis by LC-MSLack of selectivity, potential for reagent hydrolysis to interfereHydrolysis product can interfere with chromatography

IV. Experimental Protocols for Quality Control

Detailed and validated experimental protocols are essential for the accurate assessment of this compound quality.

Assay by Acid-Base Titration (Back-Titration Method)

This method determines the purity of the anhydride by reacting it with a known excess of base and then titrating the unreacted base with a standard acid.

Principle: this compound reacts with water to form 3-nitrophthalic acid, which can then be titrated with a standardized base. A more accurate method involves reacting the anhydride with a known excess of sodium hydroxide (B78521) and then back-titrating the excess base with a standard acid.

Reagents:

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.5 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water

Procedure:

  • Accurately weigh approximately 2.0 g of this compound into a 250 mL conical flask.

  • Pipette 50.0 mL of standardized 0.5 M NaOH into the flask.

  • Gently swirl the flask to dissolve the sample. If necessary, the solution can be gently heated to ensure complete hydrolysis of the anhydride.

  • Cool the solution to room temperature.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the excess NaOH with standardized 0.5 M HCl until the pink color disappears. Record the volume of HCl used.

  • Perform a blank titration by pipetting 50.0 mL of the same 0.5 M NaOH solution into a clean flask, adding 2-3 drops of phenolphthalein, and titrating with the 0.5 M HCl. Record the volume of HCl used for the blank.

Calculation: Purity (%) = [((V_blank - V_sample) × M_HCl × MW) / (W_sample × 2)] × 100

Where:

  • V_blank = volume of HCl used for the blank titration (mL)

  • V_sample = volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl solution

  • MW = Molecular weight of this compound (193.11 g/mol )

  • W_sample = Weight of the this compound sample (g)

  • The factor of 2 accounts for the dibasic nature of the resulting phthalic acid.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its isomers and other impurities. The anhydride is often hydrolyzed to the corresponding acid for analysis.

Chromatographic Conditions (adapted for nitrophthalic acids):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 M aqueous acetic acid (pH 2.89) in a 10:90 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately prepare a standard solution of 3-nitrophthalic acid reference standard in the mobile phase.

  • Accurately weigh a sample of this compound, dissolve it in a known volume of a suitable solvent (e.g., methanol), and then dilute with the mobile phase. Gentle heating may be required to ensure complete hydrolysis to 3-nitrophthalic acid.

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of this compound can be determined by comparing the peak area of the 3-nitrophthalic acid in the sample chromatogram to that of the standard. The presence of 4-nitrophthalic acid and other impurities can also be quantified. Under these conditions, 3-nitrophthalic acid typically has a shorter retention time than 4-nitrophthalic acid.

Identity by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the identity of this compound by comparing its spectrum to that of a known reference standard.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

Analysis:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum with a reference spectrum of this compound. Key characteristic peaks should be present.

Expected Characteristic Peaks for this compound:

  • Anhydride C=O stretching: Two characteristic peaks around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ (asymmetric and symmetric stretching).

  • Aromatic C=C stretching: Peaks in the region of 1600-1450 cm⁻¹.

  • Nitro (NO₂) stretching: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-O-C stretching: Peaks in the 1300-1000 cm⁻¹ region.

V. Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_sampling Sample Reception cluster_tests Analytical Testing cluster_data Data Analysis and Reporting cluster_decision Decision Sample Receive this compound Sample Appearance Visual Inspection Sample->Appearance MeltingPoint Melting Point Determination Sample->MeltingPoint Titration Assay by Titration Sample->Titration HPLC Purity by HPLC Sample->HPLC FTIR Identity by FT-IR Sample->FTIR LOD Loss on Drying Sample->LOD Analysis Compare Results to Specifications Appearance->Analysis MeltingPoint->Analysis Titration->Analysis HPLC->Analysis FTIR->Analysis LOD->Analysis CoA Generate Certificate of Analysis Analysis->CoA Decision Approve / Reject Batch CoA->Decision QC_Parameters_Methods cluster_params Quality Control Parameters cluster_methods Analytical Methods Purity Purity / Assay HPLC HPLC Purity->HPLC Quantitative Titration Titration Purity->Titration Quantitative Identity Identity FTIR FT-IR Identity->FTIR Confirmatory Phys_Props Physical Properties MP Melting Point Phys_Props->MP Characteristic Visual Visual Inspection Phys_Props->Visual Appearance Impurities Impurities Impurities->HPLC Quantitative

References

A Comparative Study of Polymers from 3- and 4-Nitrophthalic Anhydride: Unveiling the Impact of Isomerism on Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis and properties of polymers derived from 3- and 4-nitrophthalic anhydride (B1165640) reveals a landscape dominated by the 4-isomer, with its 3-substituted counterpart remaining largely unexplored. While direct, extensive comparative data is scarce, a combination of available research on 4-nitrophthalic anhydride-based polymers and established principles of isomerism in polyimides allows for a comprehensive analysis of their expected performance characteristics. This guide synthesizes the available experimental data and provides a predictive comparison based on well-understood structure-property relationships.

Polymers derived from nitrophthalic anhydrides, particularly polyimides and poly(amide-imide)s, are of significant interest to researchers and drug development professionals due to their potential for high thermal stability and the versatility offered by the reactive nitro group for further functionalization. The position of the nitro group on the phthalic anhydride ring—at the 3- or 4-position—profoundly influences the geometry of the resulting polymer backbone, which in turn dictates its physical and chemical properties.

Impact of Isomer Position on Polymer Properties: A Tale of Two Geometries

The fundamental difference between polymers synthesized from 3- and 4-nitrophthalic anhydride lies in the catenation of the polymer chain. The 4-isomer leads to a more linear, rigid "para-like" chain structure, which promotes efficient chain packing and strong intermolecular interactions. In contrast, the 3-isomer introduces a "meta-like" kink in the polymer backbone, disrupting this regularity. This structural variance is the primary driver for the anticipated differences in their performance profiles.

Studies on other isomeric dianhydrides have consistently demonstrated that meta-catenated polyimides, analogous to those from 3-nitrophthalic anhydride, generally exhibit increased solubility and lower glass transition temperatures compared to their more rigid para-catenated counterparts.

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison is limited by the lack of extensive research on polymers from this compound, the following tables summarize the available quantitative data. Data for the 4-nitrophthalic anhydride derivatives are drawn from various studies on polyetherimides, while the data for the this compound derivative is from a study on a specific poly(amide-imide).

Table 1: Thermal Properties of Polymers Derived from 3- and 4-Nitrophthalic Anhydride

PropertyPolymer from this compound DerivativePolymers from 4-Nitrophthalic Anhydride Derivatives
Glass Transition Temperature (Tg) HighAround 200 °C[1]
10% Weight Loss Temperature (Td10) Good Thermal Stability430 - 490 °C[1]
Char Yield at High Temperatures HighHigh char yield at 800 °C[1]

Note: Specific numerical values for the Tg and Td10 of the this compound-based poly(amide-imide) were not provided in the available literature, but were described as "high" and "good".

Table 2: Solubility of Polymers Derived from 3- and 4-Nitrophthalic Anhydride

SolventPolymer from this compound DerivativePolymers from 4-Nitrophthalic Anhydride Derivatives
N-Methyl-2-pyrrolidone (NMP) SolubleSoluble[1]
Dimethylformamide (DMF) SolubleSoluble[1]
Dimethyl sulfoxide (B87167) (DMSO) SolubleSoluble[1]
Other Dipolar Aprotic Solvents High SolubilitySoluble[1]

Experimental Protocols

The synthesis of polyimides and related polymers from nitrophthalic anhydrides typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).

General Synthesis of Polyimides
  • Poly(amic acid) Formation: A diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). An equimolar amount of the nitrophthalic anhydride is then added in portions, and the reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) is then converted to the final polyimide. This can be achieved through two primary methods:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for one hour, to effect cyclodehydration.

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine (B92270) or triethylamine), is added to the poly(amic acid) solution. The resulting polyimide, which is often insoluble in the reaction mixture, precipitates out and is then collected by filtration, washed, and dried.

Synthesis of a Poly(amide-imide) from a 3-Nitrophthalic Acid Derivative

A specific AB-type monomer, N-(3-aminophenyl)-4-(p-carboxyphenoxy)phthalimide, was synthesized and subsequently polymerized via direct polycondensation using triphenyl phosphite. The synthesis involved the reaction of 3-nitrophthalic acid with 3-nitroaniline, followed by nucleophilic displacement with p-hydroxybenzoic acid and subsequent reduction of the nitro group.

Visualizing the Synthesis and Structural Differences

The following diagrams, generated using the DOT language, illustrate the key chemical structures and the general synthetic pathway for polyimides derived from 3- and 4-nitrophthalic anhydride.

Caption: Chemical structures of 3- and 4-nitrophthalic anhydride monomers.

synthesis_pathway Monomers Nitrophthalic Anhydride + Aromatic Diamine PAA Poly(amic acid) Solution Monomers->PAA Room Temp. Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: General two-step synthesis pathway for polyimides.

Caption: Conceptual difference in polymer chain geometry.

Conclusion: A Field Ripe for Exploration

The comparative analysis of polymers synthesized from 3- and 4-nitrophthalic anhydride underscores a significant knowledge gap in the field of high-performance polymers. While polymers from the 4-isomer have been reasonably well-characterized, showcasing excellent thermal stability and solubility in polar aprotic solvents, their 3-isomeric counterparts remain largely uncharted territory.

Based on established structure-property relationships in polyimides, it is predicted that polymers derived from this compound would exhibit enhanced solubility in a wider range of organic solvents and potentially lower glass transition temperatures compared to their 4-nitro analogues. This could offer advantages in processability for certain applications. However, this may come at the cost of slightly reduced thermal stability and mechanical strength due to less efficient chain packing.

The lone example of a characterized polymer from a 3-nitrophthalic acid derivative supports the potential for creating high-performance materials. Further systematic research, directly comparing the synthesis and properties of a series of polymers from both 3- and 4-nitrophthalic anhydride with various diamines, is crucial. Such studies would provide valuable experimental data to either confirm or refine the predicted differences and could unlock new avenues for the design of tailored high-performance polymers for advanced applications in the pharmaceutical and materials science sectors.

References

A Comparative Guide to Amine Modification: 3-Nitrophthalic Anhydride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of primary amines on biomolecules is a cornerstone of experimental design. This guide provides an objective comparison of 3-Nitrophthalic anhydride's performance in amine modification with other common alternatives, supported by experimental principles and detailed protocols.

Performance Comparison of Amine-Reactive Reagents

The selection of an appropriate reagent for amine modification is critical and depends on the specific application, whether for bioconjugation, analytical derivatization, or synthesis. Below is a comparison of 3-Nitrophthalic anhydride (B1165640) with N-Hydroxysuccinimide (NHS) esters, another widely used class of amine-reactive reagents.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Esters
Target Groups Primary amines (e.g., lysine (B10760008) ε-amino group, N-terminus)Primary amines (e.g., lysine ε-amino group, N-terminus)
Reaction Chemistry AcylationAcylation
Reaction Product CarboxamideAmide
Reaction pH Mildly basic (pH 7.5-8.5)Mildly basic (pH 7.2-8.5)[1]
Reaction Speed Generally fastFast (typically 30-60 minutes at room temperature)[2]
Byproducts 3-Nitro-2-carboxybenzoic acidN-Hydroxysuccinimide (NHS)
Stability of Reagent Sensitive to hydrolysisHighly sensitive to hydrolysis, especially at higher pH[3][4]
Stability of Linkage Stable amide bondStable amide bond[1][2]
Specificity High for primary aminesHigh for primary amines, but can lead to a heterogeneous mixture of conjugates due to the abundance of lysine residues.[5]
Key Advantages Introduces a nitro group for potential further modification or detection. Phthalic anhydride derivatives can be used in smart delivery systems due to pH-dependent stability and reactivity.[6]Wide variety of commercially available NHS esters with different linkers and labels (fluorophores, biotin, etc.).[1][7] Well-established and extensively documented protocols.
Key Disadvantages Fewer commercially available derivatives compared to NHS esters. Potential for side reactions if not performed under optimal conditions.Hydrolysis is a major competing reaction, reducing conjugation efficiency.[4] Can be difficult to control the stoichiometry of labeling.[2]

Performance Comparison of Amine Derivatization Reagents for HPLC Analysis

For the quantitative analysis of molecules containing primary and secondary amines, derivatization is often necessary to enhance their detection by HPLC. Here, we compare the characteristics of derivatives formed from anhydrides (analogous to this compound) with other common derivatization reagents.

ParameterPhthalic Anhydride Derivatives (Inferred)Dansyl Chloride (DNS-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Target Analytes Primary and Secondary AminesPrimary and Secondary Amines, PhenolsPrimary and Secondary Amines
Reaction Principle AcylationSulfonylationCarbamylation
Reaction Conditions Mild to moderate heatingAmbient temperature, rapid reactionAmbient temperature, rapid reaction
Derivative Stability Expected to be stableDerivatives can have poor stabilityStable derivatives
Detection Method LC-MSLC-MS, FluorescenceLC-MS, Fluorescence
Ionization Enhancement Expected to improve ionization efficiency by adding a carboxyl group for negative ion mode.Boosts signal in positive ion mode.Enhances ionization.
Advantages Can improve chromatographic retention of polar analytes.Versatile, generating products with fluorescence and high ionization efficiency.[7]Useful under highly acidic chromatography conditions.[7]
Disadvantages May require heating, which can be detrimental to sensitive analytes.Derivatives can be unstable.[8]Reagent can interfere with analysis if not removed.

Experimental Protocols

General Protocol for Amine Modification of a Protein with this compound

This protocol provides a general procedure for the covalent modification of primary amines on a protein using this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium phosphate, pH 7.5

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal incubation time may vary depending on the protein and desired degree of labeling.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by spectrophotometry (measuring the absorbance of the nitro group) or mass spectrometry.

Synthesis of Pomalidomide (B1683931) using this compound (Illustrative)

This compound is a key intermediate in the synthesis of the immunomodulatory drug Pomalidomide. The following is a simplified representation of a synthetic step.

Reaction Step: Condensation of this compound with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.

Reagents:

  • This compound

  • 3-aminopiperidine-2,6-dione hydrochloride

  • Toluene (B28343) (solvent)

  • Triethylamine (acid scavenger)

  • N,N'-Carbonyldiimidazole (condensing agent)

Procedure Outline:

  • This compound and 3-aminopiperidine-2,6-dione hydrochloride are refluxed in toluene with triethylamine.

  • After removal of water, a condensing agent such as N,N'-carbonyldiimidazole is added to facilitate the formation of the imide ring, yielding 3-nitro-N-(2,6-dioxo-3-piperidyl)phthalimide.

  • Subsequent reduction of the nitro group leads to the formation of Pomalidomide.

Visualizations

Pomalidomide_Signaling_Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination substrates for Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream_Effects Downstream Effects Proteasome->Downstream_Effects leads to IL2_Production Increased IL-2 Production Downstream_Effects->IL2_Production T_Cell_Activation T-Cell Co-stimulation Downstream_Effects->T_Cell_Activation Anti_Myeloma_Activity Anti-Myeloma Activity Downstream_Effects->Anti_Myeloma_Activity

Caption: Pomalidomide signaling pathway.[9][10][11][12][13][14][15]

Amine_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution 1. Prepare Protein Solution (amine-free buffer, pH 7.5-8.5) Mix 3. Mix Protein and Reagent Protein_Solution->Mix Reagent_Solution 2. Prepare 3-Nitrophthalic Anhydride Stock Solution (anhydrous DMSO/DMF) Reagent_Solution->Mix Incubate 4. Incubate (Room Temperature, 1-2h) Mix->Incubate Purify 5. Purify Conjugate (Desalting Column) Incubate->Purify Analyze 6. Analyze Degree of Labeling (Spectrophotometry/MS) Purify->Analyze

References

A Comparative Guide to Polyimides Derived from 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of polyimides derived from 3-nitrophthalic anhydride (B1165640) against common alternative polyimides. The inclusion of a nitro (-NO₂) group, a strong electron-withdrawing substituent, on the phthalic anhydride monomer can significantly influence the resulting polymer's properties, including thermal stability, solubility, and reactivity. This comparison is supported by experimental data from scientific literature to assist in material selection for high-performance applications.

Performance Comparison: Thermal & Mechanical Properties

The properties of polyimides are profoundly influenced by the chemical structure of both the dianhydride and the diamine monomers.[1] The introduction of a nitro group onto the dianhydride component generally affects the polymer's chain packing, intermolecular interactions, and overall rigidity.

While direct comparative studies are limited, the data below summarizes the properties of polyetherimides derived from the isomeric 4-nitrophthalic anhydride and provides typical values for polyimides synthesized from other common aromatic dianhydrides for reference. Aromatic polyimides are renowned for their exceptional thermal stability, robust mechanical properties, and chemical resistance.[2][3]

Note: The following data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Comparison of Thermal and Physical Properties of Various Polyimides

PropertyPolyetherimides from 4-Nitrophthalic Anhydride[2]Polyimides from BPADA¹[4][5]Polyimides from 6FDA²[6]Polyimides from PMDA³[7]
Glass Transition Temp. (Tg) ~200 °C218 - 265 °C> 270 °C> 360 °C
10% Weight Loss Temp. (Td10) 430 - 490 °C> 450 °C> 500 °C> 500 °C
Inherent Viscosity (dL/g) 0.46 - 0.54N/AN/AN/A
Solubility Soluble in DMSO, DMF, NMPGenerally SolubleGood SolubilityGenerally Insoluble

¹ BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) ² 6FDA: 2,2'-Bis-(3,4-Dicarboxyphenyl) hexafluoropropane dianhydride ³ PMDA: Pyromellitic Dianhydride

Table 2: Typical Mechanical Properties of Aromatic Polyimide Films

PropertyTypical Range for Aromatic PIs[6]
Tensile Strength 90 - 130 MPa
Tensile Modulus 2.5 - 4.0 GPa
Elongation at Break < 15%

Structure-Property Relationships

The choice of monomer plays a critical role in defining the final properties of the polyimide. Electron-withdrawing groups, such as the nitro group (-NO₂) or sulfone group (-SO₂), on the dianhydride can increase the reactivity of the monomer.[1] Conversely, bulky or flexible groups can disrupt chain packing, leading to improved solubility but potentially lower glass transition temperatures.

G Dianhydride Dianhydride (e.g., 3-Nitrophthalic Anhydride) Thermal Thermal Stability (Tg, Td) Dianhydride->Thermal Rigid aromatic backbone increases Tg Solubility Solubility & Processability Dianhydride->Solubility Nitro group may alter polarity & solubility Diamine Diamine (Aromatic or Aliphatic) Mechanical Mechanical Strength (Tensile, Modulus) Diamine->Mechanical Aromatic diamines enhance rigidity & strength Diamine->Solubility Flexible (ether) linkages improve solubility Chemical Chemical Resistance

Figure 1. Influence of monomer structure on key polyimide properties.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the synthesis and characterization of polyimides, based on standard laboratory procedures.[4][8]

Polyimide Synthesis: Two-Step Polycondensation

A widely used method for synthesizing polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by cyclization to the polyimide.

a. Step 1: Poly(amic acid) Synthesis

  • Preparation : A three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is dried thoroughly.

  • Dissolution : A calculated amount of an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) is dissolved in an anhydrous dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere. The mixture is stirred at room temperature until the diamine is completely dissolved.

  • Polymerization : An equimolar amount of the dianhydride (e.g., this compound) is added to the diamine solution in small portions. The reaction is typically exothermic and should be controlled.

  • Reaction : The reaction mixture is stirred vigorously at room temperature under a nitrogen atmosphere for 24-48 hours.[4] This results in a viscous poly(amic acid) (PAA) solution.

b. Step 2: Thermal Imidization (Film Casting)

  • Casting : The viscous PAA solution is cast onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Solvent Removal : The cast film is placed in a vacuum oven and heated at a low temperature (e.g., 80°C) for 1-2 hours to slowly remove the solvent.

  • Curing : The temperature is then incrementally increased in stages (e.g., 150°C, 250°C, and 350°C), holding at each stage for 1 hour to induce cyclodehydration (imidization) and fully cure the film.

  • Film Recovery : After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate, often by immersion in warm water.

G Monomers Dianhydride + Diamine in DMAc Solvent PAA Stir at Room Temp (24-48h) Monomers->PAA PAA_Sol Viscous Poly(amic acid) Solution PAA->PAA_Sol Cast Cast on Glass Plate PAA_Sol->Cast Film_PAA PAA Film Cast->Film_PAA Cure Thermal Curing (Stepwise Heating to 350°C) Film_PAA->Cure Film_PI Final Polyimide Film Cure->Film_PI

Figure 2. Experimental workflow for two-step polyimide synthesis.
Characterization Methods

a. Thermal Analysis

  • Thermogravimetric Analysis (TGA) : Performed to determine the thermal stability and decomposition temperatures (e.g., Td5, Td10). A sample (5-10 mg) is heated in a controlled atmosphere (e.g., Nitrogen) at a constant rate (e.g., 10 or 20 °C/min) typically from room temperature to 800°C.[8][9]

  • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg). The sample is typically subjected to a heat-cool-heat cycle at a specific ramp rate (e.g., 10 °C/min) to remove thermal history, with the Tg identified from the second heating scan.[2]

b. Mechanical Property Testing

  • Tensile Testing : Polyimide films are cut into dumbbell-shaped specimens according to ASTM D882 standards. The specimens are tested using a universal testing machine at a constant crosshead speed to determine tensile strength, Young's modulus, and elongation at break.

c. Structural and Physical Characterization

  • FTIR Spectroscopy : Confirms the conversion of poly(amic acid) to polyimide by monitoring the disappearance of amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).

  • Solubility Test : The solubility of the final polyimide film is tested by immersing a small sample in various organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform) at room temperature and with heating.

Conclusion

Polyimides derived from this compound represent a distinct class of high-performance polymers. The presence of the electron-withdrawing nitro group is expected to enhance the monomer's reactivity and influence the polymer's thermal and solubility characteristics. The available data on an isomeric system suggests that these polyimides possess good thermal stability (Td10 > 430 °C) and solubility in polar aprotic solvents, though their glass transition temperatures may be more moderate (~200 °C) compared to some highly rigid aromatic polyimides.[2] For applications in drug development, such as specialized coatings or device components, the unique combination of thermal resistance and processability offered by these polymers could be advantageous. However, for applications demanding the utmost in thermal stability (Tg > 350 °C), traditional polyimides based on monomers like PMDA may be more suitable. The selection of the appropriate polyimide will ultimately depend on a balanced consideration of thermal performance, mechanical integrity, and processing requirements for the specific application.

References

A Comparative Guide to the Thermal Analysis of Polymers Synthesized with 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of polymers synthesized using 3-nitrophthalic anhydride (B1165640) against those prepared with alternative, non-nitrated anhydrides. The data presented, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers objective insights into the impact of the nitro functional group on the thermal stability and phase transitions of these polymers. Detailed experimental protocols and a logical workflow for analysis are also provided to support researchers in their material characterization endeavors.

Introduction to Thermal Analysis of Polymers

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of polymeric materials as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing critical information about its thermal stability and decomposition profile. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, enabling the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polymers, these parameters are crucial in determining their processing conditions and end-use applications.

The incorporation of a nitro group, as in 3-nitrophthalic anhydride, into a polymer backbone is expected to influence its thermal properties due to the group's electron-withdrawing nature and its potential to introduce specific intermolecular interactions. This guide compares polymers derived from this nitro-substituted monomer with those from standard anhydrides to elucidate these effects.

Comparative Thermal Properties

The following table summarizes the key thermal properties of polymers synthesized from this compound and alternative anhydrides. The data highlights the influence of the anhydride structure on the glass transition temperature and thermal decomposition temperature.

Polymer TypeAnhydride MonomerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, °C)
Polyetherimide4-Nitrophthalic Anhydride*~200[1]430 - 490[1]
PolyimidePyromellitic Dianhydride>319[2]>500[3]
Polyamide-imideTrimellitic Anhydride207 - 234[4]Not specified
PolyamidePhthalic Anhydride158 - 229[5]Not specified

*Note: Data for polyetherimides synthesized from the isomeric 4-nitrophthalic anhydride is presented here as a close analogue in the absence of specific data for this compound-based polymers in the reviewed literature.

Discussion

The data presented suggests that the incorporation of a nitro group on the phthalic anhydride monomer results in polymers with notable thermal stability. The polyetherimides derived from 4-nitrophthalic anhydride exhibit a high 10% weight loss temperature, indicating their suitability for high-temperature applications. When compared to polyimides synthesized from pyromellitic dianhydride, which are known for their exceptional thermal stability, the nitro-containing polyetherimides demonstrate comparable, albeit slightly lower, decomposition temperatures.

The glass transition temperatures are also significantly influenced by the monomer structure. The rigidity of the pyromellitic dianhydride-based polyimides leads to very high Tg values. The Tg of the polyetherimides from 4-nitrophthalic anhydride is also substantial, suggesting that the polymer chains have restricted mobility.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the synthesized polymers.

  • Sample Preparation: A small amount of the polymer film or powder (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina (B75360) or platinum.

  • Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere, typically nitrogen or air, with a specified purge rate (e.g., 20 mL/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined as key indicators of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal transitions of the polymers.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Analysis Conditions: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp to a temperature above the expected transitions, followed by a controlled cooling ramp, and a second heating ramp. A heating/cooling rate of 10 °C/min is commonly used under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the baseline of the second heating scan. Melting peaks (Tm) appear as endotherms, and crystallization peaks (Tc) as exotherms.

Logical Workflow for Thermal Analysis Comparison

The following diagram illustrates a logical workflow for the comparative thermal analysis of polymers synthesized from different anhydrides.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis Polymer_3NPA Polymer from This compound TGA_DSC_3NPA TGA & DSC Analysis Polymer_3NPA->TGA_DSC_3NPA Polymer_PA Polymer from Phthalic Anhydride TGA_DSC_PA TGA & DSC Analysis Polymer_PA->TGA_DSC_PA Polymer_PMDA Polymer from Pyromellitic Dianhydride TGA_DSC_PMDA TGA & DSC Analysis Polymer_PMDA->TGA_DSC_PMDA Data_3NPA Tg, Td5, Td10 TGA_DSC_3NPA->Data_3NPA Data_PA Tg, Td5, Td10 TGA_DSC_PA->Data_PA Data_PMDA Tg, Td5, Td10 TGA_DSC_PMDA->Data_PMDA Comparison Compare Thermal Properties: - Glass Transition Temperature - Thermal Decomposition Data_3NPA->Comparison Data_PA->Comparison Data_PMDA->Comparison

Caption: Workflow for comparing polymer thermal properties.

References

Safety Operating Guide

Proper Disposal of 3-Nitrophthalic Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Nitrophthalic anhydride (B1165640), a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

3-Nitrophthalic anhydride is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3] It is also sensitive to moisture and will decompose in contact with water.[4][5] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative and safety data for this compound.

PropertyValueSource
Molecular Formula C8H3NO5[4][5]
Molecular Weight 193.12 g/mol [4]
Melting Point 163-165 °C[6]
GHS Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2][3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3]
Storage Class 11 - Combustible Solids[6]
Water Hazard Class (WGK) WGK 3 (highly hazardous to water)[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Wear appropriate chemical-resistant gloves.[1]

  • Eye Protection: Use chemical splash goggles.[1]

  • Body Protection: A laboratory coat or chemical apron should be worn.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA approved respirator.[1]

2. Waste Collection and Segregation

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.[7] The container should be robust, chemically resistant, and have a secure lid.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in the hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[8]

3. Labeling and Storage

  • Properly label the hazardous waste container with the following information:[9]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[8]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[8]

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Identify this compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (in Solution) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste triple_rinse->collect_solid No collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (check local regulations) collect_rinsate->dispose_container dispose_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitrophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Nitrophthalic anhydride (B1165640). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

3-Nitrophthalic anhydride is a yellow solid that is classified as an irritant.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4] It is also moisture-sensitive and should be handled in a dry, well-ventilated area.[5][6]

Emergency Overview:

  • Appearance: Yellow solid[1]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5]

  • Target Organs: Respiratory system[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting European standard EN 166 or equivalent.[5][6]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2][4]
Hand Protection Protective gloves.[5][6]Prevents skin contact and irritation.[1][2][4]
Body Protection Long-sleeved clothing or a chemical apron.[1][5][6]Protects against skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA approved air-purifying dust or mist respirator (e.g., N95) or European Standard EN 149.[1][4]Prevents inhalation of dust particles, which can cause respiratory tract irritation.[1][2][4]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5][6]

  • Keep the container tightly closed.[1][5][6]

  • Due to its moisture sensitivity, it is recommended to store the contents under an argon blanket.[1][4][5]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]

First Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion Wash mouth out with water. Do NOT induce vomiting. Seek medical attention.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Ensure proper personal protective equipment is worn before addressing the spill.[1]

  • For dry spills, vacuum or sweep up the material.[1]

  • Avoid generating dust.[3]

  • Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Wash the spill area with large amounts of water.[3]

Waste Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[6]

  • Dispose of the chemical and its container at a hazardous or special waste collection point.[3][6]

  • Do not mix with other waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Enclosure B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Procedure Complete H Spill Occurs D->H If Spill J Personal Exposure D->J If Exposure F Segregate and Label Waste E->F G Dispose of Hazardous Waste per Institutional Guidelines F->G I Follow Spill Cleanup Protocol H->I K Administer First Aid and Seek Medical Attention J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.